Violacein
描述
This compound has been reported in Chromobacterium violaceum with data available.
Structure
3D Structure
属性
IUPAC Name |
3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-10-5-6-15-12(7-10)14(9-21-15)17-8-13(19(25)23-17)18-11-3-1-2-4-16(11)22-20(18)26/h1-9,21,23-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLJIZCPRXXHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=C3)C4=CNC5=C4C=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028415 | |
| Record name | Violacein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-54-9 | |
| Record name | Violacein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Violacein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIOLACEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJH0DSQ3SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Producers of Violacein Pigment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violacein is a naturally occurring purple pigment with a growing portfolio of documented biological activities, including antibacterial, antiviral, antifungal, and antitumor properties. This bisindole compound, derived from the condensation of two tryptophan molecules, is a secondary metabolite produced by a diverse range of bacteria. Its striking color and therapeutic potential have made it a subject of intense research for applications in medicine, biotechnology, and industry. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative production data, detailed experimental protocols, and the molecular pathways governing its synthesis.
Natural Sources and Producers of this compound
This compound is synthesized by a variety of Gram-negative bacteria, often isolated from diverse environmental niches, highlighting the pigment's potential role in survival and interspecies competition. The primary producers belong to the genera Chromobacterium, Janthinobacterium, Pseudoalteromonas, Duganella, and Collimonas.
Table 1: Prominent Natural Producers of this compound and Their Isolation Sources
| Bacterial Species | Strain Example(s) | Isolation Source(s) | Citations |
| Chromobacterium violaceum | ATCC 12472, CCT 3496 | Soil and water in tropical and subtropical regions | [1] |
| Janthinobacterium lividum | DSM1522, ATCC 12473 | Soil, freshwater, glaciers | [2][3][4] |
| Pseudoalteromonas luteoviolacea | S4054 | Marine environments, associated with sponges and algae | [2] |
| Pseudoalteromonas sp. | 520P1 | Marine environments | [5] |
| Pseudoalteromonas ulvae | TC14 | Marine environments (Mediterranean Sea) | [6] |
| Duganella violaceinigra | str. NI28 | Soil | |
| Collimonas sp. | Seawater, marine sponges, coral reefs |
Quantitative Production of this compound
The yield of this compound is highly dependent on the producing strain, culture conditions (such as media composition, pH, temperature, and aeration), and extraction methods. The following table summarizes reported this compound yields from various bacterial producers.
Table 2: Quantitative this compound Production in Different Bacterial Species
| Bacterial Species | Strain | Culture Conditions | This compound Yield | Citations |
| Chromobacterium violaceum | ATCC 12472 | Nutrient Broth (NB) with 0.3 mg/mL L-tryptophan and 160 µg/mL formic acid, 25°C, 180 rpm, 48h | 1.02 g/L | [7] |
| Chromobacterium violaceum | - | NB, 26°C, 120 rpm, 7 days | 0.549 g/L | [5] |
| Janthinobacterium lividum | JL | NB, 25°C, pH 7.0, 6 days | 0.305 g/L | [2] |
| Janthinobacterium lividum | JL | Fed-batch bioreactor with 1% (v/v) glycerol, 25°C, pH 7.0 | 1.828 g/L | [2] |
| Duganella violaceinigra | str. NI28 | Nutrient Broth, 24h | 18.9 mg/L |
Signaling and Biosynthetic Pathways
The production of this compound is a tightly regulated process, primarily controlled by quorum sensing (QS) and the enzymatic cascade of the vio operon.
Quorum Sensing Regulation
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In this compound-producing bacteria, this system typically involves the production of N-acylhomoserine lactone (AHL) signal molecules.
The CviI/R system in Chromobacterium violaceum is a well-characterized LuxI/R-type quorum-sensing circuit. The CviI protein synthesizes the AHL signal molecule, N-hexanoyl-L-homoserine lactone (C6-HSL). As the bacterial population density increases, the concentration of C6-HSL rises. Upon reaching a threshold concentration, C6-HSL binds to and activates the cytoplasmic receptor protein CviR. The CviR-AHL complex then acts as a transcriptional activator, binding to the promoter region of the this compound biosynthetic operon (vioABCDE) and initiating its transcription.
In Janthinobacterium lividum, this compound production is also influenced by quorum sensing, though the system can be more complex. Some strains possess both a Janthinobacterium-specific QS (JQS) system and an AHL-based QS system. The presence of both systems appears to augment this compound production. The production of AHLs is positively regulated by glucose, while this compound synthesis is enhanced by glycerol and inhibited by glucose, suggesting a complex interplay of metabolic and cell-density signals.
Pseudoalteromonas species also utilize AHL-mediated quorum sensing to regulate this compound production. For instance, Pseudoalteromonas sp. 520P1 produces N-(3-oxooctanoyl)-homoserine lactone, which induces this compound synthesis. The genome of this strain contains at least one luxI homolog (AHL synthase) and five luxR homologs (AHL receptors), suggesting a complex regulatory network.
This compound Biosynthetic Pathway (vioABCDE)
The synthesis of this compound from L-tryptophan is catalyzed by five enzymes encoded by the vioA, vioB, vioC, vioD, and vioE genes.
-
VioA: An L-tryptophan oxidase, converts L-tryptophan into indole-3-pyruvic acid (IPA) imine.
-
VioB: A heme-containing oxidase, dimerizes the IPA imine intermediate.
-
VioE: Catalyzes a 1,2-shift of an indole ring, converting the imine dimer to prodeoxyviolaceinic acid.
-
VioD: A monooxygenase, hydroxylates one of the indole rings to form prothis compound.
-
VioC: Another monooxygenase, hydroxylates the second indole ring, leading to the final this compound molecule.
Experimental Protocols
This section provides detailed methodologies for the production, extraction, purification, and quantification of this compound.
General Experimental Workflow
The overall process for obtaining and analyzing this compound from a bacterial culture involves several key stages, from initial cultivation to final characterization.
Protocol for this compound Production from Chromobacterium violaceum
-
Inoculum Preparation: Inoculate a single colony of C. violaceum into 10 mL of Nutrient Broth (NB). Incubate at 25-30°C with shaking (180-200 rpm) until the culture reaches an optical density at 600 nm (OD600) of approximately 1.0.
-
Production Culture: Inoculate 100 mL of NB in a 250 mL flask with 1% (v/v) of the seed culture. For enhanced production, the medium can be supplemented with L-tryptophan (e.g., 0.3 g/L).
-
Incubation: Incubate the production culture at 25-30°C with shaking (180-200 rpm) for 48-72 hours in the dark, as light can degrade this compound.
Protocol for this compound Extraction
-
Cell Harvesting: Transfer the bacterial culture to centrifuge tubes and centrifuge at 8,000-10,000 x g for 15 minutes to pellet the cells.
-
Supernatant Removal: Decant and discard the supernatant.
-
Cell Lysis and Extraction: Resuspend the cell pellet in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO). For every 1 gram of wet cell pellet, use approximately 10 mL of solvent.
-
Incubation/Disruption: Vortex the mixture vigorously and incubate at room temperature for 30 minutes with agitation. For more efficient extraction, cell disruption methods like sonication can be employed.
-
Debris Removal: Centrifuge the mixture at 10,000-12,000 x g for 10 minutes to pellet the cell debris.
-
Collection of Extract: Carefully collect the colored supernatant containing the crude this compound extract.
Protocol for this compound Purification (Column Chromatography)
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent system, such as a mixture of cyclohexane and ethyl acetate.
-
Sample Loading: Concentrate the crude this compound extract under reduced pressure and redissolve it in a minimal amount of the mobile phase before loading it onto the column.
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Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in cyclohexane). Collect the fractions.
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Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing pure this compound.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified this compound crystals.
Protocol for this compound Quantification
-
Sample Preparation: Dilute the this compound extract in the same solvent used for extraction (e.g., ethanol or DMSO) to obtain an absorbance reading within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 575 nm in ethanol and DMSO. Use the solvent as a blank.
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Concentration Calculation: Calculate the concentration of this compound using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance.
-
ε is the molar extinction coefficient.
-
c is the concentration.
-
l is the path length of the cuvette (typically 1 cm).
-
Molar Extinction Coefficients (ε) for this compound:
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In Ethanol: 56.01 mL mg⁻¹ cm⁻¹ at 575 nm[6]
-
In DMSO: A value of 10.955 L g⁻¹ cm⁻¹ at 575 nm has been used in some studies.[7] Another study reports a molar absorption coefficient of 57.856 mL/mg/cm at 580 nm in DMSO.[5] It is crucial to use the value corresponding to the specific conditions and desired units.
Conclusion
This compound remains a molecule of significant interest due to its diverse biological activities and potential for therapeutic and industrial applications. A thorough understanding of its natural producers, the factors influencing its production, and the underlying molecular pathways is essential for harnessing its full potential. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working on the discovery, characterization, and application of this promising natural pigment. Further research into optimizing production yields through metabolic engineering and exploring the full range of its bioactivities will continue to drive innovation in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Violacein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violacein, a naturally occurring deep violet pigment, has garnered significant scientific interest due to its broad spectrum of biological activities.[1][2][3][4] First described in 1882, this bisindole compound is a secondary metabolite produced by several species of Gram-negative bacteria, most notably Chromobacterium violaceum.[5][6] Initially investigated for its striking color, research has since unveiled its potent antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.[1][2][4][7] This in-depth technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of this compound, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of its action.
Discovery and Historical Perspective
The journey of this compound began in 1880 when Italian scientist Curzio Bergonzini serendipitously discovered a purple bacterium, which he named Chromobacterium violaceum, in a forgotten biological experiment.[8][9] It took nearly a century for the scientific community to elucidate the structure and biosynthetic pathway of the pigment responsible for this vibrant color, which was named this compound.[8] Early studies focused on the basic microbiology of the producing organisms, but by the mid-20th century, the antimicrobial properties of this compound began to be recognized.[9] This marked a pivotal shift towards investigating its potential therapeutic applications. Subsequent decades of research have expanded our understanding of its diverse pharmacological activities, leading to its current status as a promising lead compound in drug discovery.
Physicochemical Properties of this compound
This compound is a bisindole alkaloid with a complex chemical structure. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₁₃N₃O₃ | [1] |
| Molar Mass | 343.342 g/mol | [1] |
| Appearance | Dark violet/purple crystalline powder | [5] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, acetone, and DMSO | [10][11] |
| UV-Vis λmax (in DMSO) | ~580 nm |
Biological Activities of this compound: Quantitative Data
This compound exhibits a wide range of biological activities, which have been quantified in numerous studies. The following tables summarize key data on its antimicrobial, anticancer, antiviral, and antioxidant properties.
Antimicrobial Activity
This compound demonstrates potent activity against a variety of pathogenic bacteria and fungi. Minimum Inhibitory Concentration (MIC) is a standard measure of its efficacy.
| Organism | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 6538P | 1.25 | [9] |
| Staphylococcus aureus | USA300 LAC (MRSA) | 7.89 - 8.0 | [12] |
| Staphylococcus aureus | MTCC 3160 | 5.7 | [12] |
| Pseudomonas aeruginosa | DSM 50071 | 19.5 - 19.8 | [12] |
| Pseudomonas aeruginosa | MTCC 1688 | 18.5 | [12] |
| Klebsiella pneumoniae | - | 15.6 | [4] |
| Vibrio cholerae | - | 20.0 | [4] |
| Salmonella typhi | - | 5.7 | [4] |
Anticancer Activity
This compound has shown significant cytotoxic effects against a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for its anticancer potency.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| SK-MEL-5 | Melanoma | 0.393 | [1] |
| HOS | Osteosarcoma | 0.35 | [2] |
| SaOS-2 | Osteosarcoma | 0.44 | [2] |
| MG-63 | Osteosarcoma | 0.50 | [2] |
| U-2 OS | Osteosarcoma | 0.72 | [2] |
| RD | Rhabdomyosarcoma | 0.88 | [2] |
| HepG2 | Hepatocellular Carcinoma | 9.864 | [1] |
| Huh7 | Hepatocellular Carcinoma | - | |
| HeLa | Cervical Cancer | 26 µg/mL | [5] |
| A549 | Lung Cancer | 31 µg/mL | [5] |
| MCF-7 | Breast Cancer | 4.5 (24h), 1.7 (48h), 0.51 (72h) | [13] |
Antiviral Activity
The antiviral activity of this compound has been investigated against several viruses, though its efficacy appears to be more modest compared to its other biological activities.
| Virus | Strain(s) | Activity (% inhibition at specific concentration) | Reference(s) |
| Herpes Simplex Virus 1 (HSV-1) | KOS | 21.47% at 1.25 µM | [14][15] |
| Herpes Simplex Virus 1 (HSV-1) | ATCC/VR-733 | 17.75% at 1.25 µM | [14][15] |
| Poliovirus type 2 | - | 8.51% at 1.25 µM | [14][15] |
| Simian Rotavirus SA11 | - | 24.27% at 1.25 µM | [14][15] |
| HIV-1 Reverse Transcriptase | - | 97.14% inhibition at 1 mM | [16] |
Antioxidant Activity
This compound exhibits significant antioxidant properties, as demonstrated by its ability to scavenge free radicals in various assays.
| Assay | IC₅₀ Value | Reference(s) |
| DPPH | 30 µM | [7][17] |
| DPPH | 297.88 µg/mL | [6] |
| ABTS | 0.1822 g/L | [18] |
| Nitric Oxide | 21 µM | [7][17] |
| Superoxide Radicals | 125 µM | [7][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Purification of this compound from Chromobacterium violaceum
This protocol is adapted from Rettori & Durán (1998).
-
Cultivation: Inoculate a suspension of C. violaceum into a liquid medium (e.g., 0.5% D-glucose, 0.5% peptone, 0.2% yeast extract) and incubate at 30°C for 12 hours with shaking.
-
Solid-State Fermentation: Inoculate the bacterial suspension onto a solid substrate, such as cotton carpets, and incubate at 30°C for 24 hours. The substrate will turn a vibrant violet color.
-
Extraction: Squeeze the substrate to remove excess medium and wash with distilled water. Extract the this compound twice with commercial ethanol.
-
Concentration: Filter the ethanolic solution and evaporate the solvent under reduced pressure to yield a crude extract.
-
Purification:
-
Perform a Soxhlet extraction, first with chloroform to remove impurities, followed by diethyl ether.
-
Extract the this compound from the solid residue using ethanol.
-
Further purify the ethanolic extract by crystallization.
-
For high purity, perform High-Performance Liquid Chromatography (HPLC) on a saturated ethanolic solution of the crystals. Collect the fraction corresponding to this compound.
-
-
Final Product: Evaporate the solvent from the collected HPLC fraction to obtain purified this compound crystals. Dry the crystals at 100°C for 24 hours.
Determination of Cytotoxicity using the MTT Assay
This protocol is a generalized procedure based on common practices.[4][8][14][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 50 µL of 1 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the general principles of broth microdilution susceptibility testing.[10]
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the activation of the tumor necrosis factor receptor 1 (TNFR1) pathway.[5][12] This can lead to the activation of caspase-8 and subsequent downstream activation of effector caspases like caspase-3, ultimately resulting in programmed cell death.[5][13] Additionally, this compound can induce apoptosis through a p53-dependent mitochondrial pathway, leading to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins.[2][13] This triggers the release of cytochrome c from the mitochondria and the activation of caspase-9.[2]
Caption: this compound-induced apoptosis pathways.
General Experimental Workflow for this compound Research
The study of this compound typically follows a systematic workflow, from its production to the evaluation of its biological activities. This process is crucial for the discovery and development of potential therapeutic applications.
Caption: A typical workflow for this compound research.
Conclusion
This compound stands as a testament to the vast therapeutic potential held within the microbial world. From its serendipitous discovery to its current status as a promising lead compound, the journey of this compound has been marked by continuous scientific exploration. Its potent and diverse biological activities, coupled with a growing understanding of its mechanisms of action, position it as a strong candidate for further development in the fields of oncology and infectious diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and practical methodologies necessary to advance the study of this remarkable natural product. The continued investigation into this compound and its derivatives holds the promise of novel therapeutic agents to address pressing global health challenges.
References
- 1. ovid.com [ovid.com]
- 2. The Natural Pigment this compound Potentially Suppresses the Proliferation and Stemness of Hepatocellular Carcinoma Cells In Vitro [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 7. bepls.com [bepls.com]
- 8. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of this compound-mediated human leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis in human breast cancer cells through up regulation of BAX, p53 and down regulation of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic antimicrobial profiling of this compound with commercial antibiotics against pathogenic micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. GenoChemetic Strategy for Derivatization of the this compound Natural Product Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Violacein: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Violacein, a violet pigment produced by several species of bacteria, is a bisindole alkaloid with a growing reputation in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of this compound's chemical structure, physicochemical properties, and its multifaceted biological effects, including its anticancer, antimicrobial, and antiviral activities. Detailed methodologies for key experimental procedures are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising natural product.
Chemical Structure and Physicochemical Properties
This compound possesses a unique and rigid molecular architecture, which is fundamental to its biological activities. It is formed through the condensation of two L-tryptophan molecules.
Chemical Structure:
-
IUPAC Name: (3E)-3-[5-(5-Hydroxy-1H-indol-3-yl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]-1,3-dihydro-2H-indol-2-one[1]
The structure of this compound consists of three key moieties: a 5-hydroxyindole, an oxindole, and a 2-pyrrolidone ring.[4] This bisindole structure is responsible for its characteristic deep purple color and its ability to interact with various biological targets.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Appearance | Purple to black crystalline powder | [2] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Insoluble in water and non-polar organic solvents. | [2][5][6][7] |
| UV-Vis Absorption (λmax) | 258, 372, 575 nm (in ethanol) | [8] |
| Molar Extinction Coefficient (ε) | 2.97 ± 0.09 x 10⁻² mL/µg/cm (at 575 nm in ethanol) | [8] |
Biosynthesis of this compound
The biosynthesis of this compound is a well-characterized enzymatic pathway involving the products of the vio operon, which consists of five genes: vioA, vioB, vioC, vioD, and vioE. The pathway begins with two molecules of L-tryptophan and proceeds through a series of enzymatic modifications to yield the final this compound molecule.
The key steps in the biosynthetic pathway are:
-
Oxidation of L-tryptophan: The flavoenzyme VioA catalyzes the oxidation of L-tryptophan to indole-3-pyruvic acid (IPA) imine.
-
Dimerization: VioB facilitates the dimerization of two IPA imine molecules.
-
Rearrangement: VioE mediates a crucial 1,2-aryl shift of one of the indole rings, forming prodeoxythis compound.
-
Hydroxylation: VioD, a monooxygenase, hydroxylates one of the indole rings at the C5 position to produce prothis compound.
-
Final Oxidation: The final step is catalyzed by the FAD-dependent oxygenase VioC, which introduces a hydroxyl group at the C2 position of the second indole ring, leading to the formation of the oxindole moiety and the final this compound product.
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic applications.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its mechanism of action is multifaceted and often involves the induction of apoptosis.
Quantitative Anticancer Activity of this compound:
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HL-60 | Leukemia | 0.7 | [2] |
| T24 | Bladder Cancer | 0.1135 ± 0.05 | [9] |
| 5637 | Bladder Cancer | 0.1129 ± 0.1 | [9] |
| HOS | Osteosarcoma | 0.35 | [10] |
| SaOS-2 | Osteosarcoma | 0.44 | [10] |
| MG-63 | Osteosarcoma | 0.50 | [10] |
| U-2 OS | Osteosarcoma | 0.72 | [10] |
| RD | Rhabdomyosarcoma | 0.88 | [10] |
| SK-MEL-5 | Melanoma | 0.393 | [11] |
| HepG2 | Hepatocellular Carcinoma | 9.864 | [11] |
| Huh7 | Hepatocellular Carcinoma | >10 | [11] |
| COS-7 | Kidney Fibroblast (non-cancer) | ~2.5 | [12] |
| V79-4 | Lung Fibroblast (non-cancer) | >1 | [13] |
Apoptosis Induction Signaling Pathway:
This compound triggers apoptosis in cancer cells through the modulation of several key signaling pathways. A simplified representation of this process is shown below.
The induction of apoptosis by this compound is associated with an increase in reactive oxygen species (ROS) generation, loss of mitochondrial membrane potential, and the activation of caspases-9 and -3.[1] Furthermore, this compound has been shown to upregulate the tumor suppressor p53 and its downstream target p21, while downregulating pro-survival signaling pathways such as AKT, ERK1/2, and STAT3.[1]
Antimicrobial Activity
This compound exhibits significant activity against a range of pathogenic bacteria, particularly Gram-positive species.
Quantitative Antimicrobial Activity of this compound:
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1.25 - 5.7 | [4][14] |
| Staphylococcus epidermidis ATCC 12228 | 10 | [15] |
| Staphylococcus epidermidis ATCC 35984 | 20 | [15] |
| Klebsiella pneumoniae | 15.6 | [14] |
| Pseudomonas aeruginosa | 18.5 | [14] |
| Vibrio cholerae | 20.0 | [14] |
| Salmonella typhi | 5.7 | [14] |
| Escherichia coli | 4.4 | [6] |
Mechanism of Antimicrobial Action and Quorum Sensing Inhibition:
This compound's antimicrobial activity is, in part, attributed to its ability to disrupt bacterial cell membranes. Additionally, this compound is a known inhibitor of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. By interfering with QS signaling, this compound can attenuate the production of virulence factors and biofilm formation in pathogenic bacteria.
Antiviral Activity
This compound has also been investigated for its antiviral properties. While its activity is not as broad as its antibacterial or anticancer effects, it has shown inhibitory activity against certain viruses. For instance, this compound has been reported to inhibit the replication of Herpes Simplex Virus (HSV) and Poliovirus.[16][17] One study demonstrated that this compound could inhibit HIV-1 reverse transcriptase with an inhibition rate of 97.14% at a concentration of 1 mM.[17] However, other studies have shown weak or no activity against other viruses, indicating a degree of selectivity in its antiviral action.[16][18]
Quantitative Antiviral Activity of this compound:
| Virus | Assay | EC₅₀/IC₅₀ | Reference |
| HIV-1 Reverse Transcriptase | Inhibition Assay | IC₅₀ ≈ 0.2 mM | [17] |
| Herpes Simplex Virus (HSV) | Replication Assay | Weak inhibition | [16][17] |
| Poliovirus | Replication Assay | Weak inhibition | [16][17] |
Experimental Protocols
This section outlines the methodologies for key experiments related to the study of this compound.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from a producing bacterial strain (e.g., Chromobacterium violaceum).
Methodology:
-
Cultivation: Inoculate a suitable liquid medium (e.g., nutrient broth supplemented with L-tryptophan) with a this compound-producing bacterial strain and incubate at 30°C with shaking for 48-72 hours until a deep violet color develops.
-
Cell Lysis and Extraction: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a suitable organic solvent such as ethanol or methanol and incubate with agitation to lyse the cells and extract the pigment.[19][20]
-
Crude Extract Preparation: Centrifuge the mixture to remove cell debris. Collect the supernatant containing the crude this compound extract. The solvent can be evaporated under reduced pressure to concentrate the extract.
-
Purification: The crude extract can be further purified using techniques such as silica gel column chromatography. A mobile phase of cyclohexane and ethyl acetate can be used to separate this compound from other compounds.[21] The purity of the collected fractions can be assessed by thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Assessment of Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is non-toxic to the cells). Include a vehicle control (solvent only).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22][23][24]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.
Assessment of Antimicrobial Activity (Broth Microdilution Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4]
Conclusion
This compound is a natural bisindole pigment with a remarkable range of biological activities, including potent anticancer and antimicrobial effects. Its unique chemical structure and multifaceted mechanisms of action, which involve the induction of apoptosis in cancer cells and the inhibition of quorum sensing in bacteria, make it a highly promising candidate for further investigation and development as a therapeutic agent. This technical guide provides a solid foundation of its chemical and biological properties, along with key experimental methodologies, to aid researchers in exploring the full potential of this fascinating molecule. Further research is warranted to optimize its therapeutic efficacy, explore its in vivo activity in more detail, and develop novel drug delivery systems to enhance its clinical applicability.
References
- 1. The Natural Pigment this compound Potentially Suppresses the Proliferation and Stemness of Hepatocellular Carcinoma Cells In Vitro [mdpi.com]
- 2. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H13N3O3 | CID 11053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antimicrobial Effects of this compound against Planktonic Cells and Biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of quorum sensing in Chromobacterium violaceum by pigments extracted from Auricularia auricular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bepls.com [bepls.com]
- 9. Evaluation of the anti-proliferative activity of this compound, a natural pigment of bacterial origin, in urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of natural pigment this compound against osteosarcoma and rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor activity of natural pigment this compound against osteosarcoma and rhabdomyosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound antimicrobial activity on Staphylococcus epidermidis and synergistic effect on commercially available antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Investigation of potential inhibitor properties of this compound against HIV-1 RT and CoV-2 Spike RBD:ACE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]
- 20. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 21. Purification of Natural Pigments this compound and Deoxythis compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
The vioABCDE Gene Cluster: A Technical Guide to its Function in Violacein Synthesis
Abstract: Violacein is a naturally occurring purple pigment with a range of potent biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Its biosynthesis is a complex process orchestrated by the vioABCDE gene cluster, an operon encoding five distinct enzymes that convert L-tryptophan into the final bisindole product.[3][4] A thorough understanding of this biosynthetic pathway is critical for researchers in microbiology, synthetic biology, and drug development seeking to harness this compound's therapeutic potential. This technical guide provides an in-depth analysis of the function of each gene within the vioABCDE cluster, details the enzymatic cascade of this compound synthesis, outlines regulatory mechanisms, and presents key experimental protocols for its study and quantification.
The this compound Biosynthetic Pathway
The synthesis of this compound from two molecules of L-tryptophan is a multi-step enzymatic process. The pathway is initiated by the VioA enzyme and proceeds through a series of intermediates, with four additional enzymes—VioB, VioE, VioD, and VioC—catalyzing subsequent steps.[3][5] The enzyme VioE plays a crucial "switching" role; in its absence, the pathway is diverted to produce the off-pathway metabolite chromopyrrolic acid.[5][6] The final two enzymes, VioD and VioC, are oxygenases responsible for hydroxylations that complete the this compound core structure, which is followed by a spontaneous oxidative decarboxylation to yield the final pigment.[1][3]
Functional Roles of the Vio Enzymes
The vioABCDE genes are typically organized into a single operon, ensuring the coordinated expression of the five enzymes required for this compound production.[4][7] Each enzyme has a highly specific role in the construction of the final molecule.
-
VioA (L-tryptophan oxidase): This FAD-dependent monooxygenase catalyzes the first and rate-limiting step: the oxidative conversion of L-tryptophan into indole-3-pyruvic acid (IPA) imine.[1][8][9] VioA is a member of the glutathione reductase family 2 of FAD-dependent oxidoreductases and shows high specificity for L-tryptophan.[1] Disruption of the vioA gene completely halts the production of this compound and its intermediates.[10][11]
-
VioB (IPA Imine Dimerase): VioB is a heme-dependent oxidase that catalyzes the dimerization of two IPA imine molecules to form a transient imine dimer.[3][5][12] This enzyme has also been described as having similarities to polyketide synthases.[7] Like VioA, VioB is essential for the pathway, and its absence prevents the formation of any downstream products.[10]
-
VioE (Indole-rearranging Enzyme): VioE is a unique enzyme that performs a sophisticated[1][3]-shift of an indole ring, converting the IPA imine dimer into protodeoxyviolaceinic acid (PDVA).[2][3][5] It functions without any cofactors or metal ions and acts as a crucial switch, directing the intermediate towards this compound synthesis.[6] In the absence of VioE, the reactive IPA imine dimer spontaneously converts to the off-pathway product chromopyrrolic acid, a key intermediate in the biosynthesis of indolocarbazole natural products.[6][13]
-
VioD (Protodeoxyviolaceinic Acid Hydroxylase): VioD is a FAD-dependent oxygenase that catalyzes the hydroxylation of one of PDVA's indole rings at the 5-position to produce protoviolaceinic acid (PVA).[1][3][14] The deletion of the vioD gene results in the accumulation of deoxythis compound, as VioC can still act on the PDVA substrate.[3]
-
VioC (Protoviolaceinic Acid Oxygenase): VioC is an NADP-dependent oxygenase that performs the final enzymatic step.[3][10] It hydroxylates the second indole ring of PVA at the 2-position, which creates an oxindole structure.[1][5] This is followed by a spontaneous oxidative decarboxylation to form the final this compound pigment.[1][3] VioC exhibits some substrate promiscuity and can also hydroxylate PDVA, leading to the formation of the common byproduct deoxythis compound.[3]
Regulation of the vioABCDE Operon
The expression of the vioABCDE gene cluster is tightly controlled, most notably by a quorum sensing (QS) system. In many producing organisms, such as Chromobacterium violaceum, the CviI/CviR system positively regulates the operon. The CviI synthase produces N-acylhomoserine lactone (AHL) signaling molecules.[12][15] At a high cell density, AHL accumulates and binds to the CviR transcriptional regulator. This CviR-AHL complex then binds to a specific site in the promoter region of vioA, activating the transcription of the entire vioABCDE operon.[15][16] Additionally, a novel repressor protein, VioS, has been identified that negatively controls the biosynthesis of this compound.[15]
References
- 1. Biosynthesis of this compound, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and related tryptophan metabolites produced by Chromobacterium violaceum: biosynthetic mechanism and pathway for construction of this compound core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The this compound Biosynthetic Enzyme VioE Shares a Fold with Lipoprotein Transporter Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneticsmr.com [geneticsmr.com]
- 8. Biosynthesis of this compound, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. caister.com [caister.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. Regulation of virulence in Chromobacterium violaceum and strategies to combat it - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of VioE, a key player in the construction of the molecular skeleton of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis for substrate binding and catalytic mechanism of the key enzyme VioD in the this compound synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Negative Regulation of this compound Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 16. researchgate.net [researchgate.net]
The Biological Role of Violacein: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Violacein is a purple bisindole pigment produced by a variety of Gram-negative bacteria, most notably Chromobacterium violaceum. This secondary metabolite is not essential for growth but serves a diverse range of crucial biological and ecological functions for the producing organism. Its production is intricately regulated, primarily through a quorum sensing (QS) mechanism, allowing the bacteria to coordinate gene expression in a cell-density-dependent manner. This compound exhibits a broad spectrum of bioactivities, including antimicrobial, antitumor, antiviral, antioxidant, and immunomodulatory effects. These properties make it a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the biological roles of this compound, its biosynthesis and regulation, mechanisms of action, and detailed protocols for its study.
Introduction: The Ecological Significance of this compound
In their natural environments, bacteria face constant competition for resources and threats from predators and environmental stressors. This compound-producing bacteria, which are typically found in soil and water habitats, leverage this pigment as a versatile defense and survival tool.[1] The primary ecological roles of this compound include:
-
Chemical Warfare and Competition: this compound possesses potent antibacterial activity, particularly against Gram-positive bacteria like the opportunistic pathogen Staphylococcus aureus.[2] This allows the producing bacteria to inhibit the growth of competitors, securing their ecological niche. The mechanism of action involves the disruption of the cytoplasmic membrane's integrity, leading to leakage of cellular contents and cell death.[2][3]
-
Defense Against Predation: Sessile bacteria are vulnerable to predation by bacterivorous protozoans and metazoans such as nematodes.[1] this compound acts as a feeding deterrent and is toxic to these predators, providing a significant survival advantage to the bacterial colony.[1][4]
-
Protection from Oxidative and UV Stress: The molecular structure of this compound, with its conjugated double bonds, allows it to function as a potent antioxidant.[5] It effectively scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting the bacterial cells from oxidative damage.[6] This antioxidant property is crucial for surviving in environments with high oxidative stress and may also offer protection against UV radiation.[5]
The this compound Biosynthesis Pathway
This compound is synthesized from two molecules of L-tryptophan through a series of enzymatic reactions catalyzed by five proteins encoded by the vioABCDE operon.[7][8] The pathway is a remarkable example of metabolic engineering within a bacterium to produce a complex secondary metabolite.
The key enzymatic steps are as follows:[9][10]
-
VioA (L-tryptophan oxidase): A flavoenzyme that oxidizes L-tryptophan to indole-3-pyruvic acid (IPA) imine.
-
VioB (Polyketide synthase-like enzyme): A heme-dependent protein that dimerizes two molecules of the IPA imine intermediate.
-
VioE (Rearrangement enzyme): This enzyme is crucial for the characteristic structure of this compound. It catalyzes a 1,2-indole rearrangement, forming the prodeoxythis compound scaffold. Without VioE, the pathway defaults to producing an off-pathway metabolite.[9]
-
VioD (Tryptophan 5-hydroxylase): A flavin-dependent oxygenase that hydroxylates one of the indole rings at the 5-position, converting prodeoxythis compound to prothis compound.[10]
-
VioC (Monooxygenase): The final enzyme in the pathway, another flavin-dependent oxygenase, acts on the second indole ring to create an oxindole, completing the formation of the this compound chromophore.[10]
Regulation of this compound Production
This compound production is a metabolically expensive process, and its expression is tightly controlled to occur only when the bacterial population is dense enough to benefit from its collective effects. This regulation is primarily achieved through quorum sensing (QS).
Quorum Sensing Control: The CviI/R System
In C. violaceum, the canonical QS system is composed of the LuxI and LuxR homologues, CviI and CviR, respectively.[11][12]
-
CviI: The autoinducer synthase, CviI, produces N-acylhomoserine lactone (AHL) signal molecules. In C. violaceum ATCC 12472, the primary signal is N-decanoyl-L-homoserine lactone (C10-HSL), while other strains may use N-hexanoyl-L-homoserine lactone (C6-HSL).[13][14]
-
CviR: A cytoplasmic transcriptional regulator. At low cell densities, CviR is inactive. As the bacterial population grows, the extracellular concentration of AHLs increases. Upon reaching a threshold concentration, AHLs diffuse back into the cells and bind to CviR.
-
Transcriptional Activation: The CviR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, including the vioA promoter of the this compound operon, thereby activating transcription.[11][13]
Negative Regulation by VioS
In addition to the positive regulation by the CviI/R system, this compound biosynthesis is also under the negative control of a repressor protein called VioS.[15] VioS acts antagonistically to the CviR-AHL complex, providing an additional layer of control over pigment production. The VioS repressor directly targets the vioA promoter, and its activity does not appear to influence the expression of the CviI/R system itself.[15] This dual-control mechanism allows for fine-tuned regulation of this important secondary metabolite.
Pharmacological Activities and Quantitative Data
This compound's diverse bioactivities have positioned it as a promising candidate for therapeutic development. The following tables summarize key quantitative data from the literature.
Table 1: Antimicrobial Activity of this compound
This compound demonstrates significant activity against various pathogenic bacteria, with a particular potency against Gram-positive organisms.
| Target Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 29213 | 3.9 | ~9.0 | [2] |
| Staphylococcus aureus | ATCC 6538P | 1.25 | ~2.9 | [15] |
| Staphylococcus aureus | (Bovine Mastitis Isolates) | 2.7 - 10.8 | 6.25 - 25 | [5] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 3.9 | ~9.0 | [2] |
| Staphylococcus aureus (MRSA) | Multidrug Resistant | ~0.78 | 1.8 | [16][17] |
| Klebsiella pneumoniae | - | 15.6 | ~36.0 | [18] |
| Pseudomonas aeruginosa | - | 18.5 | ~42.7 | [18] |
| Salmonella typhi | - | 5.7 | ~13.1 | [18] |
Note: MIC values were converted between µg/mL and µM using a molecular weight of 433.41 g/mol for this compound. Minor discrepancies may arise from differences in experimental conditions and this compound purity.
Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines
This compound induces cell death and inhibits the proliferation of a wide array of cancer cells, often at low micromolar concentrations.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SK-MEL-5 | Melanoma | 0.393 | [3] |
| A431 | Melanoma | ~1.0 | [11] |
| T24 | Bladder Cancer | 0.114 | [7] |
| 5637 | Bladder Cancer | 0.113 | [7] |
| HepG2 | Liver Cancer | 1.4 - 9.864 | [3][6] |
| Huh7 | Liver Cancer | ~2.0 | [3] |
| PANC-1 | Pancreatic Cancer | ~2.5 | [3] |
| HCT116 | Colon Cancer | ~10.0 | [3][11] |
| MCF-7 | Breast Cancer | ~1.5 | [11] |
| PC3 | Prostate Cancer | ~1.5 | [11] |
| 92.1 | Uveal Melanoma | 2.78 | [9] |
| OCM-1 | Uveal Melanoma | 3.69 | [9] |
| COS-7 | Kidney Fibroblast | 2.5 | [6] |
Table 3: Antioxidant Activity of this compound
This compound's ability to neutralize free radicals is a key aspect of its protective function.
| Assay | Radical Scavenged | IC₅₀ | Reference |
| DPPH | 1,1-diphenyl-2-picryl-hydrazyl | 30 µM | [19][20] |
| DPPH | 1,1-diphenyl-2-picryl-hydrazyl | 286.7 mg/L (~661 µM) | [21][22] |
| DPPH | 1,1-diphenyl-2-picryl-hydrazyl | 297.88 µg/mL (~687 µM) | [23] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 182.2 mg/L (~420 µM) | [21][22] |
| Nitric Oxide Scavenging | Nitric Oxide (NO) | 21 µM | [19][20] |
| Superoxide Scavenging | Superoxide (O₂⁻) | 125 µM | [19][20] |
| Hydrogen Peroxide Scavenging | Hydrogen Peroxide (H₂O₂) | 292.74 µg/mL (~675 µM) | [23] |
| Hydroxyl Radical Scavenging | Hydroxyl (•OH) | 296.74 µg/mL (~684 µM) | [23] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by modulating immune responses. In acute inflammation models, treatment with this compound led to a significant reduction in the serum levels of pro-inflammatory cytokines, including IL-6 and the chemokine CXCL1.[8] Concurrently, it increased the levels of the anti-inflammatory cytokine IL-10.[8] Further studies have confirmed its ability to reduce other key inflammatory mediators like TNF-α, TGF-β, and IL-1β.[24] In chronic inflammation models, this compound has been shown to promote the proliferation of regulatory T cells (Tregs), which are crucial for suppressing excessive immune responses.[8]
Key Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.
This compound Extraction and Quantification
Objective: To extract this compound from a bacterial culture and determine its concentration.
Methodology:
-
Cultivation: Grow a this compound-producing strain (e.g., C. violaceum ATCC 12472) in a suitable liquid medium (e.g., Luria-Bertani broth) at 30°C with shaking for 48-72 hours until dense purple color is observed.
-
Cell Harvesting: Transfer a known volume (e.g., 30 mL) of the culture to a centrifuge tube. Pellet the cells by centrifugation at 12,000 x g for 20 minutes.
-
Extraction:
-
Discard the supernatant.
-
Resuspend the cell pellet in a small volume of buffer or medium.
-
Add an equal volume of a lysis agent if necessary (e.g., 10% SDS), and vortex.[25]
-
Add at least 2 volumes of an organic solvent such as methanol, ethanol, or ethyl acetate.[1][25] Vortex vigorously until the purple pigment is visibly extracted into the solvent phase, leaving the cell debris colorless.
-
Centrifuge again at 12,000 x g for 15 minutes to pellet the cell debris.
-
-
Quantification:
-
Carefully transfer the pigmented supernatant to a new tube.
-
Measure the absorbance of the extract at a wavelength between 575-585 nm using a spectrophotometer.[1][25]
-
The concentration can be calculated using a standard curve of purified this compound or by using the molar extinction coefficient, although this may vary with the solvent used. For a rough estimate, this compound concentration (in µg/mL) can be calculated using the formula: (OD₅₇₅ * 1000) / 42.
-
Quorum Sensing Inhibition (QSI) Assay
Objective: To screen for compounds that inhibit AHL-mediated quorum sensing using a biosensor strain.
Principle: The C. violaceum CV026 strain is a mutant that cannot produce its own AHL signal but retains a functional CviR receptor. It will only produce this compound if a suitable short-chain AHL (e.g., C6-HSL) is provided exogenously. A test compound with QSI activity will prevent this induced pigment production, resulting in a colorless or white zone of growth around it.[12][26]
Methodology:
-
Inoculum Preparation: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C.
-
Plate Preparation: Prepare molten LB agar and cool to ~50°C. Seed the agar with the overnight CV026 culture (e.g., 100 µL per 25 mL agar) and a suitable concentration of C6-HSL (e.g., 5 µg/mL).[26] Pour into sterile petri dishes and allow to solidify.
-
Compound Application: Dissolve the test compound in a suitable solvent (e.g., ethanol or DMSO). Pipette a known amount (e.g., 10 µL) onto a sterile 6 mm paper disc. Prepare a solvent-only disc as a negative control.
-
Incubation: Place the discs onto the surface of the seeded agar plates. Incubate at 30°C for 24-48 hours.
-
Analysis: Measure the diameter of the colorless halo (zone of inhibition of this compound production) around the test disc. A larger halo indicates stronger QSI activity. It is crucial to confirm that the compound is not simply bactericidal by performing a parallel growth inhibition assay.
Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of mammalian cells.
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[27][28]
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the wells. Include wells with untreated cells (vehicle control). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.[27]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple crystals. Gently shake the plate for 5-10 minutes.
-
Measurement: Read the absorbance at a wavelength between 540-590 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the effect of this compound on the formation of bacterial biofilms.
Principle: Crystal violet (CV) is a basic dye that stains both live and dead cells as well as extracellular matrix components within a biofilm. The amount of dye retained by the biofilm after washing is proportional to the total biofilm biomass.[14][29]
Methodology:
-
Inoculum Preparation: Grow an overnight culture of a biofilm-forming bacterium (e.g., S. aureus) in a suitable medium like Tryptic Soy Broth (TSB).
-
Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of fresh medium containing a 1:100 dilution of the overnight culture. Add 100 µL of medium containing serial dilutions of this compound. Include untreated wells as a positive control for biofilm formation and wells with sterile medium as a negative control.
-
Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours.
-
Washing: Discard the liquid contents of the plate by inverting it. Gently wash the wells twice with 200 µL of PBS or distilled water to remove planktonic (free-floating) cells.[30]
-
Staining: Add 125-150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[29]
-
Final Wash: Discard the CV solution and wash the plate multiple times with water until the control wells are colorless. Invert the plate on a paper towel to dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound CV dye.[14][31]
-
Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at ~590 nm with a microplate reader.
-
Analysis: Compare the absorbance of this compound-treated wells to the untreated control to determine the percentage of biofilm inhibition.
Conclusion and Future Directions
This compound is a multifaceted secondary metabolite that plays a critical role in the survival and competitive fitness of its producing bacteria. Its functions as an antimicrobial, antipredator, and antioxidant agent highlight its ecological importance. For drug development professionals, the potent antitumor, anti-inflammatory, and antimicrobial activities of this compound present a wealth of opportunities. The intricate quorum sensing-based regulation of its biosynthesis serves as a model system for studying bacterial communication and for the discovery of novel anti-virulence agents.
Future research should focus on several key areas:
-
Mechanism of Action: While the membrane-disruptive properties are known, the specific molecular targets for its antitumor and immunomodulatory effects require further elucidation.
-
Pharmacokinetics and Toxicology: In-depth in vivo studies are necessary to understand the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to pave the way for clinical applications.
-
Analogue Synthesis and Drug Delivery: Chemical modification of the this compound scaffold could lead to analogues with improved potency, selectivity, and solubility. Developing advanced drug delivery systems, such as nanoformulations, could help overcome its hydrophobicity and improve targeted delivery.
The study of this compound continues to bridge the gap between microbial ecology and modern pharmacology, offering a promising natural product for the development of next-generation therapeutics.
References
- 1. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 2. Violacin A, a new chromanone produced by Streptomyces violaceoruber and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the anti-proliferative activity of this compound, a natural pigment of bacterial origin, in urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Treatment Modulates Acute and Chronic Inflammation through the Suppression of Cytokine Production and Induction of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of this compound in human uveal melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of this compound and Indolmycin [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of anti-quorum sensing and antibiofilm effects of secondary metabolites from Gambeya lacourtiana (De Wild) Aubr. & Pellegr against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. High-level production of this compound by the newly isolated Duganella violaceinigra str. NI28 and its impact on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic antimicrobial profiling of this compound with commercial antibiotics against pathogenic micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidant properties of this compound: possible relation on its biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Systematic Approach on Evaluating the In Vitro Antioxidant Activity of this compound; Novel Isolate Chromobacterium Vaccinii CV5 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 24. Frontiers | Potential biocide roles of this compound [frontiersin.org]
- 25. bepls.com [bepls.com]
- 26. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. Crystal violet staining protocol | Abcam [abcam.com]
- 30. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. static.igem.org [static.igem.org]
L-Tryptophan as a Precursor for Violacein Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of violacein, a violet pigment with significant therapeutic potential, using L-tryptophan as its sole precursor. The document details the enzymatic pathway, regulatory mechanisms, quantitative production data, and comprehensive experimental protocols relevant to the study and manipulation of this fascinating metabolic pathway.
Introduction
This compound is a bisindole alkaloid produced by various bacteria, most notably Chromobacterium violaceum.[1] It is formed through the condensation of two L-tryptophan molecules and exhibits a range of biological activities, including antibacterial, antiviral, and antitumor properties. The biosynthesis of this compound is orchestrated by a set of five enzymes, VioA, VioB, VioC, VioD, and VioE, encoded by the vio operon.[2] Understanding the intricacies of this pathway is crucial for harnessing its potential in biotechnological and pharmaceutical applications.
The this compound Biosynthetic Pathway
The conversion of L-tryptophan to this compound is a multi-step enzymatic cascade. Two molecules of L-tryptophan are condensed to form the this compound backbone.[3] The pathway is initiated by the oxidation of L-tryptophan and proceeds through a series of complex reactions, including dimerization, rearrangement, and hydroxylations, to yield the final this compound molecule. A significant byproduct of this pathway is deoxythis compound, which lacks a hydroxyl group present in this compound.[1][4]
Key Enzymes and Their Functions
The biosynthesis of this compound is catalyzed by five core enzymes encoded by the vioABCDE operon:
-
VioA (L-tryptophan oxidase): A flavoenzyme that catalyzes the initial step, the oxidation of L-tryptophan to indole-3-pyruvic acid (IPA) imine.[1][5] This reaction is FAD-dependent.[1]
-
VioB (Heme-dependent peroxidase): This enzyme, in conjunction with VioA, facilitates the dimerization of two IPA imine molecules to form a transient intermediate.[5]
-
VioE (Indole-rearranging enzyme): VioE catalyzes a critical[6][7]-shift of an indole ring in the dimerized intermediate, leading to the formation of prodeoxyviolaceinic acid.[5]
-
VioD (FAD-dependent monooxygenase): This enzyme hydroxylates one of the indole rings of prodeoxyviolaceinic acid at the 5-position to produce prothis compound.[5]
-
VioC (FAD-dependent monooxygenase): VioC acts on the other indole ring of prothis compound at the 2-position, leading to the formation of an oxindole and the final this compound molecule.[5] VioC can also act on prodeoxyviolaceinic acid to produce deoxythis compound.[1]
dot
Regulation of this compound Biosynthesis
The production of this compound is a tightly regulated process, primarily controlled by quorum sensing (QS) and negative feedback mechanisms.
Quorum Sensing Activation
In C. violaceum, the expression of the vio operon is positively regulated by the CviI/R quorum sensing system.[8] CviI synthesizes the autoinducer molecule N-hexanoyl-L-homoserine lactone (C6-HSL). As the bacterial population density increases, the concentration of C6-HSL surpasses a threshold, leading to its binding with the transcriptional regulator CviR. The CviR/C6-HSL complex then activates the transcription of the vioA promoter, initiating the biosynthesis of this compound.
Negative Regulation by VioS
A putative repressor protein, VioS, has been identified as a negative regulator of this compound biosynthesis. VioS acts by antagonizing the positive regulation mediated by the CviR/C6-HSL complex on the vioA promoter. This provides an additional layer of control over this compound production.
dot
Quantitative Data on this compound Production
The yield of this compound is highly dependent on the concentration of its precursor, L-tryptophan, as well as other culture conditions. The following tables summarize key quantitative data from various studies.
Effect of L-Tryptophan Concentration on this compound Production
| L-Tryptophan Concentration (g/L) | This compound Yield (g/L) | Fold Increase vs. Control | Reference Organism | Notes |
| 0 | ~0.28 | - | C. violaceum | Control group with no additional tryptophan. |
| 0.15 | 0.83 | 2.96 | C. violaceum | Optimal concentration in this study. |
| 0.3 | 0.80 | 2.85 | C. violaceum | |
| >0.3 | Decreased | - | C. violaceum | Higher concentrations may inhibit production. |
| Not specified (supplemented) | 0.82 | - | C. violaceum | Grown on sugarcane bagasse.[9] |
| 2.8 (fed-batch) | 4.12 | - | Citrobacter freundii (recombinant) | High-density fermentation.[10] |
| Not specified (from glucose) | 1.75 | - | E. coli (recombinant) | Engineered for tryptophan overproduction.[10] |
Data compiled from multiple sources, including a study on optimizing this compound production in C. violaceum.
Kinetic Parameters of VioA
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) |
| L-Tryptophan | 125 | 0.75 | 0.006 |
| 6-Fluoro-L-tryptophan | 100 | 0.94 | 0.0094 |
| 6-Chloro-L-tryptophan | 130 | 1.2 | 0.0092 |
| 6-Bromo-DL-tryptophan | 154 | 1.2 | 0.0078 |
| 6-Methyl-DL-tryptophan | 169 | 1.15 | 0.0068 |
| 1-Methyl-L-tryptophan | 120 | 0.70 | 0.0058 |
| 7-Aza-tryptophan | 283 | 0.17 | 0.0006 |
Kinetic parameters for VioA with various tryptophan analogs. Data from in vitro assays.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Heterologous Expression of the this compound Operon in E. coli
This protocol describes the cloning of the vioABCDE operon into a pET expression vector and its subsequent expression in E. coli BL21(DE3).
dot
References
- 1. Biosynthesis of this compound, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro biosynthesis of this compound from L-tryptophan by the enzymes VioA-E from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploration of the In Vitro this compound Synthetic Pathway with Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneticsmr.com [geneticsmr.com]
- 9. Microbial production of the drugs this compound and deoxythis compound: analytical development and strain comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High crude this compound production from glucose by Escherichia coli engineered with interactive control of tryptophan pathway and this compound biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer and Cytotoxic Effects of Violacein: A Technical Guide for Researchers
Introduction: Violacein, a naturally occurring purple pigment derived from bacteria such as Chromobacterium violaceum, has garnered significant attention in the scientific community for its potent anticancer and cytotoxic properties. This bisindole alkaloid has demonstrated a broad spectrum of activity against various cancer cell lines, operating through multiple mechanisms to induce cell death, inhibit proliferation, and hinder metastasis. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer effects, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion. These effects are orchestrated through the modulation of several key signaling pathways.
Induction of Apoptosis
A primary mechanism of this compound's cytotoxicity is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: this compound has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1] The process is often accompanied by an increase in the production of reactive oxygen species (ROS), further contributing to cellular damage and apoptosis.[2] The B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization, are also modulated by this compound, with an observed upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3]
-
Extrinsic (Death Receptor) Pathway: In some cancer cell types, such as human leukemia cells, this compound can activate the extrinsic apoptotic pathway. It has been shown to interact with and activate Tumor Necrosis Factor Receptor 1 (TNFR1), leading to the recruitment of adaptor proteins like TNF receptor-associated factor 2 (TRAF2) and subsequent activation of caspase-8.[4]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. It has been observed to induce cell cycle arrest at the sub-G1 phase, indicative of apoptosis.[2][5] This effect is often mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[2]
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer is a major cause of mortality. This compound has demonstrated the ability to inhibit the migration and invasion of cancer cells.[6][7] This is achieved, in part, by downregulating the expression of chemokine receptors such as CXCR4 and inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cell movement.[8][9]
Key Signaling Pathways Modulated by this compound
The anticancer activities of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in this compound-induced apoptosis and cell cycle arrest. Upon treatment with this compound, p53 expression is often upregulated.[2][3] Activated p53 can then transcriptionally activate target genes like p21 to induce cell cycle arrest and Bax to promote apoptosis. Furthermore, this compound has been shown to downregulate the expression of MDM2, a negative regulator of p53, thereby stabilizing and activating p53.[3]
PI3K/AKT and MAPK/ERK Signaling Pathways
The PI3K/AKT and MAPK/ERK signaling pathways are critical for cell survival and proliferation and are often hyperactivated in cancer. This compound has been shown to inhibit these pathways.[2] By downregulating the phosphorylation of AKT and ERK1/2, this compound suppresses pro-survival signals and inhibits cell growth.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment [frontiersin.org]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound anticancer activity is enhanced under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces cell death by triggering mitochondrial membrane hyperpolarization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Threat of Violacein: A Technical Guide to its Antiviral and Antiprotozoal Activities
For Researchers, Scientists, and Drug Development Professionals
Violacein, a violet pigment produced by bacteria such as Chromobacterium violaceum, has emerged as a promising natural compound with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of its efficacy against viral and protozoal pathogens, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development in this critical area.
Quantitative Assessment of this compound's Bioactivity
The efficacy of this compound against a range of pathogens and its corresponding toxicity to host cells are summarized below. These data, collated from multiple studies, provide a quantitative basis for evaluating its therapeutic potential.
Antiviral Activity and Cytotoxicity
This compound has demonstrated inhibitory effects against several viruses, although its potency varies. The following table summarizes the 50% cytotoxic concentration (CC50) of this compound in different cell lines and its limited antiviral activity, as indicated by the percentage of viral inhibition at specific concentrations. Notably, in many of the cited studies, the 50% effective concentration (EC50) could not be determined as the viral inhibition did not reach 50%.
| Cell Line | CC50 (µM) | Virus | Concentration (µM) | % Viral Inhibition | Citation |
| FRhK-4 | >2.07 ± 0.08 | Hepatitis A Virus (strains HM175 & HAF-203) | Not specified | No cytopathic inhibition | [1][2] |
| Vero | >2.23 ± 0.11 | Herpes Simplex Virus-1 (HSV-1), KOS strain | 0.312 | 1.42 ± 0.68 | [1][2] |
| 0.625 | 14.48 ± 5.06 | [1][2] | |||
| 1.250 | 21.47 ± 3.74 | [1][2] | |||
| Herpes Simplex Virus-1 (HSV-1), ATCC/VR-733 strain | 0.312 | 5.96 ± 2.51 | [1][2] | ||
| 0.625 | 8.75 ± 3.08 | [1][2] | |||
| 1.250 | 17.75 ± 5.19 | [1][2] | |||
| Herpes Simplex Virus-1 (HSV-1), 29-R/acyclovir resistant | Not specified | No cytopathic inhibition | [1][2] | ||
| Poliovirus type 2 | 0.312 | 5.13 ± 2.38 | [1][2] | ||
| 0.625 | 8.18 ± 1.11 | [1][2] | |||
| 1.250 | 8.51 ± 1.94 | [1][2] | |||
| MA104 | >2.54 ± 0.18 | Simian Rotavirus SA11 | 0.312 | 8.30 ± 4.24 | [1][2] |
| 0.625 | 13.33 ± 4.66 | [1][2] | |||
| 1.250 | 24.27 ± 2.18 | [1][2] | |||
| HEp-2 | >2.70 ± 0.20 | Adenovirus type 5 | Not specified | No cytopathic inhibition | [1][2] |
| COS-7 | ~2.5 | - | - | - | [3] |
| HepG2 | ~1.4 | - | - | - | [3] |
Antiprotozoal Activity
This compound exhibits significant activity against a variety of protozoan parasites, including those responsible for malaria, Chagas disease, and leishmaniasis. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are presented below.
| Protozoan | Strain | IC50 / EC50 (µM) | Citation |
| Plasmodium falciparum | Chloroquine-sensitive (3D7) | ~0.4 - 0.54 ± 0.08 | [3][4][5] |
| Chloroquine-resistant (W2) | ~0.42 ± 0.14 - 0.5 | [3][4][5] | |
| Multidrug resistant (Dd2) | ~0.4 | [4] | |
| Trypanosoma cruzi | Y strain (benznidazole-resistant) | Not specified (inhibited all forms) | [6] |
| Tulahuen strain | 1.51 ± 0.4 | [3] | |
| Leishmania amazonensis | Promastigotes | 4.3 ± 1.15 (EC50/24h) | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to assess the antiviral and antiprotozoal activities of this compound.
General Cell Culture and this compound Preparation
-
Cell Lines: Vero, HEp-2, MA104, and FRhK-4 cells are typically grown in appropriate media (e.g., Medium 199) supplemented with fetal bovine serum (FBS), penicillin, streptomycin, and amphotericin B. Cultures are maintained at 37°C in a humidified 5% CO2 atmosphere.[1]
-
This compound Preparation: this compound is dissolved in absolute ethanol and a small percentage of dimethyl sulfoxide (DMSO) and stored protected from light. Dilutions for experiments are made in cell culture medium.[1]
Cytotoxicity Assays
A multi-faceted approach is employed to determine the cytotoxic effects of this compound.
This qualitative method involves the microscopic observation of cells for morphological alterations.
References
- 1. scielo.br [scielo.br]
- 2. Cytotoxicity and potential antiviral evaluation of this compound produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplasmodial and trypanocidal activity of this compound and deoxythis compound produced from synthetic operons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced Chaperone System Collapse Underlies Multistage Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antichagasic effect of this compound from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Violacein Extraction from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violacein is a naturally occurring purple pigment produced by several bacterial species, most notably Chromobacterium violaceum[1][2]. This bis-indole compound has garnered significant attention in the pharmaceutical and biotechnology sectors due to its wide range of biological activities, including antibacterial, antifungal, antiviral, antioxidant, and antitumor properties[2][3][4]. The increasing demand for natural pigments and bioactive compounds has driven the development of efficient methods for its extraction and purification from bacterial cultures, including from genetically engineered strains of Escherichia coli[3][5].
These application notes provide detailed protocols for the extraction and quantification of this compound from bacterial cultures. The methodologies are compiled from various scientific studies to ensure reproducibility and offer flexibility for different laboratory settings.
Data Presentation
The following tables summarize key quantitative data from various studies on this compound extraction to facilitate easy comparison of different methodologies and expected outcomes.
Table 1: Comparison of Solvents for this compound Extraction
| Solvent | Bacterial Strain | Maximum Absorbance (λmax) | Observations |
| Ethanol | Chromobacterium violaceum | 540 nm[1] | Higher color intensity compared to ethyl acetate.[1] |
| Ethyl Acetate | Chromobacterium violaceum | 520 nm[1], 564 nm[6] | --- |
| Methanol | Janthinobacterium lividum | 580 nm[7][8] | Used for crude cell extraction.[7][8] |
| Dimethyl Sulfoxide (DMSO) | Chromobacterium violaceum | 580 nm[6] | Pigment appears dark purple.[6] |
| n-Butanol | Chromobacterium sp. | 575 nm[9] | Used for direct extraction from broth.[9] |
Table 2: Reported this compound Yields
| Bacterial Strain | Culture Conditions | Extraction Method | Yield |
| Janthinobacterium lividum | Fed-batch bioreactor with 1% glycerol | Methanol extraction | 1.828 g/L (crude extract)[7] |
| Chromobacterium violaceum | Nutrient broth, 7 days, 26°C, 120 rpm | Ethyl acetate and ethanol extraction, quantified in DMSO | 0.549 mg/mL[6] |
| Chromobacterium sp. NIIST-CKK-01 | 24 hours incubation | n-Butanol extraction | ~1.0 g pigment/g of dry biomass[9] |
| Engineered E. coli | Fed-batch fermentation with Tween 80 | Not specified | 2.4 g/L[10] |
Experimental Protocols
Protocol 1: Solvent-Based Extraction of this compound from Bacterial Pellet
This protocol details the most common method for extracting this compound from bacterial cells after cultivation.
1.1. Materials and Reagents
-
Bacterial culture producing this compound (e.g., Chromobacterium violaceum, engineered E. coli)
-
Centrifuge and centrifuge tubes (e.g., 50 mL conical tubes)
-
Solvents: Ethanol (96% or absolute), Ethyl Acetate, Methanol, or Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Vortex mixer
-
Sonicator (optional, for enhanced cell lysis)[11]
-
Spectrophotometer and cuvettes
-
Rotary evaporator or hot air oven (for solvent evaporation)[6]
1.2. Procedure
-
Harvesting Bacterial Cells:
-
Washing the Cell Pellet:
-
Resuspend the cell pellet in deionized water.
-
Centrifuge again under the same conditions.
-
Discard the supernatant. This step helps to remove residual media components.[1]
-
-
This compound Extraction:
-
Add a specific volume of the chosen extraction solvent (e.g., 10 mL of ethanol) to the cell pellet.[11]
-
Vortex the mixture vigorously to resuspend the cells and facilitate pigment extraction.
-
Optional - Cell Lysis Enhancement: For more efficient extraction, sonicate the cell suspension. A typical procedure is sonication at 40W for 10 minutes with 10-second pulses.[11] Alternatively, chemical lysis using agents like 10% w/v sodium lauryl sulphate (SLS) can be employed before solvent addition.[6]
-
Incubate the mixture, for instance, at room temperature with shaking (e.g., 150 rpm for 15-30 minutes).[7][8]
-
Centrifuge the mixture at high speed (e.g., 8,000 rpm for 10 minutes) to pellet the cell debris.[1][11]
-
Carefully collect the colored supernatant containing the extracted this compound.
-
Repeat the extraction process with the remaining cell pellet until no more pigment is visibly extracted.[1]
-
-
Concentration of Crude this compound:
-
The pooled supernatant can be concentrated to obtain a crude this compound extract. This can be achieved by evaporating the solvent using a rotary evaporator or by drying in a hot air oven at a controlled temperature (e.g., 80°C).[6]
-
Protocol 2: Quantification of Extracted this compound
This protocol describes how to determine the concentration of this compound in the extract using spectrophotometry.
2.1. Materials and Reagents
-
This compound extract (supernatant from Protocol 1)
-
Spectrophotometer
-
Cuvettes (quartz or glass, depending on the solvent)
-
Pure solvent used for extraction (for blanking the spectrophotometer)
2.2. Procedure
-
Spectrophotometer Setup:
-
Measurement:
-
Use the pure extraction solvent as a blank to zero the spectrophotometer.[1]
-
Transfer the this compound extract to a cuvette.
-
Measure the absorbance of the sample at the set wavelength.
-
-
Calculation of Concentration (Using Beer-Lambert Law):
-
The concentration of this compound can be estimated using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance reading.
-
ε (epsilon) is the molar extinction coefficient of this compound in the specific solvent. For this compound in DMSO at 580 nm, ε is 57.856 mL/mg/cm.[6] For pure this compound in ethanol at 575 nm, ε is 56.01 mL/mg/cm.[7]
-
c is the concentration of this compound.
-
l is the path length of the cuvette (typically 1 cm).
-
-
Rearrange the formula to calculate the concentration: c = A / (ε * l) .
-
Mandatory Visualizations
Caption: Workflow for this compound extraction from bacterial culture.
Caption: Protocol for the quantification of this compound.
References
- 1. ijarbs.com [ijarbs.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Study on extraction and characterization of new antibiotics this compound from engineered Escherichia coli VioABCDE-SD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. bepls.com [bepls.com]
- 7. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 9. WO2011110932A1 - Process for the production of this compound and its derivative deoxythis compound containing bioactive pigment from chromobacterium sp. (mtcc 5522) - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. banglajol.info [banglajol.info]
Application Notes & Protocols: HPLC Purification of Violacein and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of violacein and its derivatives using High-Performance Liquid Chromatography (HPLC). It includes methodologies for extraction, purification, and quantification, along with relevant biosynthetic and mechanistic pathways.
Introduction
This compound is a naturally occurring purple pigment produced by several bacterial species, including Chromobacterium violaceum and Janthinobacterium lividum.[1][2] This bisindole compound is formed through the enzymatic condensation of two tryptophan molecules.[2][3][4] this compound and its primary derivative, deoxythis compound, have garnered significant interest in the scientific and pharmaceutical communities due to their broad spectrum of biological activities, including antibacterial, antiviral, antifungal, antiparasitic, and antitumor properties.[1][2][4]
Given their therapeutic potential, robust and efficient methods for the purification of this compound and its derivatives are crucial for research and drug development. HPLC is a powerful technique for the separation, quantification, and purification of these compounds from complex biological matrices.
Biosynthesis of this compound and Deoxythis compound
The biosynthesis of this compound is a complex process involving five enzymes encoded by the vioABCDE gene cluster.[3][5] The pathway begins with the conversion of L-tryptophan and culminates in the formation of this compound. Deoxythis compound is a common byproduct of this pathway.[6][7]
Caption: The biosynthetic pathway of this compound and deoxythis compound from L-tryptophan.
Experimental Protocols
Extraction of this compound from Bacterial Culture
This protocol describes a general method for extracting this compound and its derivatives from a bacterial pellet.
Materials:
-
Bacterial cell pellet containing this compound
-
Ethanol (96% or absolute) or Ethyl Acetate
-
Centrifuge
-
Vortex mixer or sonicator
-
Rotary evaporator (optional)
Procedure:
-
Harvest bacterial cells from the culture medium by centrifugation (e.g., 8000 x g for 10 minutes).
-
Discard the supernatant.
-
Resuspend the cell pellet in a suitable volume of ethanol or ethyl acetate. A common ratio is 1:1 (v/v) of solvent to the original culture volume.[8]
-
Agitate the mixture vigorously using a vortex mixer or sonicator for 10-20 minutes to ensure complete cell lysis and pigment extraction.
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully collect the supernatant containing the dissolved this compound.
-
Repeat the extraction process with the cell debris pellet to maximize yield.
-
Combine the supernatants.
-
The crude extract can be concentrated using a rotary evaporator if necessary.
HPLC Purification Protocol
This protocol provides a general framework for the HPLC purification of this compound and deoxythis compound. The specific parameters may require optimization depending on the HPLC system and the purity of the crude extract.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Trifluoroacetic acid (TFA) or formic acid (optional, for pH adjustment of the mobile phase).
-
Crude this compound extract.
-
Syringe filters (0.22 µm or 0.45 µm).
Procedure:
-
Sample Preparation: Dissolve the crude this compound extract in a suitable solvent (e.g., methanol or ethanol) and filter through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
Mobile Phase Preparation: Prepare the mobile phases. A common mobile phase system is a gradient of acetonitrile and water. A small amount of acid (e.g., 0.1% TFA or formic acid) can be added to both solvents to improve peak shape.
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water (with optional 0.1% acid).
-
Mobile Phase B: Acetonitrile or Methanol (with optional 0.1% acid).
-
Gradient: A typical gradient could be starting from 30-40% B, increasing to 90-100% B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: Monitor at 575 nm for this compound.[8] A PDA detector can be used to scan a range of wavelengths (e.g., 200-700 nm) to detect both this compound and its derivatives.
-
Injection Volume: 10-20 µL.
-
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest (this compound and deoxythis compound).
-
Purity Analysis: Re-inject the collected fractions into the HPLC to assess their purity.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions to obtain the solid compound.
Caption: A typical experimental workflow for the HPLC purification of this compound.
Data Presentation
HPLC Retention Times
The retention times of this compound and deoxythis compound can vary depending on the specific HPLC conditions used. The following table summarizes reported retention times from the literature.
| Compound | Retention Time (min) | HPLC Conditions | Reference |
| This compound | ~7.5 | C18 column, gradient of acetonitrile and water. | [8] |
| Deoxythis compound | ~10.3 | C18 column, gradient of acetonitrile and water. | [8] |
| This compound | ~8.341 | Methanolic extract, specific column and gradient not detailed. | [9] |
| Deoxythis compound | Not specified | Not specified | - |
Quantitative Yields
The production and extraction yields of this compound can vary significantly based on the bacterial strain, culture conditions, and extraction method.
| Bacterial Strain | Yield of Crude this compound (mg/L) | Culture Conditions | Reference |
| Duganella violaceinigra str. NI28 | 18.9 | 24 hours of growth. | [8] |
| Duganella violaceinigra YIM 31327 | 0.42 | 24 hours of growth. | [8] |
| Yarrowia lipolytica (genetically modified) | 300 mg total crude this compound from a 168-hour fermentation. | The total mass of crude this compound produced was 300 mg, which represents 2% of the total weight of the recovered biomass. | [10] |
Mechanism of Action and Signaling Pathways
This compound exhibits its biological activities through various mechanisms. One of the primary modes of its antibacterial action is the disruption of the bacterial cell membrane.[11] This interaction leads to a loss of membrane integrity and subsequent cell death.[11] In cancer cells, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.[4]
Caption: Proposed mechanism of antibacterial action of this compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the HPLC purification of this compound and its derivatives. The successful purification of these compounds is a critical step in advancing their study for potential therapeutic applications. Researchers should note that optimization of the described methods may be necessary to suit their specific experimental conditions and objectives.
References
- 1. This compound and related tryptophan metabolites produced by Chromobacterium violaceum: biosynthetic mechanism and pathway for construction of this compound core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of this compound, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. High-level production of this compound by the newly isolated Duganella violaceinigra str. NI28 and its impact on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. Purification of Natural Pigments this compound and Deoxythis compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bactericidal action of this compound revealed [agencia.fapesp.br]
Application Notes & Protocols: Quantification of Violacein Production in Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction: Violacein is a naturally occurring purple pigment biosynthesized by several Gram-negative bacteria, including Chromobacterium violaceum and Janthinobacterium lividum.[1][2] This bisindole compound is derived from the condensation of two L-tryptophan molecules and has garnered significant attention for its wide range of potent biological activities, including antibacterial, antiviral, anti-ulcerogenic, and anticancer properties.[1][3] Accurate and reproducible quantification of this compound in fermentation broth is critical for optimizing production processes, screening for high-yielding strains, and purifying the compound for downstream pharmaceutical applications. This document provides detailed protocols for the extraction and quantification of this compound, along with an overview of the key biological pathways governing its production.
Section 1: Biological Pathways of this compound Production
Understanding the genetic and regulatory networks behind this compound synthesis is fundamental for process optimization. Production is primarily controlled by a specific biosynthetic gene cluster and regulated by a cell-density-dependent communication system known as quorum sensing.
The this compound Biosynthetic Pathway
This compound synthesis begins with two molecules of L-tryptophan and is catalyzed by a series of five enzymes (VioA, VioB, VioC, VioD, and VioE), which are encoded by the vioABCDE operon.[3][4] The flavoenzyme VioA first converts L-tryptophan to an indole-3-pyruvic acid (IPA) imine.[3] VioB then dimerizes this intermediate.[3] VioE catalyzes a critical[5][6] indole rearrangement to form prodeoxyviolaceinic acid.[7] Finally, two flavin-dependent oxygenases, VioD and VioC, act sequentially to hydroxylate the indole rings, completing the formation of the this compound chromophore.[6][7]
Caption: Enzymatic conversion of L-tryptophan to this compound via the VioA-E enzymes.
Quorum Sensing Regulation
In many bacteria, this compound production is tightly regulated by quorum sensing (QS), a mechanism that coordinates gene expression based on population density.[8] In C. violaceum, the CviI/R system is a primary regulator.[9] The CviI protein synthesizes an autoinducer molecule, an N-acyl-homoserine lactone (AHL).[9][10] As the bacterial population grows, AHL accumulates in the environment.[8] Once a threshold concentration is reached, AHL binds to the CviR protein, a transcriptional regulator.[9] This CviR-AHL complex then activates the transcription of the vioABCDE operon, initiating pigment production.[9] This system is also modulated by negative regulators, such as VioS, which can repress the expression of the this compound operon.[9]
Caption: Quorum sensing regulation of this compound production in C. violaceum.
Section 2: Experimental Workflow for this compound Quantification
The overall process for quantifying this compound from a liquid culture involves separating the pigment-containing cells from the broth, extracting the intracellular this compound with an appropriate organic solvent, and measuring its concentration using an analytical technique.
Caption: General experimental workflow for this compound extraction and quantification.
Section 3: Protocols for this compound Extraction
The choice of extraction protocol depends on the experimental scale and desired throughput. This compound is intracellular and insoluble in water, necessitating the use of organic solvents for extraction.
Protocol 3.1: Solvent Extraction from Cell Pellet
This method is suitable for accurately quantifying this compound from flask cultures.
-
Harvest Cells: Transfer a known volume (e.g., 1-10 mL) of the fermentation broth into a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifuging at 8,000-12,000 x g for 10-20 minutes.[11][12]
-
Remove Supernatant: Carefully decant and discard the cell-free supernatant.
-
(Optional) Wash Step: Resuspend the cell pellet in deionized water and repeat the centrifugation step to remove residual medium components.[11]
-
Extraction: Add a fixed volume of an appropriate organic solvent (e.g., ethanol, methanol, or DMSO) to the cell pellet.[11][13] For example, add 1 mL of DMSO per 1 mL of original culture volume.[13]
-
Cell Lysis: Vigorously vortex or place the tube in an ultrasonic bath for 15-30 minutes to ensure complete cell lysis and solubilization of the pigment.[13][14]
-
Clarify Extract: Centrifuge the tube again at high speed (≥10,000 x g) for 10 minutes to pellet the cell debris.[13]
-
Collect Supernatant: Carefully transfer the colored supernatant, which contains the solubilized this compound, to a new tube for quantification.
Protocol 3.2: In-Situ Extraction for 96-Well Plate Assays
This high-throughput method is ideal for screening studies, such as evaluating the effect of inhibitors on this compound production.[10]
-
Culture: Grow the bacteria in a 96-well microplate under desired conditions (e.g., 200 µL culture volume, 30°C with agitation for 24 hours).[10][15]
-
Dry Culture: Place the entire microplate (with the lid removed) into a drying incubator set at 60°C and allow the contents to dry completely (approx. 8 hours).[10][15]
-
Solubilization: Add 200 µL of pure DMSO to each well of the dried plate.[10][15]
-
Incubation: Cover the plate and incubate at room temperature (25°C) with shaking (e.g., 130 rpm) for 30 minutes to fully dissolve the this compound pigment.[10][15]
-
Transfer: The plate is now ready for direct absorbance reading, or an aliquot (e.g., 100 µL) can be transferred to a new plate for measurement to avoid interference from cell debris.[15]
Section 4: Protocols for this compound Quantification
Spectrophotometry is a rapid and common method for estimation, while HPLC provides more accurate and specific quantification.
Protocol 4.1: Quantification by UV-Vis Spectrophotometry
This technique relies on the Beer-Lambert law (A = εcl), where absorbance (A) is directly proportional to the concentration (c).
-
Prepare Blank: Use the same solvent used for extraction (e.g., DMSO or ethanol) as the blank reference in the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the this compound extract at its maximum absorption wavelength (λmax). The λmax varies depending on the solvent used (see Table 2).[10][12][16]
-
Calculate Concentration: Use the Beer-Lambert equation to calculate the concentration. A known molar extinction coefficient (ε) is required.
-
Concentration (mg/mL) = Absorbance / (ε * Pathlength)
-
Note: The pathlength for a standard cuvette is 1 cm. Ensure the units for the extinction coefficient are consistent.
-
Protocol 4.2: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurate quantification as it physically separates this compound from other compounds, such as deoxythis compound, which can interfere with spectrophotometric readings.[17]
-
Sample Preparation: Filter the crude this compound extract through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Standard Curve: Prepare a series of dilutions of a pure this compound standard of known concentration in the mobile phase or extraction solvent. Run these standards on the HPLC to generate a standard curve of peak area versus concentration.
-
HPLC Analysis: Inject the filtered sample onto the HPLC system. A common setup involves a C18 column with a binary solvent gradient.[14]
-
Detection: Monitor the elution profile using a UV/Vis detector set to the λmax of this compound (e.g., 578 nm).[14] this compound typically elutes as a distinct peak.[18]
-
Calculate Concentration: Determine the peak area for this compound in the sample chromatogram. Use the linear regression equation from the standard curve to calculate the exact concentration of this compound in the sample.
Section 5: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparison and analysis.
Table 1: Comparison of this compound Quantification Methods
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures light absorbance of the entire sample at a specific wavelength. | Physically separates compounds based on their chemical properties before detection. |
| Advantages | Rapid, low-cost, simple, high-throughput. | High accuracy and specificity, can quantify this compound and deoxythis compound separately.[17] |
| Disadvantages | Lower specificity; can overestimate concentration due to interfering compounds.[17] | Higher cost, more complex setup, lower throughput, requires pure standards. |
| Typical Solvents | Ethanol, Methanol, DMSO.[10][12][16] | Propan-2-ol, Acetonitrile/Water mixtures.[14] |
Table 2: Spectrophotometric Parameters for this compound Quantification
| Solvent | Typical λmax | Molar Extinction Coefficient (ε) |
| Ethanol / Methanol | ~570-575 nm[16][19] | 10.955 g·L⁻¹·cm⁻¹ at 570 nm[16][20] |
| DMSO | ~580 nm[12] | 57.856 mL·mg⁻¹·cm⁻¹ at 580 nm[12] |
| DMSO (96-well plate) | ~595 nm[10] | Not typically reported; used for relative quantification. |
Table 3: Example HPLC Gradient Program for this compound Quantification
Based on a published method.[14]
| Time (min) | % Solvent A (Water + 0.005% TFA) | % Solvent B (Acetonitrile + 0.005% TFA) |
|---|---|---|
| 0.0 | 85 | 15 |
| 0.5 | 75 | 25 |
| 6.0 | 35 | 65 |
| 7.0 | 0 | 100 |
| 8.0 | 0 | 100 |
| 9.0 | 85 | 15 |
References
- 1. This compound and related tryptophan metabolites produced by Chromobacterium violaceum: biosynthetic mechanism and pathway for construction of this compound core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneticsmr.com [geneticsmr.com]
- 6. Biosynthesis of this compound, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Negative Regulation of this compound Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 10. Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 11. ijarbs.com [ijarbs.com]
- 12. bepls.com [bepls.com]
- 13. scispace.com [scispace.com]
- 14. Quantification of this compound and Indolmycin [bio-protocol.org]
- 15. Video: Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 16. Purification of Natural Pigments this compound and Deoxythis compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Purification of Natural Pigments this compound and Deoxythis compound Produced by Fermentation Using Yarrowia lipolytica [mdpi.com]
Application Notes and Protocols: Violacein as a Quorum Sensing Biosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, in a cell-density-dependent manner.[1][2][3] The disruption of QS signaling, known as quorum quenching, represents a promising anti-virulence strategy that may exert less selective pressure for the development of resistance compared to conventional antibiotics.[4][5] Chromobacterium violaceum, a Gram-negative bacterium, produces a distinct purple pigment called violacein, the synthesis of which is regulated by a well-characterized QS system.[6][7][8] This visible phenotype makes this compound production an excellent and widely used reporter for studying QS and for screening potential QS inhibitors (QSIs).[1][2][7][9]
This document provides detailed application notes and experimental protocols for utilizing this compound production in C. violaceum as a biosensor for quorum sensing and for the identification of novel QSI compounds.
The CviI/R Quorum Sensing System
The QS system in C. violaceum is a canonical LuxI/LuxR-type system, primarily composed of the CviI and CviR proteins.[1][3][5]
-
CviI: The autoinducer synthase, homologous to LuxI, which produces the N-acyl-homoserine lactone (AHL) signaling molecules. In the wild-type C. violaceum ATCC 12472, the primary AHL is N-decanoyl-L-homoserine lactone (C10-HSL), while other strains like ATCC 31532 produce N-hexanoyl-L-homoserine lactone (C6-HSL).[3][10][11]
-
CviR: A cytoplasmic receptor and transcriptional regulator, homologous to LuxR.[1][3][12]
-
AHL Signal: These signaling molecules diffuse across the bacterial membrane.[1]
-
Gene Expression: At a critical concentration, reflecting a high cell density, AHLs bind to and activate CviR. The CviR-AHL complex then binds to specific DNA promoter regions, activating the transcription of target genes, including the vioABCDE operon responsible for this compound biosynthesis.[1][2][12]
The production of this compound is also subject to negative regulation by a repressor protein, VioS, adding another layer of control to this system.[10]
Biosensor Strains
Several strains of C. violaceum are commonly employed in QS research.
| Strain | Genotype/Phenotype | Primary AHL Signal | Application |
| C. violaceum ATCC 12472 | Wild-type | Produces N-decanoyl-L-homoserine lactone (C10-HSL) and others.[10][11] | Screening for QSIs that inhibit its endogenous QS system. |
| C. violaceum CV026 | mini-Tn5 mutant, AHL-synthase deficient (cviI-), this compound-negative. | Does not produce AHLs.[6][13] | Detection and quantification of exogenous short-chain AHLs (C4-C8), which induce this compound production.[6][8][13][14] Also used to detect long-chain AHLs (C10-C14) through inhibition of this compound production induced by an activating AHL.[6][8][13] |
| C. violaceum VIR07 | AHL-deficient mutant. | Does not produce AHLs. | Biosensor for exogenous long-chain AHLs (C10-C16) which induce this compound production.[15] |
Experimental Protocols
Protocol 1: Screening for Quorum Sensing Inhibitory (QSI) Activity
This protocol describes a quantitative method to evaluate the QSI potential of test compounds by measuring the inhibition of this compound production in C. violaceum ATCC 12472.
1. Culture Preparation:
-
Streak C. violaceum ATCC 12472 on a Luria-Bertani (LB) agar plate and incubate at 30°C for 24 hours.[4]
-
Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with agitation (e.g., 150-220 rpm).[4][9][16]
-
Adjust the overnight culture with fresh LB broth to an optical density at 595 nm (OD595) or 600 nm (OD600) of 0.1.[4][9]
2. Microplate Assay:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well flat-bottom microtiter plate, add 100 µL of the standardized C. violaceum inoculum to each well.[4]
-
Add 100 µL of the serially diluted test compound, a positive control (a known QSI), or a negative control (LB broth with the same concentration of solvent as the test wells) to the respective wells.[4]
-
Incubate the plate at 30°C with agitation (e.g., 130 rpm) for 24 hours.[4][9]
3. Measurement of Bacterial Growth:
-
After incubation, measure the OD595 or OD600 of each well using a microplate reader to assess bacterial growth. This is crucial to distinguish true QS inhibition from antimicrobial effects.[4]
4. Quantification of this compound:
-
To quantify this compound, the pigment must be extracted from the bacterial cells. A common method is to first dry the plate.[9][16]
-
Add a fixed volume (e.g., 200 µL) of pure DMSO to each well to lyse the cells and solubilize the this compound.[4][9][16]
-
Incubate with shaking to ensure complete dissolution of the pigment.[16]
-
Measure the absorbance of the this compound solution at a wavelength between 575 nm and 595 nm using a microplate reader.[9][16][17]
5. Data Analysis:
-
Calculate the percentage of this compound inhibition and bacterial growth inhibition relative to the untreated control.
-
A significant reduction in this compound production without a corresponding inhibition of bacterial growth indicates potential QSI activity.[4][9]
Protocol 2: Detection of Exogenous AHLs using C. violaceum CV026
This protocol is used to detect the presence of short-chain AHLs in bacterial culture supernatants or other samples.
1. Culture Preparation:
-
Prepare an overnight culture of C. violaceum CV026 as described in Protocol 1.
2. Bioassay:
-
Add a standardized inoculum of CV026 to molten LB agar and pour into petri dishes.
-
Once the agar has solidified, place sterile paper discs or create wells in the agar.
-
Spot the paper discs or fill the wells with the test sample (e.g., cell-free supernatant from another bacterial culture).
-
Incubate the plates at 30°C for 24-48 hours.
3. Interpretation:
-
A purple halo around the disc or well indicates the presence of AHLs with N-acyl side chains from C4 to C8, which have induced this compound production in the CV026 biosensor.[6][8][13]
Quantitative Data Summary
The following table summarizes the inhibitory effects of various compounds on this compound production in C. violaceum ATCC 12472, as reported in the literature. This data is essential for comparative analysis and for the selection of positive controls in QSI screening assays.
| Compound | Concentration | % this compound Inhibition | Reference |
| Farnesol | 200 µg/mL | 91% | [9][16] |
| Farnesol | 100 µg/mL | 81% | [9][16] |
| Linalool | 200 µg/mL | 68% | [9][16] |
| Linalool | 100 µg/mL | 68% | [9][16] |
| Resveratrol | 25 µg/mL | 85% | [9][16] |
| Resveratrol | 12.5 µg/mL | 70% | [9][16] |
Applications in Drug Development
The use of this compound as a biosensor for QS offers a simple, cost-effective, and high-throughput method for the initial screening and identification of novel anti-virulence drug candidates.[1][9] Compounds that inhibit this compound production without affecting bacterial growth are promising leads for the development of therapies that can disarm pathogens rather than kill them, potentially reducing the emergence of antibiotic resistance.[2][5][9] These lead compounds can then be further investigated for their mechanisms of action and their efficacy in more complex models of bacterial infection.
Conclusion
The this compound-based quorum sensing bioassay is a robust and versatile tool for researchers in microbiology and drug development. Its straightforward visual and quantitative readout provides a powerful platform for exploring the intricacies of bacterial communication and for discovering new molecules to combat bacterial virulence.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quorum sensing and Chromobacterium violaceum: exploitation of this compound production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 10. Frontiers | Negative Regulation of this compound Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Extraction of this compound from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-acylhomoserine lactone regulates this compound production in Chromobacterium violaceum type strain ATCC 12472 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 17. banglajol.info [banglajol.info]
Heterologous Production of Violacein in Escherichia coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous production of the purple pigment violacein in Escherichia coli. This compound, a naturally occurring bis-indole compound, has garnered significant interest due to its wide range of potential therapeutic properties, including antibacterial, antiviral, and antitumor activities.[1][2] The heterologous expression in E. coli offers a promising platform for the scalable and controlled production of this high-value secondary metabolite.[1]
Introduction
This compound is synthesized from L-tryptophan through a five-step enzymatic cascade catalyzed by the proteins encoded by the vioA, vioB, vioC, vioD, and vioE genes.[1][3] Native producers, such as Chromobacterium violaceum, often exhibit low productivity, making heterologous production in a well-characterized host like E. coli an attractive alternative.[1] Successful production in E. coli hinges on the stable expression of the this compound gene cluster and the optimization of metabolic pathways to ensure a sufficient supply of the precursor, L-tryptophan.[4][5] This document outlines the key considerations, experimental protocols, and expected outcomes for producing this compound in E. coli.
Data Presentation
Quantitative Summary of this compound Production in Engineered E. coli
The following table summarizes reported this compound and deoxythis compound titers achieved in various engineered E. coli strains under different cultivation conditions. This data highlights the impact of genetic strategies and process parameters on final product yield.
| Strain/Genetic Modification Strategy | Precursor/Carbon Source | Cultivation Method | Product | Titer (mg/L) | Reference |
| E. coli dVio-1 (vioABCE from C. violaceum) | L-arabinose | Shake Flask | Deoxythis compound | 180 | [2][6] |
| E. coli dVio-6 (engineered tryptophan pathway) | L-arabinose | Shake Flask | Deoxythis compound | 320 | [2][6] |
| E. coli Vio-4 (genomic integration of vioD) | L-arabinose | Fed-batch | This compound | 710 | [2][6] |
| E. coli B2/pED + pVio (tryptophan pathway up-regulation) | Glucose | Shake Flask | Crude this compound | 600 | [5] |
| E. coli B2/pED + pVio (tryptophan pathway up-regulation) | Glucose | 5-L Bioreactor | Crude this compound | 1700 | [5] |
| Engineered E. coli | Galactose | Shake Flask | This compound | >100 (with Trp) | [7] |
| Engineered E. coli (E12 strain) | Optimized Media | Shake Flask | This compound | 1287 | [8] |
| Engineered E. coli | Not Specified | Fed-batch | Crude this compound | >8000 | [9] |
| Engineered E. coli | Not Specified | Fed-batch | Deoxythis compound | >11000 | [9] |
Note: "Crude this compound" may refer to a mixture of this compound and deoxythis compound.
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
The biosynthesis of this compound from L-tryptophan is a multi-step enzymatic process. The pathway begins with the conversion of L-tryptophan to indole-3-pyruvic acid imine by VioA. Subsequent reactions catalyzed by VioB, VioE, VioD, and VioC lead to the formation of this compound. A common byproduct, deoxythis compound, can be formed if prodeoxythis compound is processed by VioC instead of VioD.[10]
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Systems metabolic engineering of Escherichia coli for production of the antitumor drugs this compound and deoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High crude this compound production from glucose by Escherichia coli engineered with interactive control of tryptophan pathway and this compound biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosensor-Assisted Adaptive Laboratory Evolution for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic co-culture in an interconnected two-compartment bioreactor system: this compound production with recombinant E. coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Violacein in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violacein is a naturally occurring purple pigment produced by several species of Gram-negative bacteria, most notably Chromobacterium violaceum and Janthinobacterium lividum.[1] This bisindole compound, derived from the condensation of two L-tryptophan molecules, has garnered significant interest beyond its vibrant hue.[1][2] Its documented biological activities, including antibacterial, antifungal, antiviral, and antitumor properties, make it a promising candidate for developing functional textiles.[3][4] As the textile industry seeks sustainable and eco-friendly alternatives to synthetic dyes, microbial pigments like this compound offer a dual benefit: coloration and bioactivity.[5][6] These notes provide an overview of this compound's application in textile dyeing, detailing production methods, dyeing protocols, and performance characteristics.
This compound Biosynthesis and Production
The production of this compound is a complex enzymatic process encoded by the vioABCDE operon.[2] Two molecules of L-tryptophan are converted into this compound through the sequential action of five enzymes: L-tryptophan oxidase (VioA), a polyketide synthase-like enzyme (VioB), a monooxygenase (VioC), a tryptophan hydroxylase (VioD), and an indole-rearranging enzyme (VioE).[7][8] Understanding this pathway is crucial for optimizing pigment yield through metabolic engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro biosynthesis of this compound from L-tryptophan by the enzymes VioA-E from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
Violacein: A Promising Natural Colorant for Cosmetics and Food
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Violacein, a naturally occurring deep purple pigment produced by several bacterial species, most notably Chromobacterium violaceum, is gaining significant attention as a versatile and bioactive compound for applications in the cosmetic and food industries.[1][2][3] This bis-indole pigment, formed by the condensation of two tryptophan molecules, not only imparts a vibrant bluish-purple hue but also possesses a remarkable array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][4][5][6] These multifaceted characteristics position this compound as a promising alternative to synthetic colorants, offering functional benefits beyond simple coloration.[7][8]
These application notes provide a comprehensive overview of this compound's properties, detailed protocols for its extraction, purification, and application, and a summary of its biological activities relevant to cosmetic and food formulations.
Properties of this compound
Physicochemical Properties
This compound is a hydrophobic compound, rendering it insoluble in water but soluble in polar organic solvents such as ethanol and ethyl acetate.[9] This property is a key consideration for its incorporation into cosmetic and food matrices.
Stability:
-
pH: this compound is stable over a wide pH range, typically from 2 to 11, which is advantageous for various product formulations.[1] However, color shifts can be observed at acidic and alkaline pH.[10] One study noted good chemical stability between pH 5 and 9, with over 80% of the pigment remaining unchanged for up to 30 days.[9]
-
Temperature: The pigment demonstrates good thermal stability, with studies indicating it is stable up to 100°C.[10] One source suggests stability up to 55°C.[1]
-
Light: this compound's stability upon exposure to light has been a subject of investigation, with some studies suggesting it is stable for up to a month.[10] However, like many natural pigments, prolonged exposure to UV radiation may lead to degradation. Its inherent UV-protective properties are also being explored.[4]
Biological Activities
This compound exhibits a broad spectrum of biological activities that enhance its value as a functional ingredient.
-
Antimicrobial Activity: this compound has demonstrated potent activity against a range of Gram-positive bacteria, including the common skin pathogen Staphylococcus aureus.[1][6][11] It also shows activity against some Gram-negative bacteria and various fungi, such as Candida albicans.[1][12][13] This makes it a valuable ingredient for preservative-free or self-preserving cosmetic formulations and for food products prone to microbial spoilage.
-
Antioxidant Activity: this compound possesses antioxidant properties, which can help protect cosmetic and food products from oxidative degradation.[1][4] This activity is also beneficial for skin health by combating free radical damage.
-
Anticancer Properties: Extensive research has highlighted this compound's potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including those of the breast, colon, and leukemia.[14][15][16][17]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological activities of this compound.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Test | Concentration | Inhibition/Effect | Reference |
| Staphylococcus aureus ATCC 25923 | Antibacterial Assay | - | 3 times more active when loaded in nanoparticles | [1] |
| S. aureus, P. aeruginosa, B. licheniformis, B. megaterium, B. subtilis | Growth Inhibition | 15 mg/L | Growth inhibition and cell death | [1] |
| Gram-positive & Gram-negative bacteria, Fungi | Growth Inhibition | 2 mg/L | 15-60% inhibition | [12][13] |
| S. aureus | Growth Inhibition | 0.5 mg/L | 30% inhibition | [12][13] |
| S. aureus ATCC 6538P | Minimum Inhibitory Concentration (MIC) | 1.25 µg/mL | Inhibition of bacterial growth | [11] |
| S. aureus ATCC 6538P | Minimum Bactericidal Concentration (MBC) | 5 µg/mL | Bacterial cell death | [11] |
Table 2: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Osteosarcoma (OS) | Bone Cancer | 0.35 - 0.88 | [15] |
| Rhabdomyosarcoma (RMS) | Soft Tissue Sarcoma | 0.35 - 0.88 | [15] |
| HL60 | Leukemia | 0.7 | [18] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Bacterial Culture
This protocol outlines a general method for the extraction and purification of this compound from a this compound-producing bacterial strain like Chromobacterium violaceum.
Materials:
-
This compound-producing bacterial culture (e.g., C. violaceum)
-
Nutrient broth or agar supplemented with L-tryptophan (1%)[19]
-
Centrifuge and centrifuge tubes
-
Ethyl acetate or Ethanol[19]
-
Deionized water
-
Rotary evaporator
-
Silica gel for column chromatography[20]
-
Solvent system for chromatography (e.g., ethyl acetate/cyclohexane mixtures)[20]
Procedure:
-
Cultivation: Inoculate the this compound-producing bacteria in a suitable production medium, such as nutrient broth supplemented with 1% L-tryptophan, and incubate at 30°C for 24-48 hours.[19]
-
Harvesting Cells: Centrifuge the bacterial culture at 8000 rpm for 10 minutes to pellet the cells. Discard the supernatant.[19]
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in deionized water and centrifuge again to wash the cells. Discard the supernatant.[19]
-
Add ethyl acetate or ethanol to the cell pellet and vortex thoroughly to extract the this compound.
-
Centrifuge to separate the cell debris from the this compound-containing solvent.
-
Collect the supernatant containing the dissolved this compound. Repeat the extraction process until the cell pellet is colorless.[19]
-
-
Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator to obtain crude this compound extract.
-
Purification by Column Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., cyclohexane).
-
Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in cyclohexane. Different ratios can be used to separate this compound from other compounds like deoxythis compound. For example, a 65:35 ethyl acetate/cyclohexane mixture can be used initially, followed by other ratios to achieve separation.[20]
-
Collect the purple fractions corresponding to pure this compound.
-
Evaporate the solvent from the collected fractions to obtain purified this compound.
-
Protocol 2: Preparation of a this compound-Containing Cosmetic Emulsion (O/W Cream)
This protocol provides a basic framework for incorporating this compound into a simple oil-in-water (O/W) cosmetic cream.
Materials:
-
Oil Phase:
-
Lipophilic substances (e.g., cetyl alcohol, stearic acid, almond oil)
-
-
Aqueous Phase:
-
Distilled water
-
Glycerin
-
Hydrophilic substances
-
-
Emulsifier: (e.g., Polysorbate 80)
-
This compound Extract: Purified this compound dissolved in a suitable solvent (e.g., ethanol)
-
Preservative: (Optional, as this compound has antimicrobial properties)
-
Beakers, water bath, homogenizer
Procedure:
-
Preparation of Phases:
-
In a beaker, combine all the ingredients of the oil phase and heat to 70-75°C in a water bath until everything is melted and uniform.
-
In a separate beaker, combine the ingredients of the aqueous phase and heat to the same temperature.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer.
-
Continue homogenization for 5-10 minutes until a stable emulsion is formed.
-
-
Incorporation of this compound:
-
Allow the emulsion to cool to around 40-45°C.
-
Slowly add the this compound solution to the cream base with gentle stirring until a uniform color is achieved. The combination with lipophilic substances aids in its incorporation.[21]
-
-
Final Steps:
-
Add any other temperature-sensitive ingredients, such as fragrance or preservatives (if used).
-
Continue to stir gently until the cream has cooled to room temperature.
-
Transfer the final product to a suitable container.
-
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound from L-tryptophan involves a five-enzyme pathway encoded by the vioABCDE operon.
Caption: Biosynthesis of this compound from L-tryptophan.
Anticancer Signaling Pathways of this compound
This compound exerts its anticancer effects by modulating several key signaling pathways, leading to apoptosis and inhibition of cell proliferation and migration.
References
- 1. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Natural Pigments Production and Their Application in Food, Health and Other Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential biocide roles of this compound [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Effects of this compound against Planktonic Cells and Biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 13. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces p44/42 mitogen-activated protein kinase-mediated solid tumor cell death and inhibits tumor cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor activity of natural pigment this compound against osteosarcoma and rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijarbs.com [ijarbs.com]
- 20. Purification of Natural Pigments this compound and Deoxythis compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DE102005051869A1 - Cosmetic preparation, useful e.g. for the protection of skin and (semi)mucous membrane against bacteria and/or virus, comprises this compound dye in combination with lipophilic and/or hydrophilic substances - Google Patents [patents.google.com]
Application Notes: Isolating and Characterizing Violacein-Producing Bacteria from Soil
Introduction
Violacein is a naturally occurring purple pigment, a bis-indole compound, synthesized by several bacterial genera.[1] This secondary metabolite is generated through the condensation of two L-tryptophan molecules by a series of five enzymes encoded by the vioABCDE operon.[1][2] this compound has garnered significant interest from the scientific and pharmaceutical communities due to its wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. The primary producers of this compound are Gram-negative bacteria commonly found in soil and water environments, such as Chromobacterium violaceum, Janthinobacterium lividum, Duganella spp., and Massilia spp.[1][3][4] The production of this pigment is often regulated by quorum sensing (QS), a cell-density-dependent communication system.[3][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to isolate, cultivate, and quantify this compound from soil-dwelling bacteria.
Principle of Isolation and Key Considerations
The isolation of this compound-producing bacteria from soil relies on standard microbiological techniques, including serial dilution and plating on nutrient-rich media. The distinct violet coloration of colonies serves as the primary visual marker for identifying potential producers.[6]
Key Considerations:
-
Sample Collection: Soil samples should be collected from the top 0-5 cm of the surface, as many producer organisms, like Chromobacterium violaceum, are facultative anaerobes and are more abundant where oxygen concentration is higher.[7] Samples from diverse environments such as forest soils, agricultural fields, and areas near water bodies are good sources.[3][4][8]
-
Media Selection: Standard laboratory media like Luria-Bertani (LB) Agar or Nutrient Agar are effective for initial isolation.[6] Supplementing the medium with L-tryptophan (e.g., 1%) can enhance pigment production, as it is the precursor for this compound biosynthesis.[9]
-
Incubation Conditions: Optimal growth and pigment production for most this compound-producing strains occur at temperatures between 25°C and 35°C and a pH of 6.0 to 7.0.[1][9][10] Incubation for 24-48 hours is typically sufficient for visible colony formation.[6]
Regulation of this compound Production
This compound biosynthesis is tightly regulated. In Chromobacterium violaceum, it is positively controlled by the CviI/R quorum sensing system and negatively regulated by a repressor protein, VioS.[5][11]
-
Quorum Sensing (Positive Regulation): The CviI protein synthesizes N-acylhomoserine lactone (AHL) signal molecules. As the bacterial population density increases, AHLs accumulate. At a threshold concentration, AHL binds to the CviR transcriptional regulator. This activated CviR-AHL complex then binds to the promoter of the vioA gene, initiating the transcription of the entire vioABCDE operon and leading to this compound production.[5][11]
-
VioS (Negative Regulation): The VioS protein acts as a repressor, providing an additional layer of control over the this compound operon. This repressor function antagonizes the positive regulation by the CviR/AHL system.[5]
Below are diagrams illustrating the experimental workflow for isolation, the this compound biosynthesis pathway, and its regulation by quorum sensing.
Caption: Workflow for isolating this compound-producing bacteria.
Caption: Simplified this compound biosynthesis pathway.
Caption: Quorum sensing control of this compound synthesis.
Experimental Protocols
Protocol 1: Isolation of this compound-Producing Bacteria from Soil
This protocol details the steps for isolating potential this compound-producing bacteria.
Materials:
-
Soil sample
-
Sterile distilled water
-
Sterile test tubes and pipettes
-
Nutrient Agar (NA) or Luria-Bertani (LB) Agar plates
-
Sterile glass spreader
-
Incubator (set to 25-30°C)
Procedure:
-
Sample Preparation: Weigh 1 gram of soil and suspend it in 9 mL of sterile distilled water to make a 10⁻¹ dilution. Vortex thoroughly.[8]
-
Serial Dilution: Perform a serial dilution series from 10⁻² to 10⁻⁷ by transferring 1 mL of the previous dilution into 9 mL of sterile distilled water.[8]
-
Plating: Aseptically pipette 0.1 mL from the 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions onto separate NA or LB agar plates.[6]
-
Spreading: Use a sterile glass spreader to evenly distribute the inoculum over the surface of each plate.
-
Incubation: Incubate the plates in an inverted position at 25-30°C for 24-48 hours.[6]
-
Colony Selection: After incubation, inspect the plates for characteristic deep violet-colored colonies.[6]
-
Purification: Select a single, well-isolated violet colony and streak it onto a fresh agar plate to obtain a pure culture. Incubate under the same conditions.
-
Stock Preparation: Once a pure culture is obtained, prepare glycerol stocks for long-term storage at -80°C.
Protocol 2: Culturing and Optimizing this compound Production
This protocol describes the cultivation of isolated strains for this compound production.
Materials:
-
Pure culture of a this compound-producing isolate
-
Nutrient Broth (NB) or Luria-Bertani (LB) Broth
-
Optional supplements: L-tryptophan, glycerol
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Inoculate a single colony from a fresh plate into 5 mL of NB in a test tube. Incubate overnight at 25-30°C with shaking (180-200 rpm).[4][12]
-
Production Culture: Inoculate 100 mL of NB in a 250 mL Erlenmeyer flask with 1% (v/v) of the overnight inoculum.[12]
-
Supplementation (Optional): To potentially enhance yield, supplement the medium with filter-sterilized L-tryptophan to a final concentration of 1 g/L or glycerol to 1% (v/v).[9][12]
-
Incubation: Incubate the production culture at 25-30°C with vigorous shaking (200 rpm) for 48-96 hours. Monitor growth by measuring optical density at 600 nm (OD₆₀₀).
-
Harvesting: Harvest the cells when the culture shows deep purple coloration, typically in the stationary phase, by centrifugation at 8,000 x g for 15 minutes.
Protocol 3: Extraction and Quantification of this compound
This protocol provides a method for extracting this compound from bacterial cells and quantifying its concentration.
Materials:
-
Bacterial cell pellet
-
Ethanol or Methanol
-
Dimethyl sulfoxide (DMSO)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Cell Lysis and Extraction: Discard the supernatant from the harvested culture. Resuspend the cell pellet in 10 mL of ethanol or methanol.[6][9] To ensure complete extraction, the mixture can be vortexed vigorously or sonicated.[6]
-
Clarification: Centrifuge the mixture at 8,000 x g for 10 minutes to pellet the cell debris.
-
Collection: Carefully transfer the violet-colored supernatant containing the crude this compound extract to a new tube.
-
Quantification (Microplate Method): a. After centrifugation, dry the pellet completely.[13] b. Add 200 µL of pure DMSO to the well or tube containing the pellet to dissolve the pigment.[13] c. Transfer 100 µL of the dissolved pigment to a new microplate.[13] d. Measure the absorbance at a wavelength between 575 nm and 595 nm using a microplate reader.[13][14]
-
Quantification (Spectrophotometer Method): a. Measure the absorbance of the ethanolic or methanolic extract at approximately 575-580 nm.[10][14] b. The concentration can be estimated using an extinction coefficient. Note that reported values vary, so consistency in the method is key for comparative studies.[3]
Data Presentation
Table 1: Common this compound-Producing Bacteria and Their Isolation Sources
| Bacterial Genus/Species | Common Isolation Source | References |
| Chromobacterium violaceum | Soil, River Water, Wastewater | [3][4][15] |
| Janthinobacterium lividum | Glaciers, Freshwater | [3][10] |
| Duganella spp. | Agricultural and Forest Soils | [1][3] |
| Collimonas spp. | Arctic Coastal Waters | [1][3] |
| Pseudoalteromonas spp. | Marine Environments, Sea Sponges | [1][3] |
| Massilia spp. | Soil | [1] |
Table 2: Optimized Culture Conditions for Enhanced this compound Production
| Organism | Medium | Key Parameter Optimized | Result | References | | :--- | :--- | :--- | :--- | | Duganella sp. B2 | Nutrient Broth | pH 6.71, 1.18 g/L KNO₃, 0.74 g/L L-tryptophan | ~4.8-fold increase in this compound yield |[1] | | Janthinobacterium lividum | Nutrient Broth | Temperature 25°C, pH 7.0 | Maximum biomass and pigment production |[10] | | Janthinobacterium lividum | Nutrient Broth | Addition of 0.2 mg/mL ampicillin | 1.3-fold increase in this compound |[10][12] | | Janthinobacterium lividum | Nutrient Broth | Fed-batch with 1% (v/v) glycerol | 5-fold increase in crude this compound |[10][12] | | Chromobacterium violaceum | Nutrient Broth | pH 6.0, Temperature 30°C | Enhanced growth and production |[9] |
Table 3: Reported Quantitative Yields of this compound
| Production Strain | System | This compound Yield | References |
| Duganella sp. B2 (Optimized) | Flask culture | 4.71 mmol/L | [1] |
| Janthinobacterium lividum | Flask culture | 0.305 g/L | [10] |
| Janthinobacterium lividum | Fed-batch bioreactor | 1.828 g/L | [10][12] |
| Engineered E. coli | Fed-batch fermentation | 1.75 g/L | [1][10] |
| Engineered E. coli (Vio-4) | Fed-batch fermentation | 0.710 g/L | [3] |
| Chromobacterium violaceum | Flask culture in NB | 0.15 g/L | [16] |
References
- 1. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Negative Regulation of this compound Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 6. banglajol.info [banglajol.info]
- 7. The Identification of Chromobacterium violaceum From Soil Based on The Production of this compound | Journal Of Agrobiotechnology [journal.unisza.edu.my]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. ijarbs.com [ijarbs.com]
- 10. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 11. Negative Regulation of this compound Biosynthesis in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. redalyc.org [redalyc.org]
- 16. researchgate.net [researchgate.net]
Characterization of Violacein: An Application Note on NMR and Mass Spectrometry Analysis
FOR IMMEDIATE RELEASE
Dateline: SHANGHAI, CN – December 17, 2025 – This application note provides detailed protocols for the structural characterization of violacein, a violet pigment with a broad range of biological activities, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methodologies are essential for researchers in natural product chemistry, drug discovery, and biotechnology to unambiguously identify and quantify this compound.
This compound, a bisindole alkaloid produced by various bacteria such as Chromobacterium violaceum, has garnered significant interest for its potential therapeutic applications, including antibacterial, antiviral, and antitumor properties. Accurate and reliable analytical methods are crucial for its study and development. This document outlines the key experimental procedures for the comprehensive spectroscopic analysis of this compound.
Overview of Analytical Workflow
The characterization of this compound involves a systematic workflow beginning with the extraction and purification of the compound, followed by structural elucidation and confirmation using NMR and MS techniques.
Caption: Experimental workflow for this compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound. ¹H and ¹³C NMR provide information on the chemical environment of individual protons and carbons, respectively.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to achieve high-resolution spectra.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Number of Scans (ns): 16
-
Acquisition Time (aq): 3.4 s
-
Relaxation Delay (d1): 1.0 s
-
Spectral Width (sw): 20 ppm
-
-
¹³C NMR:
-
Number of Scans (ns): 1024
-
Acquisition Time (aq): 1.0 s
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw): 240 ppm
-
NMR Data Presentation
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound recorded in DMSO-d₆.[1]
Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.88 | s | 1H | NH-1' |
| 10.72 | s | 1H | NH-1 |
| 10.60 | s | 1H | NH-5 |
| 9.33 | s | 1H | 5'-OH |
| 8.44 | d (J=7.6 Hz) | 1H | H-4 |
| 7.51 | d (J=2.4 Hz) | 1H | H-4' |
| 7.15 | t (J=7.6 Hz) | 1H | H-6 |
| 6.99 | t (J=7.6 Hz) | 1H | H-5 |
| 6.88 | d (J=7.6 Hz) | 1H | H-7 |
| 6.75 | dd (J=8.4, 2.4 Hz) | 1H | H-6' |
| 6.65 | d (J=8.4 Hz) | 1H | H-7' |
Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 175.5 | C-2 |
| 152.9 | C-5' |
| 142.9 | C-7a |
| 139.1 | C-3a' |
| 131.6 | C-7a' |
| 130.2 | C-3a |
| 128.8 | C-6 |
| 125.1 | C-3 |
| 123.8 | C-4 |
| 121.3 | C-5 |
| 119.5 | C-2' |
| 118.8 | C-4a |
| 115.1 | C-6' |
| 112.5 | C-7' |
| 111.4 | C-4' |
| 109.8 | C-7 |
| 105.2 | C-3' |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Experimental Protocol: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions (ESI-QTOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Capillary Voltage: 4.5 kV.
-
Nebulizer Gas (N₂): 2 L/min.[2]
-
Drying Gas (Air): 10 L/min.[2]
-
Desolvation Line Temperature: 250 °C.[2]
-
Interface Temperature: 400 °C.[2]
-
Mass Range (Full Scan): m/z 50-800.[2]
-
Collision Energy (for MS/MS): Ranging from 20-40 eV.
Mass Spectrometry Data Presentation
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 344.1030 | 344.1035 | C₂₀H₁₄N₃O₃⁺ |
Table 4: Key MS/MS Fragmentation Ions of this compound ([M+H]⁺ at m/z 344.1)
| Fragment Ion (m/z) | Putative Structure/Loss |
| 326.09 | [M+H - H₂O]⁺ |
| 314.09 | [M+H - CO]⁺ |
| 286.09 | [M+H - 2CO]⁺ |
| 271.10 | [M+H - CO - CH₃N]⁺ |
digraph "Violacein_Fragmentation" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];parent [label="this compound\n[M+H]⁺\nm/z 344.1"];
frag1 [label="Loss of H₂O\n[C₂₀H₁₂N₃O₂]⁺\nm/z 326.1"]; frag2 [label="Loss of CO\n[C₁₉H₁₄N₃O₂]⁺\nm/z 314.1"]; frag3 [label="Further Fragmentation\n(e.g., loss of another CO)\nm/z 286.1"];
parent -> frag1 [label="-18 Da"]; parent -> frag2 [label="-28 Da"]; frag2 -> frag3; }
Caption: Proposed MS/MS fragmentation pathway of this compound.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the characterization of this compound. The detailed protocols and data presented in this application note serve as a valuable resource for researchers involved in the isolation, identification, and development of this promising natural product. The provided spectral data can be used as a reference for the confirmation of this compound in various experimental settings.
References
Application Notes and Protocols for Developing Violacein-Based Antimicrobial Fabrics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violacein, a naturally occurring violet pigment produced by several bacterial species, has garnered significant attention for its broad-spectrum antimicrobial properties.[1] This bisindole alkaloid exhibits antibacterial, antifungal, antiviral, and antiprotozoal activities, making it a promising candidate for the development of novel antimicrobial agents and functionalized materials.[2][3][4] The application of this compound to textiles offers a sustainable and biocompatible approach to creating antimicrobial fabrics for various applications, including medical textiles, activewear, and food packaging.[3][5] These application notes provide detailed protocols for the production, extraction, and application of this compound to fabrics, as well as methods for evaluating their antimicrobial efficacy.
Production of this compound
This compound can be produced through fermentation of this compound-producing bacteria, such as Janthinobacterium lividum or Chromobacterium violaceum.[2][5] Optimization of culture conditions is crucial for maximizing this compound yield.
Microbial Strain and Culture Conditions
-
Culture Medium: Nutrient Broth (NB) has been shown to be effective.[2][7] The composition can be further optimized with additional carbon sources.
-
Optimal Growth Conditions:
Protocol for this compound Production
-
Inoculation: Inoculate a sterile nutrient broth with a fresh culture of J. lividum.
-
Incubation: Incubate the culture at 25°C with shaking at 180 rpm.[2]
-
Process Optimization: For enhanced production, consider the following:
-
Harvesting: After a suitable incubation period (e.g., 6 days), the bacterial biomass containing this compound can be harvested by centrifugation.[2][7]
This compound Biosynthesis Pathway
This compound is synthesized from two molecules of L-tryptophan through a series of enzymatic reactions encoded by the vio gene cluster (vioA-E).[4][8] The pathway involves oxidation, dimerization, and rearrangement steps to form the characteristic bisindole structure.[9][10][11]
Caption: this compound biosynthesis pathway from L-tryptophan.
Extraction and Purification of this compound
Extraction Protocol
-
Cell Lysis: Resuspend the bacterial pellet in a suitable solvent. Ethanol is a commonly used and effective solvent for this compound extraction.[12][13] For enhanced extraction from the cell pellet, cells can be lysed using 10% w/v sodium lauryl sulphate (SLS).[7]
-
Solvent Extraction: Mix the cell suspension with ethyl acetate and ethanol (1:1 v/v) and centrifuge to separate the phases. The this compound will be in the organic (top) phase.[7]
-
Evaporation: Evaporate the organic solvent under reduced pressure to obtain the crude this compound extract.[12]
Purification (Optional)
For applications requiring high purity this compound, the crude extract can be further purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).[12][14][15]
Application of this compound to Fabrics
Several methods can be employed to impregnate fabrics with this compound. The choice of method can influence the color intensity and antimicrobial efficacy of the final product.
Dyeing Methods
-
Simultaneous Fermentation and Dyeing (SFD): In this method, the sterile fabric is incubated directly in the bacterial culture during fermentation.[2][6][7] This approach is environmentally friendly as it avoids the use of organic solvents.[2][3]
-
Direct Dyeing (DD) with Cell-Free Extract: The fabric is incubated in a solution of the extracted this compound. For example, a polyamide fabric can be incubated in a cell-free extract of this compound in a methanol:water mixture.[2][3]
-
Dyeing After Fermentation and Sonication (DAFS): The bacterial culture is sonicated after fermentation to release the intracellular this compound. The fabric is then incubated in the resulting supernatant.[2][7]
Protocol for Simultaneous Fermentation and Dyeing (SFD)
-
Fabric Preparation: Cut the fabric (e.g., polyamide, cotton) into desired dimensions (e.g., 5x5 cm) and sterilize it.[2][7]
-
Incubation: Place the sterilized fabric into a flask containing sterile nutrient broth and inoculate with J. lividum.
-
Fermentation: Incubate for 6 days under optimal growth conditions (25°C, 180 rpm).[2][7]
-
Washing: After incubation, remove the dyed fabric, autoclave it, and wash it with a solution of 0.4% Triton X-100 at 80°C for 1 hour, followed by a final wash with distilled water.[2][3]
Evaluation of Antimicrobial Efficacy
The antimicrobial activity of this compound-treated fabrics can be assessed using standardized quantitative methods.
Quantitative Antimicrobial Test (AATCC 100-1993)
This method provides a quantitative measure of the reduction in bacterial concentration on the fabric over a 24-hour period.[2][3]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Fabric Inoculation: Inoculate swatches of the this compound-treated and untreated (control) fabrics with the microbial suspension.
-
Incubation: Incubate the inoculated swatches in a humid environment at 37°C for 24 hours.[2]
-
Microbial Enumeration: After incubation, elute the bacteria from the swatches and determine the number of viable microorganisms using standard plating techniques.
-
Calculation: Calculate the percentage reduction of bacteria using the following formula:
% Reduction = [(C - T) / C] x 100
Where:
-
C = Number of bacteria recovered from the untreated control fabric after 24 hours.
-
T = Number of bacteria recovered from the this compound-treated fabric after 24 hours.
-
Experimental Workflows
The following diagrams illustrate the workflows for this compound production and fabric treatment.
Caption: Workflow for this compound production and extraction.
Caption: Workflow for treating fabrics with this compound.
Quantitative Data Summary
The antimicrobial activity of this compound and this compound-dyed fabrics has been demonstrated against a range of microorganisms.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 15 | [5] |
| Staphylococcus aureus ATCC 29213 | 3.9 | [16] |
| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 3.9 | [16] |
| Pseudomonas aeruginosa | 15 | [5] |
| Escherichia coli | < 50 | [5] |
| Antifungal Activity | 1-10 | [5] |
Table 2: Antimicrobial Activity of this compound-Dyed Polyamide Fabric
| Microorganism | Method | % Microbial Reduction | Reference |
| S. aureus | SFD | 50% | [2] |
| S. aureus MRSA | SFD | 44% | [2] |
| E. coli | - | Significant Inhibition | [3] |
| Candida albicans | - | Significant Inhibition | [3] |
| C. parapsilosis | - | Significant Inhibition | [3] |
| C. krusei | - | Significant Inhibition | [3] |
Note: The effectiveness of the antimicrobial treatment can vary depending on the dyeing method, fabric type, and the specific microbial strain being tested.
Conclusion
The development of this compound-based antimicrobial fabrics represents a promising avenue for creating functional textiles with enhanced protective properties. The protocols and data presented here provide a comprehensive guide for researchers and scientists working in this field. Further research can focus on optimizing the durability and stability of the this compound coating on different types of fabrics, as well as exploring its potential in combination with other antimicrobial agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 3. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Creation of a this compound pigment hybrid with silver and titanium dioxide nanoparticles to produce multifunctional textiles with antimicrobial properties [nanomedicine-rj.com]
- 6. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. In vitro biosynthesis of this compound from L-tryptophan by the enzymes VioA-E from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of this compound, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and related tryptophan metabolites produced by Chromobacterium violaceum: biosynthetic mechanism and pathway for construction of this compound core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ovid.com [ovid.com]
- 13. banglajol.info [banglajol.info]
- 14. Production, extraction and purificationof this compound: an antibiotic pigment producedby Chromobacterium violaceum | Semantic Scholar [semanticscholar.org]
- 15. Purification of Natural Pigments this compound and Deoxythis compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial mode of action of this compound from Chromobacterium violaceum UTM5 against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Violacein as a Sustainable Probe for SERS Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that offers exceptional sensitivity for the detection of molecules at low concentrations.[1] This is achieved by amplifying the Raman scattering signal of molecules adsorbed onto plasmonic metal nanostructures.[1] While highly effective, the reliance on synthetic and often toxic probe molecules, such as Rhodamine 6G (R6G), raises environmental concerns.[2][3][4][5] This document details the application of violacein, a naturally occurring violet pigment produced by microorganisms like Janthinobacterium lividum, as a sustainable and eco-friendly alternative for SERS applications.[2][3][4][5] this compound offers a promising green alternative without compromising detection sensitivity, making it suitable for a range of applications including environmental monitoring, food safety, and diagnostics.[2][3][5][6]
Key Advantages of this compound as a SERS Probe
-
Sustainable and Eco-Friendly: this compound is a microbial pigment, making its production renewable and more environmentally friendly compared to the chemical synthesis of conventional dyes.[2]
-
Non-Toxic: It serves as a suitable, non-toxic substitute for commonly used hazardous dyes like Rhodamine 6G.[2][3][4][5]
-
High Sensitivity: SERS substrates have demonstrated high sensitivity for this compound, with a detection limit as low as 10⁻⁷ M.[2][3][5][6][7]
-
Clear Spectral Fingerprint: this compound exhibits distinct and intense Raman peaks, allowing for clear identification and quantification.
Quantitative Data Summary
The following table summarizes the key quantitative data for the SERS detection of this compound on silver nanoparticle-decorated recycled paper substrates.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 10⁻⁷ M | [2][3][5][6][7] |
| This compound Concentrations Tested | 10⁻² M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | [1][2][4][7] |
| Key SERS Peaks | 728 cm⁻¹, 1530 cm⁻¹ | [1][2][7][8] |
Table 1: Quantitative SERS Detection Data for this compound
The major Raman band assignments for this compound extracted from Janthinobacterium lividum are provided below.
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| 1530 | Strong | Pyrrole ring C=C and C-N stretching |
| 1465 | Medium | Pyrrole ring C=C and C-N stretching |
| 1379 | Medium, Broad | Quadrant CNC stretching |
| 1175 | Medium | C-C stretching |
| 1148 | Medium | C-C stretching |
| 1141 | Strong | C-C stretching |
| 1089 | Weak | — |
| 945 | Medium | C-H bending or ring deformation |
| 870 | Medium | CN stretching |
| 726 | Strong | Aromatic ring C-C and CCC bending |
| 680 | Medium | Aromatic ring C-C and CCC bending |
| 620 | Weak | Aromatic ring C-C and CCC bending |
| 499 | Medium | CCO and CCN rocking and bending modes |
| 456 | Medium | CCO and CCN rocking and bending modes |
Table 2: Raman Band Assignments for this compound [1][2]
Experimental Protocols
Protocol 1: Production and Extraction of this compound from Janthinobacterium lividum
This protocol describes the cultivation of Janthinobacterium lividum and the subsequent extraction of this compound.
1. Materials and Reagents:
-
Janthinobacterium lividum strain
-
Nutrient Broth (NB) or specialized production medium (e.g., containing molasses and sodium glutamate)
-
Ethanol or Isopropyl Alcohol
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
Rotary evaporator (optional)
2. Cultivation of Janthinobacterium lividum:
-
Inoculate a sterile nutrient broth with a culture of Janthinobacterium lividum.
-
Incubate the culture at 21-25°C with shaking (approximately 150 rpm) for 63 hours or until sufficient pigment production is observed.[1][8][9][10]
3. Extraction of this compound:
-
Harvest the bacterial culture by centrifugation at 16,000 x g for 20 minutes to pellet the cells.[8]
-
Discard the supernatant.
-
Resuspend the cell pellet in ethanol or isopropyl alcohol.
-
Stir the suspension for 3 hours at 150 rpm to extract the this compound.[11]
-
Centrifuge the mixture again to pellet the cell debris.
-
Collect the supernatant containing the dissolved this compound.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.[1]
-
The resulting ethanolic solution of this compound can be stored at 4°C.[1] For increased concentration, the solvent can be partially removed using a rotary evaporator.
Protocol 2: Fabrication of Recycled Paper-Based SERS Substrates
This protocol outlines the preparation of SERS substrates using recycled paper decorated with silver nanoparticles via pulsed laser deposition (PLD).
1. Materials and Equipment:
-
Recycled paper
-
Silver target (99.99% purity)
-
Pulsed laser deposition (PLD) system (e.g., with a Nd:YAG or excimer laser)
-
Vacuum chamber
2. Substrate Preparation:
-
Cut the recycled paper into the desired dimensions for your SERS measurements.
-
Mount the paper substrates in the PLD vacuum chamber.
3. Pulsed Laser Deposition of Silver Nanoparticles:
-
Evacuate the chamber to a base pressure of approximately 10⁻⁶ Torr.
-
Introduce an inert gas, such as Argon, to a pressure of around 70 Pa.
-
Position the silver target at a specified distance from the substrate (e.g., 5-20 mm).
-
Ablate the silver target using a pulsed laser with appropriate parameters (e.g., 248 nm excimer laser, specific laser fluence, and number of pulses) to deposit silver nanoparticles onto the paper substrate.[12]
-
The deposition process results in a uniform coating of silver nanoparticles on the cellulose fibers of the paper.
Protocol 3: SERS Measurement of this compound
This protocol details the procedure for performing SERS measurements of this compound on the prepared substrates.
1. Materials and Equipment:
-
This compound solution in ethanol (at various concentrations: 10⁻² M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M)
-
Fabricated Ag nanoparticle-coated paper SERS substrates
-
Raman spectrometer (e.g., a handheld or benchtop system) with a laser excitation source (e.g., 785 nm)
2. Sample Preparation:
-
Drop-cast a small volume (e.g., 5 µL) of the this compound solution onto the SERS substrate.[7]
-
Allow the solvent to evaporate completely at room temperature.
3. SERS Data Acquisition:
-
Place the SERS substrate with the dried this compound spot under the objective of the Raman spectrometer.
-
Acquire the SERS spectra using appropriate parameters. Representative parameters include:
-
Collect spectra from multiple points on the substrate to ensure reproducibility.[1][7]
-
Identify the characteristic SERS peaks of this compound at approximately 728 cm⁻¹ and 1530 cm⁻¹.[1][2][7][8]
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound from L-tryptophan is a multi-step enzymatic process. The pathway involves five key enzymes encoded by the vioA-E operon.
Caption: Enzymatic pathway for the biosynthesis of this compound and deoxythis compound.
Experimental Workflow for this compound SERS Detection
This diagram illustrates the overall workflow from this compound production to its detection using SERS.
References
- 1. Exploring the application of the microbial pigment this compound as a sustainable probe molecule for recycled paper-based SERS substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of this compound, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the application of the microbial pigment this compound as a sustainable probe molecule for recycled paper-based SERS substrates [frontiersin.org]
- 8. theijes.com [theijes.com]
- 9. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 10. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RU2812461C1 - Method of obtaining this compound extract using janthinobacterium lividium vkm b-3705d - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Violacein Biosynthesis Pathway in Recombinant Protein Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violacein is a naturally occurring purple pigment produced by various bacteria, most notably Chromobacterium violaceum. This bisindole compound is synthesized from L-tryptophan through a five-step enzymatic cascade encoded by the vioABCDE operon.[1][2] Beyond its vibrant color, this compound has garnered significant attention for its diverse and potent biological activities, including antibacterial, antiviral, antifungal, antiparasitic, and antitumor properties.[1][3][4] The heterologous expression of the this compound biosynthetic pathway in well-characterized hosts like Escherichia coli serves as an excellent model system for optimizing the production of complex secondary metabolites. Furthermore, the inherent color of this compound provides a convenient visual marker for successful gene expression and pathway engineering. This document provides detailed application notes and protocols for the recombinant production of this compound, highlighting its utility as a case study in metabolic engineering and recombinant protein (enzyme) expression.
Application Notes
The primary application of the this compound pathway in the context of recombinant protein production is the heterologous production of this compound itself. This process involves the co-expression of the five enzymes (VioA, VioB, VioC, VioD, and VioE) that constitute the biosynthetic pathway.[1][3] The successful production of the purple pigment serves as a direct indicator of the functional expression and activity of all five recombinant enzymes.
Key applications and considerations include:
-
Visual Reporter for Gene Expression: The purple phenotype of this compound-producing colonies offers a simple and effective visual screen for successful cloning and expression of the vio operon, eliminating the need for more complex reporter assays.[5]
-
Model for Metabolic Engineering: The this compound pathway is a valuable tool for studying and optimizing metabolic pathways in heterologous hosts. Researchers can manipulate gene expression levels, codon usage, and host metabolic fluxes to enhance the final product yield.[3][6]
-
High-Titer Production of a Bioactive Compound: Significant efforts in synthetic biology and metabolic engineering have focused on increasing the production titers of this compound in recombinant hosts. These efforts have led to the development of high-yielding strains and fermentation strategies.[3][6]
-
Host Strain Optimization: The production of this compound can be influenced by the choice of the host strain. For instance, E. coli strains deficient in proteases, such as BL21(DE3), can enhance the stability and yield of the recombinant Vio enzymes.[5]
Quantitative Data Summary
The following tables summarize the reported titers of this compound and deoxythis compound produced in various recombinant host organisms through different metabolic engineering strategies.
Table 1: Recombinant Production of this compound in Various Hosts
| Recombinant Host | Metabolic Engineering Strategy | Titer (g/L) | Reference |
| Citrobacter freundii | Heterologous expression of pCom10vio plasmid. | 4.13 | [3] |
| Corynebacterium glutamicum | Fermentation in a 3L bioreactor. | 5.436 | [3] |
| Escherichia coli | Expression of vioABCE from C. violaceum and vioD from J. lividum; metabolic engineering of precursor pathways. | 0.710 | [1][3] |
| Escherichia coli | Up-regulation of tryptophan pathway and downstream integration of this compound pathway. | 1.75 | [3] |
| Escherichia coli | Introduction of vioABCDE gene cluster in a tryptophan-accumulating strain; increased VioE concentration. | 4.45 | [3] |
| Yarrowia lipolytica | De novo synthesis by eliminating the rate-limiting step. | 0.366 | [3] |
Table 2: Impact of Culture Conditions on this compound Production
| Organism | Condition | Titer (g/L) | Reference |
| Chromobacterium violaceum | No formic acid addition | 0.85 | [4][7][8] |
| Chromobacterium violaceum | With formic acid addition (induces quorum sensing) | 1.02 | [4][7][8] |
| Chromobacterium violaceum | Stirred-tank bioreactor | 0.56 | [4][7][8] |
Signaling and Biosynthetic Pathways
This compound Biosynthetic Pathway
The synthesis of this compound from L-tryptophan is a five-step enzymatic process. The pathway begins with the conversion of L-tryptophan to IPA imine by the FAD-dependent oxidase VioA. VioB then catalyzes the dimerization of two IPA imine molecules. VioE subsequently converts this dimer into protodeoxyviolaceinic acid. VioD hydroxylates an indole ring to form protoviolaceinic acid, and finally, VioC catalyzes the formation of the characteristic purple this compound pigment.[3][9] Deoxythis compound, a common byproduct, is formed when VioC acts on protodeoxyviolaceinic acid in the absence of VioD activity.[9]
Caption: The enzymatic pathway for the biosynthesis of this compound.
Experimental Protocols
Protocol 1: Heterologous Expression of this compound Biosynthetic Pathway in E. coli
This protocol describes the general steps for expressing the this compound gene cluster in E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) competent cells
-
Expression vector (e.g., pET series) containing the vioABCDE operon
-
Luria-Bertani (LB) agar plates and broth
-
Appropriate antibiotic (e.g., ampicillin at 100 µg/mL)
-
L-tryptophan solution (e.g., 0.7 g/L)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (e.g., 1 M)
-
M9 minimal medium supplemented with yeast extract (M9-YE)
Procedure:
-
Transformation: Transform the expression vector containing the vioABCDE operon into chemically competent E. coli BL21(DE3) cells using a standard heat-shock protocol.
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculation: Inoculate a single purple-pigmented colony into 5 mL of LB broth with the selective antibiotic. Incubate overnight at 37°C with shaking at 180 rpm.[5]
-
Growth: Inoculate 0.2 mL of the overnight culture into 200 mL of M9-YE medium supplemented with the antibiotic and L-tryptophan. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5.[5]
-
Induction: Induce the expression of the vio genes by adding IPTG to a final concentration of 0.4-1.0 mM.[5]
-
Incubation: Continue the incubation at a lower temperature (e.g., 20-30°C) for 24-48 hours to allow for this compound production.[6] The development of a purple color in the culture indicates successful this compound synthesis.
Protocol 2: Extraction and Quantification of this compound
This protocol outlines the steps for extracting this compound from the cell culture and quantifying its concentration.
Materials:
-
This compound-producing cell culture
-
Ethanol or Methanol
-
Centrifuge and appropriate tubes
-
Spectrophotometer
Procedure:
-
Cell Harvesting: Harvest the cells from the culture by centrifugation (e.g., 8000 x g for 10 minutes).
-
Lysis and Extraction: Resuspend the cell pellet in a suitable volume of 70% ethanol or methanol to lyse the cells and solubilize the this compound.[10] Vortex vigorously and incubate for 30 minutes at room temperature, protected from light.
-
Clarification: Centrifuge the mixture to pellet the cell debris (e.g., 12,000 x g for 15 minutes).
-
Quantification: Transfer the supernatant containing the extracted this compound to a clean tube. Measure the absorbance of the solution at 575 nm using a spectrophotometer. The concentration can be determined using a standard curve or by using the molar extinction coefficient of this compound.
Experimental Workflow Diagram
Caption: A general workflow for recombinant this compound production.
Conclusion
The heterologous production of this compound in hosts like E. coli provides a robust and visually tractable system for research in recombinant protein expression and metabolic engineering. The detailed protocols and quantitative data presented here offer a solid foundation for scientists and researchers to explore the production of this versatile and valuable bioactive compound. The principles and techniques applied to optimize this compound production are broadly applicable to the production of other complex recombinant proteins and natural products.
References
- 1. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. Synthetic co-culture in an interconnected two-compartment bioreactor system: this compound production with recombinant E. coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis of this compound, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Culture Conditions for Maximum Violacein Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for maximizing violacein production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a naturally occurring purple pigment, a bis-indole compound, produced by several species of bacteria.[1] It has garnered significant interest due to its diverse and potent biological activities, including antibacterial, antifungal, antiviral, antioxidant, and anticancer properties.[1][2] These characteristics make it a promising candidate for various applications in medicine and biotechnology.
Q2: What microorganisms are natural producers of this compound?
A2: this compound is produced by a variety of Gram-negative bacteria found in diverse environments like soil and water.[3] The most well-known producers include species from the genera Chromobacterium, Janthinobacterium, Duganella, and Pseudoalteromonas.[1] Chromobacterium violaceum and Janthinobacterium lividum are among the most studied organisms for this compound production.[4][5][6]
Q3: What is the biosynthetic pathway of this compound?
A3: this compound is synthesized from two molecules of the amino acid L-tryptophan through a series of enzymatic reactions.[1][7] This process is catalyzed by five enzymes (VioA, VioB, VioC, VioD, and VioE) which are encoded by the vioABCDE gene operon.[1][7]
Q4: How is this compound production regulated in bacteria?
A4: this compound production is a complex process regulated by multiple factors. In many bacteria, its synthesis is controlled by a cell-density-dependent mechanism called quorum sensing (QS).[8][9] The CviI/R QS system positively regulates the vioA promoter.[8][9] Additionally, a repressor protein named VioS has been identified to negatively control this compound biosynthesis, adding another layer of regulation.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
Issue 1: Low or No this compound Production
Q: My bacterial culture is growing, but no purple pigment is produced. What could be the cause?
A: This is a common issue that can stem from several factors:
-
Inappropriate Media Composition: this compound production can be significantly lower in nutrient-rich media like LB, NB, and KB broth compared to minimal media.[10] Some strains may have specific nutritional requirements, such as methionine, for growth and subsequent pigment production.[5][11]
-
Lack of Precursor: The biosynthesis of this compound is directly dependent on the availability of L-tryptophan. Insufficient levels of this precursor in the medium will limit or prevent pigment synthesis.[12]
-
Sub-optimal Culture Conditions: this compound production is highly sensitive to pH, temperature, and aeration. If any of these parameters are outside the optimal range for your specific strain, pigment production may be inhibited even if cell growth occurs.[4][5]
-
Quorum Sensing Failure: Since this compound production is often regulated by quorum sensing, issues with the synthesis or detection of signaling molecules (AHLs) can prevent the activation of the vio operon.[9]
-
Strain Instability: Some this compound-producing strains can lose the ability to synthesize the pigment after repeated subculturing on certain media.[13] It is advisable to use fresh cultures from frozen stocks.
Issue 2: Consistently Low this compound Yield
Q: I am observing some pigment, but the yield is very low. How can I increase it?
A: Optimizing key culture parameters is crucial for enhancing this compound yield.
-
pH: The optimal pH for this compound production is typically around 7.0 for many strains, including Janthinobacterium lividum and Chromobacterium violaceum.[4][5][6] Deviations from this can dramatically decrease yield.
-
Temperature: Most commonly studied this compound producers are mesophilic or psychrotrophic, with optimal production temperatures often between 25°C and 28°C.[4][5][14] Higher temperatures (e.g., 30-35°C) can be inhibitory for some strains.[4][14]
-
Aeration and Agitation: The effect of aeration is strain-dependent. For some species like Pseudoalteromonas luteoviolacea, stagnant (static) conditions produce the highest yield, as agitation can disrupt cell aggregation necessary for pigment production.[10] For others, moderate agitation (e.g., 180-200 rpm) is beneficial.[4]
-
Carbon Source: Glycerol has been shown to be an effective carbon source for enhancing this compound production in some strains, superior to glucose or xylose.[4][15]
-
Precursor Supplementation: Adding L-tryptophan to the culture medium can significantly boost this compound yields.[12] However, excessive concentrations can be inhibitory.[15]
-
Stress Induction: In some cases, inducing cellular stress can increase this compound production. For example, the addition of sub-lethal concentrations of antibiotics like ampicillin has been shown to enhance yields by up to 36% in J. lividum.[4][14]
Issue 3: Pigment Extraction and Stability
Q: The purple pigment remains in the cell pellet after centrifugation. What is an effective extraction method?
A: this compound is an intracellular, water-insoluble pigment, requiring organic solvents for extraction.
-
Solvent Choice: Methanol and ethanol are commonly used for extraction.[4][16] Methanol, in particular, has been used effectively to extract this compound from the cell biomass.[4][14] Ethyl acetate can also be used, especially for extracting this compound that may have leaked into the supernatant.[4][14]
-
Cell Lysis: To improve extraction efficiency, mechanical cell disruption methods like sonication or vortexing with glass beads can be employed prior to or during solvent addition.[17]
Q: My extracted this compound solution is unstable and changes color. How can I prevent this?
A: this compound stability is influenced by pH, light, and temperature.
-
pH Stability: The pigment is most stable at a neutral pH (around 7.0).[18] Its color can shift under acidic or alkaline conditions.[19]
-
Light and Temperature: For long-term storage, the extracted pigment should be protected from light and stored at low temperatures.[19] Crude extracts have shown good stability for up to 30 days when stored in the dark at 25-30°C.[19]
Data Presentation: Optimizing Culture Parameters
The following tables summarize quantitative data on the effects of various culture conditions on this compound yield.
Table 1: Effect of Initial pH on this compound Production
| Microorganism | Optimal pH | Observations | Reference |
| Janthinobacterium lividum | 7.0 | Production was 3.8-fold higher at pH 7.0 compared to pH 6.0 and 8.0. No production at pH 5.0. | [4][14] |
| Chromobacterium violaceum (BB-78) | 7.0 | Highest yields obtained at pH 7.0. | [5][11] |
| Duganella sp. B2 | 6.71 | Optimized pH for maximum production. | [3][18] |
| Psychrotrophic strain RT102 | 6.0 | Maximum cell concentration and pigment production at pH 6.0. | [18] |
Table 2: Effect of Temperature on this compound Production
| Microorganism | Optimal Temperature | Observations | Reference |
| Janthinobacterium lividum | 25°C | Temperatures of 30°C and 35°C were inhibitory to growth and production. | [4][14] |
| Chromobacterium violaceum (BB-78) | 28°C | Highest yields obtained at 28°C. | [5][11] |
| Duganella sp. B2 | 40°C | Optimized temperature for maximum production. | [18] |
Table 3: Effect of Carbon Source on this compound Production
| Microorganism | Preferred Carbon Source | Observations | Reference |
| Janthinobacterium lividum | Glycerol (1% v/v) | Induced higher this compound production compared to glucose and xylose. | [4] |
| Janthinobacterium lividum | Glycerol | Significantly increased this compound production, while glucose did not lead to detectable production. | [15] |
Table 4: Effect of Supplements on this compound Production
| Microorganism | Supplement | Concentration | Effect on Yield | Reference |
| Janthinobacterium lividum | Ampicillin | 0.1–0.2 mg/mL | Increased production by 33–36% | [4][14] |
| Chromobacterium violaceum | L-Tryptophan | 0.15–0.3 mg/mL | Increased production by up to 196% | [12] |
| Chromobacterium violaceum | Formic Acid | 160 µg/mL | Increased production by 20% | [12][20] |
Table 5: Effect of Agitation on this compound Production
| Microorganism | Optimal Condition | Observation | Reference |
| Pseudoalteromonas luteoviolacea | Stagnant (0 rpm) | Production was highest under stagnant conditions and decreased with increasing agitation speed. | |
| Janthinobacterium sp. | Static | Agitation reduces this compound and deoxythis compound production. | [10] |
| Janthinobacterium lividum | 180 rpm | Used for routine cultivation and optimization studies. | [4][14] |
| Chromobacterium sp. | 200 rpm | Used for enhanced bioactive dye production. |
Experimental Protocols
Protocol 1: General Culture and Optimization
-
Inoculum Preparation: Inoculate a single colony of the this compound-producing strain from a nutrient agar plate into a flask containing a suitable liquid medium (e.g., Nutrient Broth). Incubate overnight at the optimal temperature (e.g., 25°C) with agitation (e.g., 180 rpm).[4][14]
-
Production Culture: Transfer the inoculum (typically 1% v/v) into the production medium in Erlenmeyer flasks.
-
Parameter Testing:
-
pH: Prepare media with a range of initial pH values (e.g., 5.0 to 9.0) to determine the optimum.[4][14]
-
Temperature: Incubate cultures at different temperatures (e.g., 20°C to 35°C).[4][14]
-
Carbon Source: Supplement the basal medium with different carbon sources (e.g., 1% glycerol, glucose, or xylose).[4]
-
Supplements: Add potential enhancers like L-tryptophan (0.1-0.5 mg/mL) or ampicillin (0.1-0.2 mg/mL) to the production medium.[4][12]
-
-
Incubation: Incubate the production cultures for a set period (e.g., 24-72 hours), monitoring both cell growth (OD600) and pigment production.
Protocol 2: this compound Extraction
-
Harvest Cells: Collect a known volume of the bacterial culture and centrifuge to pellet the cells.
-
Supernatant Extraction (Optional): If pigment leakage is suspected, mix the supernatant with an equal volume of ethyl acetate, vortex, and collect the organic phase.[4][14]
-
Cell Pellet Extraction: Resuspend the cell pellet in a defined volume of methanol (e.g., a 2.0:1.5 v/v ratio of methanol to original culture volume).[4][14]
-
Incubation & Lysis: Incubate the methanol-cell suspension at room temperature with agitation (e.g., 150 rpm) for 15-30 minutes to ensure complete lysis and pigment extraction.[4][14]
-
Clarification: Centrifuge the extract to pellet cell debris.
-
Collection: Carefully collect the purple-colored supernatant containing the crude this compound extract.
Protocol 3: Spectrophotometric Quantification of this compound
-
Sample Preparation: Use the crude this compound extract obtained from Protocol 2. If necessary, dilute the extract with the same solvent used for extraction (e.g., methanol) to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of the extract at the maximum absorption wavelength for this compound, which is typically between 570 nm and 595 nm.[4][21][22] Use the extraction solvent as a blank.
-
Quantification (Optional): To estimate the concentration, a standard curve can be prepared using purified this compound. Alternatively, an extinction coefficient can be used, though values reported in the literature vary.[1] For relative quantification (e.g., comparing different conditions), the raw absorbance values can be normalized to cell density (OD600) or biomass dry weight.
Mandatory Visualizations
Signaling and Biosynthetic Pathways
Caption: The this compound biosynthesis pathway starting from two L-tryptophan molecules.
Caption: Dual regulatory control of the this compound operon by quorum sensing and VioS.
Experimental Workflow
Caption: A systematic workflow for the optimization of this compound production.
References
- 1. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 5. Effect of growth conditions on production of this compound by Chromobacterium violaceum (BB-78 strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Negative Regulation of this compound Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 9. Negative Regulation of this compound Biosynthesis in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of growth conditions on production of this compound by Chromobacterium violaceum (BB-78 strain). | Semantic Scholar [semanticscholar.org]
- 12. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of this compound and Indolmycin [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. WO2011110932A1 - Process for the production of this compound and its derivative deoxythis compound containing bioactive pigment from chromobacterium sp. (mtcc 5522) - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 22. biorxiv.org [biorxiv.org]
Technical Support Center: Janthinobacterium lividum Violacein Production
Welcome to the technical support center for increasing violacein production in Janthinobacterium lividum. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this compound production experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Janthinobacterium lividum.
Issue 1: Low or No this compound Production
Possible Causes and Solutions:
-
Suboptimal Temperature: J. lividum is a psychrotrophic bacterium, and temperature is a critical factor for this compound production.
-
Solution: The optimal temperature for this compound production is generally 25°C.[1][2] Growth may occur at temperatures as low as 4°C, but pigment production might be reduced or absent at temperatures of 30°C and above.[1][2][3] Some strains, like J. lividum XT1, may produce higher yields at lower temperatures, such as 15°C.[2]
-
-
Incorrect pH of the Medium: The pH of the culture medium significantly influences enzyme activity and nutrient availability.
-
Inappropriate Carbon Source: The type and concentration of the carbon source can either promote or inhibit this compound biosynthesis.
-
Inadequate Aeration and Agitation: Oxygen is required for the conversion of tryptophan into this compound.[6]
-
Solution: While aeration is essential, excessive agitation can negatively impact this compound production. Some studies suggest that static or low-agitation conditions (e.g., 150 rpm) favor higher yields, possibly due to the formation of cell aggregates that induce metabolic pathways for pigment production.[3][7]
-
-
Nutrient Limitation in Rich Media: Standard rich media like LB or Nutrient Broth may not provide the optimal nutrient balance for secondary metabolite production.
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions:
-
Variability in Inoculum Preparation: The age and density of the inoculum can affect the lag phase and subsequent growth and production phases.
-
Inconsistent Media Preparation: Minor variations in media components or pH can lead to significant differences in this compound output.
-
Solution: Prepare all media components from fresh, high-quality stocks. Calibrate your pH meter regularly and ensure the final pH of the medium is consistent.
-
-
Fed-Batch Fermentation Variability: In bioreactors, inconsistent feeding strategies can lead to fluctuations in nutrient levels.
Frequently Asked Questions (FAQs)
Q1: What is the general composition of a suitable medium for this compound production?
A1: A common and effective basal medium is Nutrient Broth (NB). For enhanced production, it can be supplemented with a carbon source like glycerol (1% v/v).[1][3] A specific formulation reported for high-yield production consists of 8.0-12.0 g/L peptone, 2.0-4.0 g/L powdered beef, 4.0-6.0 g/L sodium chloride, and 0.5-1.5 g/L glucose, with a pH of 7.0.[9] For stress-induced production, minimal media like Davis minimal broth with glycerol can be used.[7]
Q2: How can I induce stress to increase this compound production?
A2: The addition of sub-inhibitory concentrations of certain antibiotics can act as a stress-inducing factor. Ampicillin at a concentration of 0.2 mg/mL has been shown to increase this compound production by 1.3-fold.[1][2][6] This is thought to be a stress response by the bacterium.
Q3: What is the typical fermentation time for optimal this compound production?
A3: In batch cultures, maximum this compound production is often observed after 24 to 48 hours of incubation.[1][2] However, some protocols extend the incubation for up to 6-7 days.[2] It is recommended to perform a time-course experiment to determine the optimal harvest time for your specific strain and conditions.
Q4: How is this compound extracted and quantified?
A4: this compound is intracellular, so the first step is to harvest the bacterial cells by centrifugation. The pigment can then be extracted from the cell pellet using an organic solvent such as ethanol or ethyl acetate.[3] Quantification is typically done spectrophotometrically by measuring the absorbance of the extract at 575 nm.
Q5: What is the this compound biosynthesis pathway?
A5: this compound is synthesized from two molecules of L-tryptophan through a five-step enzymatic pathway encoded by the vioABCDE operon.[6][10] VioA, VioB, VioC, VioD, and VioE are the enzymes involved in this process.[10]
Data Presentation
Table 1: Optimal Growth Conditions for this compound Production in J. lividum
| Parameter | Optimal Value | Reference(s) |
| Temperature | 25°C | [1][2] |
| pH | 7.0 | [1][2][4][5] |
| Agitation | 150-180 rpm | [1][2][3] |
Table 2: Effect of Carbon Source on this compound Production
| Carbon Source (1% w/v) | Effect on Biomass | Effect on this compound | Reference(s) |
| Glycerol | Positive | Enhanced | [1][8] |
| Glucose | Positive | Inhibited | [1][8] |
| Xylose | Positive | No significant effect | [1] |
Table 3: this compound Yields Under Different Cultivation Strategies
| Cultivation Method | Key Optimization | This compound Yield | Reference(s) |
| Shake Flask (Batch) | 25°C, pH 7.0 | 0.305 g/L | [1][2] |
| Shake Flask (Batch) | + 0.2 mg/mL Ampicillin | ~0.4 g/L (1.3-fold increase) | [1][2] |
| Bioreactor (Batch) | 25°C, pH 7.0 | 0.368 g/L | [1][2] |
| Bioreactor (Fed-Batch) | + 1% (v/v) Glycerol | 1.828 g/L | [1][2] |
Experimental Protocols
Protocol 1: Batch Cultivation for this compound Production in Shake Flasks
-
Inoculum Preparation:
-
Inoculate a single colony of J. lividum from a fresh agar plate into 20 mL of Nutrient Broth (NB) in a 100 mL Erlenmeyer flask.
-
Incubate overnight at 25°C with shaking at 180 rpm until the optical density at 600 nm (OD600) reaches approximately 3.0.[2]
-
-
Production Culture:
-
Transfer a 1% (v/v) inoculum from the pre-culture into 100 mL of fresh NB (pH 7.0) in a 250 mL Erlenmeyer flask.
-
For enhanced production, supplement the medium with 1% (v/v) glycerol.
-
-
Incubation:
-
Harvesting:
-
After incubation, transfer the culture to centrifuge tubes and pellet the cells by centrifugation at 16,000 x g for 20 minutes.[3]
-
Discard the supernatant.
-
-
Extraction:
-
Resuspend the cell pellet in a suitable volume of ethyl acetate.
-
Vortex thoroughly to ensure complete extraction of the pigment.
-
Centrifuge to pellet the cell debris and collect the this compound-containing supernatant.
-
-
Quantification:
-
Measure the absorbance of the ethyl acetate extract at 575 nm using a spectrophotometer.
-
Visualizations
Caption: The this compound biosynthesis pathway from L-tryptophan.
Caption: Experimental workflow for this compound production and extraction.
References
- 1. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 2. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theijes.com [theijes.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Production Conditions of Natural Antibacterial Violacin Pigment from Janthinobacterium lividum - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
- 6. hvdesaicollege.org [hvdesaicollege.org]
- 7. Fermentation in Minimal Media and Fungal Elicitation Enhance this compound and Deoxythis compound Production in Two Janthinobacterium Strains [mdpi.com]
- 8. This compound and biofilm production in Janthinobacterium lividum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104293703A - High-violacein-yield Janthinobacterium lividum and application thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Violacein Fermentation
Welcome to the technical support center for large-scale violacein fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful this compound production.
Troubleshooting Guide
This guide addresses specific issues that may arise during large-scale this compound fermentation, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low this compound Yield | - Suboptimal media composition- Inadequate precursor (L-tryptophan) availability- Non-ideal fermentation parameters (pH, temperature, aeration)- Genetic instability of the producing strain | - Media Optimization: Experiment with different media compositions. Minimal media have been shown to enhance production in some strains.[1][2] Consider adding L-tryptophan to the medium, as it is a direct precursor for this compound biosynthesis.[3][4][5]- Parameter Control: Optimize and tightly control pH (typically around 6.0-7.5) and temperature (often 25-30°C).[6][7] Ensure appropriate aeration and agitation rates, as these can significantly impact production.[8][9][10]- Strain Selection/Engineering: If using a wild-type strain, consider screening for high-producing and stable variants.[11] Alternatively, use a metabolically engineered host like E. coli or Corynebacterium glutamicum for more stable and predictable production.[11][12] |
| Inconsistent Batch-to-Batch Production | - Genetic drift of the production strain- Variability in inoculum preparation- Inconsistent media preparation- Fluctuations in fermentation parameters | - Strain Stability: Regularly re-streak and verify the phenotype of your production strain from a frozen stock to avoid using non-producing variants.[11]- Standardized Inoculum: Implement a strict protocol for inoculum preparation, ensuring consistent cell density and growth phase.- Quality Control: Maintain rigorous quality control for all media components and preparation procedures.- Process Monitoring: Utilize process analytical technology (PAT) to monitor and control key fermentation parameters in real-time. |
| This compound Production Ceases Prematurely | - Depletion of essential nutrients or precursor- Accumulation of toxic byproducts- this compound toxicity to the host cells- Quorum sensing not adequately triggered | - Fed-Batch Strategy: Implement a fed-batch fermentation strategy to maintain optimal concentrations of nutrients and the L-tryptophan precursor.[6][13]- Byproduct Analysis: Analyze the fermentation broth for potential inhibitory byproducts and adjust media or feeding strategies accordingly.- Host Tolerance: Consider using a more robust host strain or engineering the current one for improved tolerance to this compound.- Quorum Sensing Induction: Investigate the quorum sensing system of your strain. In some cases, adding inducers or engineering the system can enhance and sustain production.[14][15][16][17][18] |
| Foaming in the Bioreactor | - High protein content in the medium (e.g., yeast extract, peptone)- High agitation and aeration rates- Cell lysis | - Antifoam Agents: Add an appropriate antifoam agent at the beginning of the fermentation or as needed.- Process Optimization: Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen transfer.- Media Modification: If possible, adjust the media composition to reduce the concentration of foam-inducing components. |
| Difficulties in this compound Extraction | - this compound is an intracellular and water-insoluble pigment- Inefficient cell lysis- Inappropriate solvent selection | - Cell Lysis: Employ effective cell disruption methods such as sonication or high-pressure homogenization to release the intracellular this compound.[19]- Solvent Extraction: Use appropriate organic solvents for extraction. Ethanol and ethyl acetate are commonly used.[5][19] A multi-step extraction may be necessary to maximize recovery.[20]- Purification: After extraction, further purification can be achieved using techniques like column chromatography.[20][21][22] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound fermentation?
A1: The optimal pH for this compound production typically falls within the range of 6.0 to 7.5.[6][7] For instance, Janthinobacterium lividum has shown maximal this compound production at an initial pH of 7.0.[6] It is crucial to monitor and control the pH throughout the fermentation process, as deviations can significantly impact both cell growth and pigment production.
Q2: How does temperature affect this compound production?
A2: Temperature is a critical parameter for this compound fermentation, with optimal values generally between 25°C and 30°C for many producing organisms.[6][7] Temperatures outside of this range can lead to decreased biomass and/or this compound synthesis.
Q3: Is agitation always beneficial for this compound production?
A3: Not necessarily. While agitation is important for mixing and oxygen transfer, excessive agitation can negatively impact this compound production in some strains, possibly due to shear stress or disruption of cell aggregation.[1][9] In some cases, static or low-agitation conditions have resulted in higher this compound yields.[1][9] The optimal agitation speed should be determined experimentally for your specific strain and bioreactor setup.
Q4: Can I increase this compound yield by adding precursors to the medium?
A4: Yes, supplementing the culture medium with L-tryptophan, the precursor for this compound biosynthesis, has been shown to significantly increase production.[3][4][5] However, high concentrations of tryptophan can sometimes be inhibitory, so it is important to optimize the feeding strategy.[4]
Q5: What are the advantages of using a heterologous host for this compound production?
A5: Using a well-characterized and non-pathogenic host, such as E. coli or Corynebacterium glutamicum, offers several advantages. These include overcoming the genetic instability and potential pathogenicity of some native producers, as well as leveraging established genetic tools for metabolic engineering to enhance precursor supply and overall yield.[11][12][23]
Q6: How is this compound production regulated?
A6: In many bacteria, this compound biosynthesis is regulated by a cell-density dependent mechanism called quorum sensing (QS).[17][18] The cviI/R QS system is a well-studied example in Chromobacterium violaceum.[18] Understanding and potentially manipulating this regulatory network can be a strategy to improve this compound yields. Some studies have shown that adding QS inducers or even certain stressors like formic acid can promote this compound synthesis.[14][15][16]
Quantitative Data Summary
Table 1: Effect of Fermentation Parameters on this compound Production
| Parameter | Organism | Condition | This compound Yield (g/L) | Reference |
| pH | Janthinobacterium lividum | pH 6.0 | ~0.1 | [6] |
| pH 7.0 | ~0.38 | [6] | ||
| pH 8.0 | ~0.1 | [6] | ||
| Carbon Source | Janthinobacterium lividum | Glucose | Lower Production | [13] |
| Glycerol | Higher Production | [13] | ||
| Inducer | Chromobacterium violaceum | No Formic Acid | 0.85 | [14][15][16][24] |
| With Formic Acid | 1.02 | [14][15][16][24] | ||
| Fermentation Mode | Janthinobacterium lividum | Batch | 0.368 | [6][13] |
| Fed-Batch (with glycerol) | 1.828 | [6][13] |
Table 2: this compound Yields in Different Production Systems
| Production System | Strain | Key Optimization Strategy | Max. This compound Yield (g/L) | Reference |
| Wild-Type Strain | Chromobacterium violaceum | Factorial Design | 0.43 | [13] |
| Wild-Type Strain | Duganella sp. B2 | Optimized Media | 1.62 | [7][12] |
| Wild-Type Strain | Psychrotrophic bacterium RT102 | 3L Fermentor | 3.5 | [13] |
| Heterologous Host | Citrobacter freundii | Tryptophan Addition | 4.12 | [11] |
| Heterologous Host | Engineered E. coli | Metabolic Engineering | >1.5 | [12] |
Experimental Protocols
Protocol 1: General this compound Fermentation in a Bioreactor
-
Inoculum Preparation: Inoculate a single colony of the this compound-producing strain into a flask containing a suitable seed medium (e.g., Nutrient Broth or LB Broth). Incubate at the optimal temperature (e.g., 25-30°C) with agitation (e.g., 180-200 rpm) until the culture reaches the mid-to-late exponential growth phase.
-
Bioreactor Setup: Prepare the production medium in a sterilized bioreactor. The medium composition should be optimized for this compound production (e.g., minimal medium with glycerol and L-tryptophan supplementation).
-
Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.
-
Fermentation: Maintain the fermentation at the predetermined optimal pH, temperature, and dissolved oxygen levels. The pH can be controlled by the automated addition of acid and base. Dissolved oxygen can be controlled by adjusting the agitation and aeration rates.
-
Fed-Batch (Optional): If employing a fed-batch strategy, feed a concentrated solution of the limiting substrate (e.g., glycerol and/or L-tryptophan) at a predetermined rate to sustain growth and production.
-
Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD600), substrate consumption, and this compound production.
Protocol 2: this compound Extraction and Quantification
-
Cell Harvesting: At the end of the fermentation, harvest the cells by centrifugation (e.g., 8000 x g for 10 minutes).
-
Extraction: Resuspend the cell pellet in an appropriate volume of an organic solvent, such as 96% ethanol or ethyl acetate.[5][19][21]
-
Cell Lysis: Disrupt the cells to release the intracellular this compound. Sonication is a common method.[6][19]
-
Clarification: Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the dissolved this compound.
-
Quantification: Measure the absorbance of the this compound-containing supernatant at a wavelength of approximately 570-585 nm using a spectrophotometer. The concentration can be calculated using a standard curve or a known extinction coefficient. For more accurate quantification and to distinguish between this compound and deoxythis compound, HPLC analysis is recommended.[11]
Visualizations
Caption: Quorum sensing regulation of the this compound biosynthesis pathway.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijarbs.com [ijarbs.com]
- 6. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011110932A1 - Process for the production of this compound and its derivative deoxythis compound containing bioactive pigment from chromobacterium sp. (mtcc 5522) - Google Patents [patents.google.com]
- 8. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High crude this compound production from glucose by Escherichia coli engineered with interactive control of tryptophan pathway and this compound biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum | Semantic Scholar [semanticscholar.org]
- 17. Comparative Genomics Reveals Insights into Induction of this compound Biosynthesis and Adaptive Evolution in Janthinobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Negative Regulation of this compound Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 19. banglajol.info [banglajol.info]
- 20. researchgate.net [researchgate.net]
- 21. Purification of Natural Pigments this compound and Deoxythis compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Item - Further studies on the isolation, characterization and structure of this compound: Purple pigment of Chromobacterium violaceum - American University - Figshare [aura.american.edu]
- 23. researchgate.net [researchgate.net]
- 24. hub.tmu.edu.tw [hub.tmu.edu.tw]
Technical Support Center: Improving Violacein Stability for Industrial Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during violacein stability enhancement experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern for industrial applications?
A1: this compound is a naturally occurring violet pigment with a range of promising biological activities, including antibacterial, antiviral, antifungal, and antitumor properties.[1] However, its industrial application is often hindered by its poor stability under various environmental conditions, which can lead to degradation and loss of bioactivity.
Q2: What are the primary factors that affect this compound's stability?
A2: The main factors that compromise this compound's stability are:
-
Light Exposure: this compound is susceptible to photodegradation, particularly when exposed to UV radiation.[1]
-
pH: The pigment is most stable within a pH range of 5 to 9. It degrades in highly acidic or alkaline environments.[1][2]
-
Temperature: While relatively stable at temperatures up to 100°C, prolonged exposure to high temperatures can cause degradation.[1][3]
-
Solvents: this compound is insoluble in water but soluble in organic solvents like ethanol, methanol, acetone, and DMSO. The choice of solvent can significantly impact its stability.[1][4]
Q3: What are the most effective strategies to improve this compound's stability?
A3: Several methods can be employed to enhance the stability of this compound for industrial use:
-
Encapsulation: This is a leading strategy to protect this compound from degradation. Common encapsulation systems include liposomes, polymeric nanoparticles (e.g., PLGA), and nanostructured lipid carriers (NLCs).[1]
-
Use of Antioxidants: As an antioxidant itself, this compound's stability can be further enhanced by formulating it with other antioxidants that can mitigate oxidative degradation pathways.
-
Structural Modification: Chemical derivatization of the this compound molecule, such as the production of deoxythis compound, has shown potential in improving stability.[1]
Q4: How does pH affect the color and stability of this compound?
A4: this compound's color and stability are pH-dependent. It maintains its characteristic violet color and exhibits the highest stability in a pH range of 5 to 9.[1][2] In highly acidic conditions (e.g., pH 2), its color may shift, and it undergoes moderate decomposition.[2] In highly alkaline conditions (e.g., pH 11), it can rapidly become colorless due to significant degradation.[2]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments aimed at enhancing this compound stability.
| Problem | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in nanoparticles. | 1. Poor solubility of this compound in the organic phase: this compound may not be fully dissolved before emulsification. 2. Inappropriate solvent selection: The organic solvent may not be optimal for both this compound and the encapsulating material. 3. Suboptimal formulation parameters: Incorrect ratios of polymer/lipid to this compound or unsuitable surfactant concentrations. | 1. Ensure complete dissolution of this compound in the organic solvent. Gentle heating or sonication can aid this process. 2. Experiment with different organic solvents where both this compound and the carrier are soluble (e.g., acetone, dichloromethane). 3. Systematically vary the drug-to-carrier ratio and surfactant concentration to find the optimal formulation. |
| Precipitation of this compound during experiments. | 1. Supersaturation: The concentration of this compound exceeds its solubility limit in the chosen solvent. 2. Solvent composition change: Rapid changes, such as adding an aqueous phase during nanoparticle synthesis, can cause precipitation. 3. Temperature fluctuations: Solubility is often temperature-dependent. | 1. Work with this compound concentrations below the saturation point for the specific solvent. 2. Optimize the rate of addition of any anti-solvent and ensure vigorous mixing to favor nanoparticle formation over precipitation. 3. Maintain a constant and appropriate temperature throughout the experiment. |
| This compound degradation during the encapsulation process. | 1. Prolonged exposure to high temperatures: Some encapsulation methods require heating. 2. Light exposure during preparation: The experimental setup may not be adequately protected from light. 3. Use of harsh solvents: Certain organic solvents can accelerate degradation. | 1. Minimize the duration of heating steps and use the lowest effective temperature. 2. Conduct all experimental procedures under amber or red light, or in a dark room. Wrap glassware in aluminum foil. 3. Select solvents that are known to be less harsh on this compound. |
| Inconsistent results in stability studies. | 1. Variability in this compound purity: The purity of the this compound extract can affect its stability. 2. Inconsistent experimental conditions: Minor variations in pH, temperature, or light exposure between experiments. 3. Inaccurate measurement of this compound concentration: Issues with the analytical method used for quantification. | 1. Ensure the use of this compound with consistent purity for all experiments. 2. Strictly control all experimental parameters. Use calibrated equipment and standardized protocols. 3. Validate the analytical method (e.g., HPLC, spectrophotometry) for accuracy and reproducibility. |
Data on this compound Stability and Activity
The following tables summarize quantitative data related to this compound's stability under different conditions and its antioxidant properties.
Table 1: Stability of this compound under Different pH Conditions
| pH | Residual Pigment after 30 Days (in light) | Residual Pigment after 30 Days (in dark) | Observations |
| 2 | ~65% | - | Moderate decomposition. |
| 5-9 | >80% | >80% | High stability. |
| 11 | <10% (after 24 hours) | <10% (after 24 hours) | Rapid degradation. |
Data compiled from[2]
Table 2: Antioxidant Activity of this compound
| Assay | IC50 Value | Reference Compound | Reference IC50 |
| DPPH Radical Scavenging | 30 µM | - | - |
| Nitric Oxide Scavenging | 21 µM | - | - |
| Superoxide Radical Scavenging | 125 µM | - | - |
| DPPH Radical Scavenging | 0.286 g/L | Trolox | 0.0936 g/L |
| ABTS Radical Scavenging | 0.182 g/L | Trolox | 0.0646 g/L |
Data compiled from[5][6][7][8]
Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Culture
This protocol describes a general method for extracting this compound from a bacterial culture, such as Chromobacterium violaceum.
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., 30 ml) at 12,000 rpm for 20 minutes to separate the cell pellet from the supernatant.
-
Supernatant Extraction: Mix the supernatant with an equal volume of a 1:1 (v/v) solution of ethyl acetate and ethanol. The this compound will move to the organic (top) phase. Collect this phase.
-
Pellet Lysis and Extraction: Resuspend the cell pellet in a small volume of nutrient broth (e.g., 400 µl). Lyse the cells by adding an equal volume of 10% (w/v) sodium lauryl sulphate (SLS) and incubating at room temperature for 10 minutes.
-
Pellet Pigment Extraction: Add a 1:1 (v/v) solution of ethyl acetate and ethanol to the lysed cells, vortex, and centrifuge at 12,000 rpm for 10 minutes. Collect the organic phase containing the this compound.
-
Solvent Evaporation: Combine the organic phases from steps 2 and 4 and evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Encapsulation of this compound in Polymeric Nanoparticles (General Workflow)
This protocol provides a general workflow for encapsulating this compound in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).
-
Organic Phase Preparation: Dissolve a known amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of dichloromethane). Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) (e.g., 1% w/v in water).
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at high speed (e.g., 1000 rpm).
-
Sonication: Immediately sonicate the resulting emulsion using a probe sonicator. This step should be performed in an ice bath to prevent overheating and degradation of this compound. Sonication parameters (amplitude and duration) should be optimized to achieve the desired nanoparticle size.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove excess surfactant.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized to obtain a dry powder.
Visualizations
Caption: Biosynthetic pathway of this compound from L-tryptophan.
Caption: General experimental workflow for this compound encapsulation.
Caption: Factors affecting this compound stability and improvement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant properties of this compound: possible relation on its biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Violacein Expression
Welcome to the technical support center for violacein production in recombinant hosts. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to low this compound expression in their experiments.
Frequently Asked Questions (FAQs)
Q1: My recombinant E. coli strain is not producing the characteristic purple this compound pigment. What are the initial troubleshooting steps?
A1: When encountering a lack of this compound production, it is crucial to systematically verify the integrity of your experimental setup.
-
Plasmid Integrity and Stability: First, confirm the presence and correctness of the this compound biosynthesis gene cluster (vioABCDE) in your plasmid. This can be done through plasmid isolation followed by restriction digest and gel electrophoresis, or by sequencing. Plasmid instability is a known issue, and using a stable, broad-host-range plasmid may be beneficial.[1]
-
Host Strain Compatibility: The choice of E. coli host strain can significantly impact this compound production. For instance, E. coli strain JM109 has been reported to produce 3.9-fold more this compound than strain DH5α when using the same plasmid.[1] Ensure your chosen strain is suitable for expressing the vio operon.
-
Culture Conditions: Verify that the culture conditions are optimal for this compound production, which may differ from optimal growth conditions for the host. Key parameters to check include temperature, pH, and aeration.[2] For many recombinant systems, a lower temperature (e.g., 20-30°C) is beneficial for proper protein folding and this compound synthesis.[3]
-
Precursor Availability: The biosynthesis of this compound requires two molecules of L-tryptophan.[4][5] Ensure that the growth medium is supplemented with an adequate amount of L-tryptophan, as its absence can be a rate-limiting factor.[6]
Q2: I am observing a brownish or greenish color in my culture instead of the expected deep purple. What could be the cause?
A2: The observation of colors other than purple, such as brown or green, often indicates the accumulation of this compound pathway intermediates or side-products. This can happen due to an imbalance in the expression or activity of the five enzymes (VioA, VioB, VioC, VioD, and VioE) in the biosynthetic pathway.[5][6]
For example, if the VioD enzyme is a limiting factor, the pathway may predominantly produce deoxythis compound, a greenish pigment.[6] To troubleshoot this, you can:
-
Analyze Intermediates: Extract the pigments from your culture and analyze them using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the accumulated compounds.
-
Optimize Gene Expression: If an imbalance is detected, consider re-engineering your expression construct. Modulating the expression levels of individual vio genes, for instance by using promoters of different strengths, can help balance the pathway and increase the final this compound yield.[7]
Troubleshooting Guides
Guide 1: Optimizing Culture Conditions for Enhanced this compound Production
Low this compound yield can often be traced back to suboptimal culture conditions. The following table summarizes key parameters and their recommended ranges for improving this compound production.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 20-30°C | Lower temperatures often favor correct folding and activity of the Vio enzymes and reduce metabolic burden on the host.[3] Production may not be detectable at 37°C.[3] |
| pH | 6.0 - 7.0 | The optimal pH for this compound production can be strain-dependent. It's recommended to test a range to find the optimum for your specific system.[8][9] |
| Aeration | High | Good aeration and dissolved oxygen are crucial for the oxidative reactions in the this compound pathway.[8][9] Use baffled flasks and optimize shaker speed. |
| Carbon Source | Glucose or Glycerol | Both have been used successfully for this compound production in recombinant E. coli.[6] |
| L-Tryptophan | 0.15 - 0.3 mg/mL | L-tryptophan is the direct precursor. Supplementation is often necessary.[6][10] However, excessive concentrations can be inhibitory.[11] |
| Inducer (e.g., IPTG) | Varies | For inducible systems, the inducer concentration should be optimized. Lower concentrations may sometimes lead to higher this compound production.[12] |
Guide 2: Genetic Strategies to Increase this compound Titer
If optimizing culture conditions does not sufficiently improve your yield, consider the following genetic strategies.
| Strategy | Description | Expected Outcome |
| Codon Optimization | The vioABCDE gene cluster originates from bacteria like Chromobacterium violaceum. Optimizing the codon usage for your specific recombinant host (e.g., E. coli) can enhance translational efficiency. | Increased expression levels of the Vio enzymes, leading to higher this compound production. |
| Promoter Engineering | The strength of the promoter driving the expression of the vio operon is critical. Using a library of promoters with varying strengths can help identify the optimal expression level that balances production with metabolic load. | Fine-tuning of enzyme expression to maximize this compound synthesis and minimize the accumulation of toxic intermediates. |
| Host Strain Selection | Different E. coli strains have different metabolic backgrounds and protein expression capacities. Testing a variety of strains (e.g., BL21(DE3), JM109, DH5α) can identify a more suitable production host.[1] | Improved this compound yields due to better host compatibility. |
| Enhancing Precursor Supply | Engineer the host's metabolic pathways to increase the intracellular pool of L-tryptophan. This can involve overexpressing genes in the tryptophan biosynthesis pathway and knocking out genes involved in its degradation.[12] | Increased availability of the essential precursor, driving the this compound pathway forward. |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound
This protocol provides a general method for extracting and quantifying this compound from a bacterial culture.
-
Cell Harvesting: Centrifuge a known volume of your culture (e.g., 1 mL) to pellet the cells.
-
Cell Lysis (Optional but Recommended): Resuspend the cell pellet in a small volume of buffer. Cell lysis can be achieved through sonication or by using chemical agents like 10% w/v sodium lauryl sulphate (SLS).[13]
-
Pigment Extraction: Add an organic solvent to the cell pellet or lysate. Common solvents include ethanol, methanol, or ethyl acetate.[13][14][15] A common method is to add pure Dimethyl Sulfoxide (DMSO) to the dried cell pellet and incubate with shaking to dissolve the pigment.[16]
-
Incubation and Separation: Vortex the mixture thoroughly and incubate for a short period (e.g., 15-30 minutes) at room temperature with agitation.[14][15][16] After incubation, centrifuge the mixture to pellet cell debris.
-
Quantification: Transfer the supernatant containing the dissolved this compound to a new microplate or cuvette. Measure the absorbance at a wavelength between 580 nm and 595 nm using a spectrophotometer.[13][14][15][16] The concentration can be calculated using the Beer-Lambert law if a molar extinction coefficient is known, or relative production can be compared across different samples.
Visual Guides
This compound Biosynthetic Pathway
The synthesis of this compound from L-tryptophan is a multi-step enzymatic process.
Caption: Enzymatic conversion of L-tryptophan to this compound and deoxythis compound.
Troubleshooting Workflow for Low this compound Expression
This flowchart provides a logical sequence of steps to diagnose and resolve issues with low this compound production.
Caption: A step-by-step guide to troubleshooting low this compound expression.
References
- 1. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic co-culture in an interconnected two-compartment bioreactor system: this compound production with recombinant E. coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. biorxiv.org [biorxiv.org]
- 8. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production [jmb.or.kr]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Biosensor-Assisted Adaptive Laboratory Evolution for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bepls.com [bepls.com]
- 14. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 15. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
metabolic engineering strategies to enhance violacein titer
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies, frequently asked questions, and detailed protocols for enhancing violacein titer through metabolic engineering.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during this compound production experiments.
Q1: My this compound titer is significantly lower than reported values. What are the primary bottlenecks?
A: Low this compound titers often stem from one or more of the following issues:
-
Precursor Limitation: The this compound pathway begins with L-tryptophan. Insufficient intracellular supply is a major rate-limiting step. Strategies to increase tryptophan availability are crucial.[1][2][3]
-
Suboptimal Gene Expression: The expression levels of the vioABCDE genes must be balanced. Overexpression of one enzyme may not lead to higher flux if another becomes limiting. The VioE enzyme, for instance, has been identified as a potential rate-limiting step.[4]
-
Host Strain Physiology: The choice of host strain is critical. Some strains, like E. coli JM109, have shown higher productivity than others, such as DH5α, which may be related to their genetic background and metabolic robustness.[5]
-
Toxicity of this compound: this compound can be toxic to host cells, inhibiting growth and leading to lower overall production.[5][6][7][8] This toxicity can also lead to plasmid instability.[5]
-
Inefficient Fermentation Conditions: Factors such as pH, temperature, aeration, and nutrient composition heavily influence production. For example, in Janthinobacterium lividum, a pH of 7.0 and a temperature of 25°C were found to be optimal.[9] Glucose has been shown to inhibit production in some native producers.[9]
Q2: My engineered strain produces a mixture of this compound and deoxythis compound. How can I increase the purity of this compound?
A: The formation of deoxythis compound occurs when the hydroxylation step catalyzed by VioD is bypassed.[10] To favor this compound production:
-
Ensure VioD Expression: Deoxythis compound is produced when VioD is absent or has low activity.[4][11] Ensure the vioD gene is correctly cloned and expressed.
-
Genomic Integration: One successful strategy involves integrating the vioD gene into the host chromosome while expressing the other vio genes (vioABCE) from a plasmid. This ensures stable VioD activity and has been used to achieve this compound purity of 99.8%.[12]
-
Balance Enzyme Ratios: Fine-tuning the expression levels of VioC and VioD may be necessary to ensure complete conversion to this compound.
Q3: Cell growth is poor after inducing this compound production, suggesting product toxicity. How can this be mitigated?
A: this compound's cytotoxic properties can limit biomass accumulation and overall titer.[7][8][13] To manage toxicity:
-
Use Inducible Promoters: Employ tightly regulated promoters (e.g., araBAD, Ptrc) to separate the cell growth phase from the production phase.[6][12] Allow the culture to reach a high cell density before inducing gene expression.
-
Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., L-arabinose, IPTG) to find a balance between gene expression and metabolic burden/toxicity.
-
Fed-Batch Fermentation: A fed-batch strategy allows for high-density cell growth before production is initiated, which can lead to higher overall titers despite toxicity.[9][12][14]
Q4: How can I effectively increase the intracellular supply of the L-tryptophan precursor?
A: Enhancing the carbon flux towards L-tryptophan is a cornerstone of high-titer this compound production.[1][2] Key strategies include:
-
Overexpression of Pathway Genes: Increase the expression of key genes in the tryptophan biosynthesis pathway, particularly feedback-resistant variants like trpEfbr.[2][4]
-
Deletion of Competing Pathways: Knock out genes that divert precursors away from the tryptophan pathway. This includes pheA (directs chorismate to phenylalanine/tyrosine) and tnaA (degrades tryptophan).[1][4]
-
Deletion of Regulatory Genes: Knocking out the tryptophan repressor, trpR, can de-regulate the pathway and boost production.[1][4]
Q5: The plasmid carrying the vio gene cluster is unstable in my host.
A: Plasmid instability is a common problem, especially with large gene clusters or toxic products.[5]
-
Use a Stable Plasmid Backbone: Broad-host-range IncP plasmids have been shown to be more stable for expressing the vio operon compared to high-copy cosmids like pHC79 or vectors like pUC18.[5]
-
Reduce Metabolic Load: Use low or medium-copy number plasmids to reduce the metabolic burden on the host.
-
Chromosomal Integration: For maximum stability, integrate the entire vioABCDE gene cluster into the host chromosome. This eliminates the need for antibiotic selection and prevents plasmid loss.[12]
Quantitative Data on this compound Production
The following tables summarize this compound titers achieved through various metabolic engineering and fermentation strategies.
Table 1: this compound Production in Engineered Escherichia coli
| Host Strain | Key Genetic Modifications / Strategy | Culture Method | Titer (mg/L) | Reference |
| E. coli | Overexpression of tryptophan pathway genes (trpEfbr, trpD), knockout of trpR, tnaA, pheA. | 5-L Bioreactor Batch | 1,750 | [2] |
| E. coli | Systems metabolic engineering of tryptophan pathway, deletion of arabinose catabolism, genomic integration of vioD. | Fed-batch | 710 | [5][12] |
| E. coli | Overexpression of tryptophan pathway and VioE enzyme. | 5-L Bioreactor Fed-batch | 4,450 | [4][15] |
| E. coli | Engineered for high tryptophan flux. | Fed-batch | 1,600 (Deoxythis compound) | [12] |
Table 2: this compound Production in Other Host Organisms
| Host Strain | Key Genetic Modifications / Strategy | Culture Method | Titer (mg/L) | Reference |
| Chromobacterium violaceum | Media engineering and pulse feeding of glucose/tryptophan. | Fed-batch | 1,046 | [14][15] |
| Janthinobacterium lividum | Addition of 1% glycerol. | Fed-batch | 1,828 | [9] |
| Corynebacterium glutamicum | Overexpression of vio operon from C. violaceum. | 3-L Bioreactor Fed-batch | 5,436 | [6] |
Key Experimental Protocols
Protocol 1: Construction of a this compound Expression Vector
This protocol describes the general steps for cloning the vioABCDE operon into an expression vector for use in E. coli.
-
Source of Genetic Material: The vioABCDE gene cluster can be amplified via PCR from the genomic DNA of a this compound-producing bacterium, such as Chromobacterium violaceum ATCC 12472.
-
Vector Selection: Choose an appropriate expression vector. A medium-copy plasmid with a tightly inducible promoter (e.g., pBAD or pTrc) is recommended. For example, the pEC-XK99E plasmid is suitable for expression in Corynebacterium glutamicum.[6]
-
Cloning Strategy:
-
Design primers to amplify the entire operon (~8 kb). Incorporate restriction sites compatible with your chosen vector.
-
Alternatively, use a seamless cloning method like Gibson Assembly. This involves designing primers with overhangs homologous to the vector backbone.
-
-
Amplification and Assembly:
-
Perform PCR using a high-fidelity DNA polymerase to amplify the vio operon.
-
Digest both the PCR product and the vector with the chosen restriction enzymes, followed by ligation with T4 DNA ligase. Or, perform the Gibson Assembly reaction according to the manufacturer's protocol.
-
-
Transformation: Transform the resulting plasmid into a suitable E. coli cloning strain (e.g., DH5α).
-
Verification: Select transformants on appropriate antibiotic plates. Verify the correct insertion via colony PCR, restriction digest analysis, and Sanger sequencing of the cloned operon.
-
Expression Host Transformation: Transform the verified plasmid into the desired E. coli expression host (e.g., BL21(DE3) or a tryptophan-overproducing strain).
Protocol 2: Fed-Batch Fermentation for High-Density Culture
This protocol outlines a general fed-batch process for this compound production in a bioreactor.
-
Inoculum Preparation:
-
Inoculate a single colony of the production strain into 5-10 mL of seed culture medium (e.g., LB broth with appropriate antibiotics).
-
Incubate overnight at 30-37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of seed medium (e.g., 200 mL in a 1 L flask) and grow to mid-log phase (OD600 ≈ 2-4).
-
-
Bioreactor Setup:
-
Prepare the bioreactor with the initial batch medium (e.g., a defined mineral medium with glucose or glycerol as the carbon source).
-
Sterilize the bioreactor and medium.
-
Calibrate pH, dissolved oxygen (DO), and temperature probes. Set initial parameters (e.g., pH 7.0, Temp 25-30°C, aeration 1 vvm).[9]
-
-
Inoculation and Batch Phase:
-
Inoculate the bioreactor with the seed culture (e.g., 5-10% v/v).
-
Run in batch mode until the initial carbon source is nearly depleted, which is typically indicated by a sharp increase in the DO signal.
-
-
Fed-Batch Phase (Growth):
-
Initiate the feeding of a highly concentrated nutrient solution (e.g., 50% glucose or glycerol with nitrogen and salts).
-
Control the feed rate to maintain a low concentration of the carbon source, avoiding overflow metabolism. An exponential feeding strategy or a DO-stat method can be used.
-
Continue the growth phase until the desired cell density is reached (e.g., OD600 > 50).
-
-
Induction and Production Phase:
-
Once the target cell density is achieved, add the chemical inducer (e.g., L-arabinose or IPTG) to the bioreactor.
-
Optionally, lower the temperature (e.g., to 25°C) to reduce metabolic stress and improve protein folding.
-
Continue feeding at a reduced rate to provide energy for maintenance and product synthesis.
-
Monitor this compound production by taking samples periodically. The fermentation can run for 48-120 hours.[6][12]
-
Protocol 3: Extraction and Quantification by HPLC
This protocol provides a method for extracting this compound from bacterial culture and quantifying it using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Take a known volume of the fermentation broth (e.g., 5 mL).
-
-
Extraction:
-
Add an equal volume of a suitable organic solvent. Propan-2-ol, methanol, and ethanol are effective.[16] For example, add 5 mL of propan-2-ol to 5 mL of culture.
-
Mix vigorously until the solution is homogenous.
-
For complete extraction, sonicate the mixture in an ultrasonication bath for 30 minutes.[16]
-
Centrifuge the tubes at high speed (e.g., 4,000 x g for 15 minutes) to pellet the cell debris. The supernatant should be a clear, purple solution.[16]
-
-
HPLC Analysis:
-
Transfer the supernatant to an autosampler vial. If necessary, filter through a 0.22 µm syringe filter.
-
Instrumentation: Use an HPLC system with a UV/Vis detector.
-
Column: A C18 reverse-phase column is typically used (e.g., 150 mm x 2 mm, 2.6 µm particle size).[16]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often buffered with a small amount of trifluoroacetic acid (TFA), is common.[16]
-
Gradient Example: A linear gradient could be: 0 min, 15% B; 0.5 min, 25% B; 6 min, 65% B; 7 min, 100% B.[16]
-
Detection: Monitor the absorbance at a wavelength of 575-585 nm for this compound.[16][17]
-
Quantification: Create a standard curve using purified this compound of a known concentration to calculate the concentration in the samples.
-
Visualizations of Pathways and Workflows
This compound Biosynthetic Pathway
The biosynthesis of this compound from two molecules of L-tryptophan is catalyzed by five enzymes encoded by the vioABCDE operon.[18][19][20][21]
Caption: The enzymatic cascade for this compound biosynthesis from L-tryptophan.
Metabolic Engineering Strategy for Tryptophan Supply
To boost this compound production, the precursor L-tryptophan pathway in E. coli is commonly engineered by overexpressing key enzymes and deleting competing pathways.[2][4]
Caption: Key genetic targets for engineering the L-tryptophan supply pathway.
General Experimental Workflow for Strain Development
This workflow outlines the logical progression from designing a this compound-producing strain to analyzing its output.
Caption: A typical workflow for engineering and optimizing a this compound production strain.
References
- 1. Biosensor-Assisted Adaptive Laboratory Evolution for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High crude this compound production from glucose by Escherichia coli engineered with interactive control of tryptophan pathway and this compound biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijeab.com [ijeab.com]
- 5. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Potential biocide roles of this compound [frontiersin.org]
- 9. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 10. Biosynthesis of this compound, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering of Microorganisms to Increase Production of this compound [ijeab.com]
- 12. primo.pugetsound.edu [primo.pugetsound.edu]
- 13. researchgate.net [researchgate.net]
- 14. journal.hep.com.cn [journal.hep.com.cn]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of this compound and Indolmycin [bio-protocol.org]
- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 18. caister.com [caister.com]
- 19. geneticsmr.com [geneticsmr.com]
- 20. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
effect of pH and temperature on violacein production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with violacein production.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for this compound production?
A1: The optimal conditions for this compound production can vary depending on the bacterial strain being used. For Janthinobacterium lividum, maximal biomass and this compound production are typically observed at a temperature of 25°C and a pH of 7.0.[1][2] For Chromobacterium violaceum (strain BB-78), the highest yields of this compound are obtained at 28°C and a pH of 7.0.[3][4] However, another study suggests the optimal growth temperature for C. violaceum is between 30-35°C.[5] It is crucial to optimize these parameters for your specific strain and experimental setup.
Q2: What is the visual appearance of this compound at different pH values?
A2: this compound is a pH-sensitive pigment. While it is stable in a pH range of 5 to 9, its color can change.[6] At extreme pH values, the color can shift, for instance, from a darker blue at pH 2 to green at pH 13.[6]
Q3: How stable is this compound at different temperatures?
A3: Crude extracts of this compound have been shown to be stable at temperatures up to 100°C.[7] One study noted that this compound obtained from J. lividum is stable at a temperature of 55°C.[5]
Troubleshooting Guide
Q1: I am not observing any this compound production in my Janthinobacterium lividum culture. What could be the issue?
A1: Several factors could be preventing this compound production. Consider the following:
-
Incorrect pH: J. lividum shows no this compound production at a pH of 5.0 and significantly reduced production at pH 6.0 and 8.0 compared to the optimal pH of 7.0.[1][2] A pH of 9.0 has been shown to be hostile for J. lividum growth.[1][2]
-
Suboptimal Temperature: Temperatures of 30°C and 35°C are considered inhibitory for J. lividum, which prefers a range of 20-25°C for optimal growth and pigment production.[1][2]
-
Nutrient Limitation: Ensure your culture medium is not depleted of essential nutrients. L-tryptophan is a crucial precursor for this compound biosynthesis.[3][8]
Q2: My this compound yield is lower than expected. How can I improve it?
A2: To enhance your this compound yield, you can try the following optimization strategies:
-
pH and Temperature Optimization: Ensure your culture conditions are set to the optimal pH and temperature for your specific bacterial strain (see FAQ 1).
-
Supplementation: The addition of L-tryptophan to the culture medium can significantly increase this compound production as it is the primary substrate for the biosynthesis pathway.[9][10]
-
Stress Induction: For J. lividum, the addition of sub-lethal concentrations of ampicillin (0.1–0.2 mg/mL) has been shown to enhance this compound production as a stress response.[1][2]
-
Carbon Source: The choice of carbon source can impact this compound yield. For instance, the addition of 1% (v/v) glycerol in a fed-batch bioreactor significantly increased crude this compound extraction.[1][2]
Q3: The color of my extracted this compound seems to have changed or degraded. Why is this happening?
A3: this compound stability is influenced by pH and light exposure.
-
pH Instability: Extreme pH values can alter the color of this compound.[6] It is most stable within a pH range of 5 to 9.[6] At a high pH of 11, this compound can turn colorless within 24 hours.[6]
-
Light Sensitivity: this compound can be degraded upon exposure to light.[11] It is recommended to store extracted this compound in the dark.[2]
Data Presentation
Table 1: Effect of Initial pH on this compound Production in Janthinobacterium lividum
| Initial pH | Relative this compound Production | Notes |
| 5.0 | No production | Lower production of biomass observed.[1][2] |
| 6.0 | Low | - |
| 7.0 | Maximum | Optimal for both cell growth and this compound production.[1][2] |
| 8.0 | Low | Biomass production is high, but this compound production is significantly lower than at pH 7.0.[1][2] |
| 9.0 | No production | Hostile environment for J. lividum growth.[1][2] |
Table 2: Effect of Temperature on Biomass and this compound Production in Janthinobacterium lividum
| Temperature (°C) | Biomass Production | This compound Production | Notes |
| 20 | Good | Good | J. lividum grows well in this range.[1][2] |
| 25 | Maximum | Maximum | Optimal temperature for both biomass and pigment production.[1][2] |
| 30 | Inhibitory | Inhibitory | Considered an inhibitory temperature.[1][2] |
| 35 | Inhibitory | Inhibitory | Considered an inhibitory temperature.[1][2] |
Experimental Protocols
1. Culture Optimization for this compound Production in Janthinobacterium lividum
-
Media Preparation: Prepare Nutrient Broth (NB) and adjust the initial pH using buffer systems. For example:
-
Inoculation: Inoculate the prepared media with a fresh culture of J. lividum. A typical starting optical density (OD₆₀₀) is 0.2.[1][2]
-
Incubation: Incubate the cultures at various temperatures (e.g., 20°C, 25°C, 30°C, 35°C) with agitation (e.g., 180 rpm).[1][2]
-
Monitoring: Measure biomass production (e.g., dry weight or OD₆₀₀) and this compound concentration daily.[1][2]
2. This compound Extraction and Quantification
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.
-
Extraction:
-
Quantification:
-
After extraction, centrifuge the mixture to remove cell debris.
-
Measure the absorbance of the supernatant at a wavelength of 575-580 nm.[1][2]
-
The concentration of this compound can be estimated using the Beer-Lambert law, with a molar extinction coefficient for pure this compound in ethanol of 56.01 mL mg⁻¹ cm⁻¹ at 575 nm.[1][2]
-
Visualizations
Caption: this compound and Deoxythis compound Biosynthesis Pathway.
Caption: General Experimental Workflow for this compound Production.
References
- 1. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 2. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of growth conditions on production of this compound by Chromobacterium violaceum (BB-78 strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of growth conditions on production of this compound by Chromobacterium violaceum (BB-78 strain). | Semantic Scholar [semanticscholar.org]
- 5. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. banglajol.info [banglajol.info]
overcoming violacein purification difficulties from cell lysate
Welcome to the technical support center for violacein purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound from cell lysates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from cell lysates?
The main difficulties in this compound purification stem from its poor solubility in aqueous solutions, the presence of closely related byproducts like deoxythis compound, and the potential for co-extraction of other cellular components.[1][2] Low yields and cell growth inhibition during production can also impact the overall efficiency of purification.[1][2]
Q2: Which solvents are most effective for extracting this compound from the cell pellet?
This compound is insoluble in water but shows good solubility in several organic solvents. Methanol, ethanol, ethyl acetate, and dimethyl sulfoxide (DMSO) are commonly used for extraction.[1][2][3] Acetone is also an effective solvent.[3][4][5] The choice of solvent can influence the efficiency of the extraction and the profile of co-extracted impurities.
Q3: My this compound extract has low purity. What are the likely contaminants and how can I remove them?
A common contaminant is deoxythis compound, a precursor in the this compound biosynthesis pathway that is structurally very similar to this compound.[6][7] Cellular debris, proteins, and lipids can also be present in the crude extract. Column chromatography is a highly effective method for separating this compound from deoxythis compound and other impurities.[6][7]
Q4: My purified this compound precipitated out of solution. How can I prevent this?
This compound's low solubility, particularly in less polar organic solvents or upon a change in solvent polarity, can lead to precipitation.[1][8] To prevent this, ensure that the this compound is dissolved in a suitable solvent like DMSO or a sufficient volume of methanol or ethanol.[1][2] When changing solvents during purification, do so gradually to avoid sudden changes in polarity that can cause the this compound to crash out of solution. If precipitation occurs, it may be possible to redissolve the this compound in a stronger organic solvent.[8]
Q5: Can I use different cell lysis methods to improve this compound release?
Yes, the choice of cell lysis method can impact the efficiency of this compound release. Both mechanical methods, such as sonication and high-pressure homogenization, and chemical methods using detergents like sodium lauryl sulfate (SLS) can be effective.[9][10] The optimal method may depend on the bacterial strain being used and the scale of the purification. For instance, sonication is highly effective for disrupting bacterial cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low this compound Yield in Crude Extract | Inefficient cell lysis. | Optimize your cell lysis protocol. Consider using sonication or chemical lysis with detergents for more efficient release of intracellular this compound.[9] |
| Incomplete extraction from the cell pellet. | Perform multiple rounds of extraction with fresh solvent. Ensure thorough mixing of the cell pellet with the solvent.[6] | |
| Suboptimal production of this compound. | Optimize fermentation conditions such as pH, temperature, and media composition to maximize this compound production before purification.[11][12] | |
| Purple Extract Contains Two Distinct Pigments (this compound and Deoxythis compound) | Incomplete enzymatic conversion in the biosynthetic pathway. | This is a common occurrence. Use column chromatography with a gradient of ethyl acetate and cyclohexane to separate the two pigments effectively.[6][7] |
| This compound Precipitates During Column Chromatography | The solvent system is not optimal for maintaining solubility. | Adjust the polarity of your mobile phase. A gradual gradient from a less polar to a more polar solvent system can help maintain solubility.[6][7] |
| Final Purified this compound is Not a Dry Powder | Residual solvent in the final product. | After the final purification step, ensure all solvent is removed by using a rotary evaporator or by drying under a vacuum.[5] |
| Color of Purified this compound Fades Over Time | Degradation upon exposure to light. | Store purified this compound in the dark and at a low temperature (4°C) to prevent degradation.[4][11][13] |
Quantitative Data Summary
Table 1: Comparison of this compound Yields from Various Production and Extraction Methods.
| Organism | Production Method | Extraction Solvent | Crude this compound Yield | Reference |
| Janthinobacterium lividum | Fed-batch bioreactor with 1% (v/v) glycerol | Methanol | 1.828 g/L | [11][13] |
| Chromobacterium violaceum | Culture with formic acid addition | Not specified | 1.02 g/L | [12] |
| Chromobacterium violaceum | Growth on sugarcane bagasse with L-tryptophan | Ethyl Acetate | 0.82 g/L | [4][5] |
| Yarrowia lipolytica (genetically modified) | Fermentation | 96% Ethanol | 300 mg from 15g of biomass | [6] |
Table 2: Purity and Recovery Data for this compound Purification.
| Purification Method | Starting Material | Achieved Purity | Recovery Rate | Reference |
| Column Chromatography (Ethyl Acetate/Cyclohexane) | Crude extract from Y. lipolytica | Pure by 1H-NMR | Not specified | [6] |
| Fed-batch Fermentation and Purification | E. coli expressing vio genes | >99% | Not specified | [14] |
| Not specified | Crude extract from J. lividum | Crude extract was 4.5% pure this compound | Not specified | [11] |
Experimental Protocols
Protocol 1: Cell Lysis and Crude this compound Extraction
This protocol provides a general method for obtaining a crude this compound extract from a bacterial cell pellet.
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Cell Harvesting: Centrifuge the bacterial culture at a speed sufficient to pellet the cells (e.g., 8000 rpm for 10 minutes). Discard the supernatant.
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Cell Lysis (Chemical Method): Resuspend the cell pellet in a small volume of buffer. Add a 10% (w/v) solution of sodium lauryl sulfate (SLS) to the cell suspension and vortex thoroughly. Incubate at room temperature for 10 minutes to ensure complete lysis.[9]
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Extraction: Add an organic solvent such as methanol or ethyl acetate to the cell lysate at a ratio of approximately 2:1.5 (v/v).[11][13]
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Incubation and Separation: Incubate the mixture with agitation (e.g., 150 rpm) for 15-30 minutes at room temperature.[11][13]
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Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the cell debris.
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Collection of Crude Extract: Carefully collect the solvent supernatant, which contains the crude this compound.
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Concentration: Evaporate the solvent using a rotary evaporator or by drying in a fume hood to obtain the crude this compound extract.[5]
Protocol 2: Purification of this compound by Column Chromatography
This protocol is designed to separate this compound from deoxythis compound and other impurities.
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Column Preparation: Pack a chromatography column with silica gel 60 as the stationary phase.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., the initial mobile phase) and load it onto the column.
-
Elution Gradient:
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Step 1: Begin elution with a mixture of 65:35 ethyl acetate/cyclohexane. This will allow for the initial separation of pigments on the column.[6][7]
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Step 2: Switch to a 40:60 ethyl acetate/cyclohexane mixture. This will cause the less polar deoxythis compound to travel down the column faster, allowing for its collection.[6][7]
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Step 3: Finally, elute with an 80:20 ethyl acetate/cyclohexane mixture to recover the more polar this compound from the column.[6][7]
-
-
Fraction Collection: Collect the colored fractions as they elute from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using methods such as thin-layer chromatography (TLC) or HPLC.[6][15]
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Solvent Evaporation: Combine the pure this compound fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Workflow for this compound purification from bacterial culture.
Caption: Troubleshooting logic for this compound purification.
References
- 1. bepls.com [bepls.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Production and characterization of this compound by locally isolated Chromobacterium violaceum grown in agricultural wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Natural Pigments this compound and Deoxythis compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Natural Pigments this compound and Deoxythis compound Produced by Fermentation Using Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Further studies on the isolation, characterization and structure of this compound: Purple pigment of Chromobacterium violaceum - American University - Figshare [aura.american.edu]
- 9. bepls.com [bepls.com]
- 10. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 14. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20130074735A1 - Process for the production of this compound and its derivative deoxythis compound containing bioactive pigment from chromobacterium sp. (mtcc5522) - Google Patents [patents.google.com]
Technical Support Center: Fed-Batch Fermentation for Violacein Overproduction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the overproduction of violacein through fed-batch fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during fed-batch fermentation for this compound production, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my this compound yield lower than expected?
Low this compound yield is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Media Composition | Review and optimize the concentrations of carbon and nitrogen sources. Ensure essential micronutrients are present. L-tryptophan is a direct precursor, and its supplementation can significantly boost production.[1][2][3][4] Some studies have shown that glucose can negatively correlate with this compound yields, so limiting its initial concentration and using a fed-batch strategy is advantageous.[1] |
| Inadequate Precursor Supply (L-tryptophan) | Implement a fed-batch strategy that includes feeding of L-tryptophan. A pulse feeding approach in conjunction with the primary carbon source feed can be effective.[5] |
| Suboptimal Fermentation Parameters | pH: The optimal pH for this compound production is typically around 7.0. Monitor and control the pH throughout the fermentation process.[6][7][8] Temperature: The optimal temperature for this compound production is often lower than the optimal growth temperature of the host organism (e.g., E. coli), typically in the range of 20-30°C.[9][10] Dissolved Oxygen (DO): Maintain an adequate dissolved oxygen level (e.g., above 20%) to ensure efficient cell metabolism.[6][7] |
| Host Strain Limitations | Consider using a host strain engineered for high tryptophan production.[11] If using a wild-type producer like Chromobacterium violaceum, consider strain improvement through mutagenesis and screening. |
| Product Degradation | This compound can be sensitive to light. Protect the bioreactor and collection vessels from direct light exposure. |
| Inhibitory Byproducts | Accumulation of inhibitory byproducts, such as acetate in E. coli fermentations, can negatively impact cell growth and this compound production. A well-controlled fed-batch strategy can minimize acetate formation. |
Question 2: My cell growth is poor, leading to low this compound titers. What can I do?
Poor cell growth directly impacts the overall volumetric productivity of this compound. Addressing the factors limiting biomass accumulation is crucial.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Nutrient Limitation | Ensure the feeding solution in your fed-batch strategy is sufficiently concentrated and provides all necessary nutrients for sustained growth. The carbon-to-nitrogen ratio in the feed medium is critical. |
| Toxicity of this compound or Intermediates | High concentrations of this compound or its biosynthetic intermediates can be toxic to the cells. A controlled feeding strategy can help maintain these compounds at sub-inhibitory levels. Some studies suggest that this compound can be extracellularly transported and form crystals, which might reduce its toxicity to the host cells.[11] |
| Suboptimal Inoculum | Ensure the inoculum is in the mid-to-late exponential growth phase and has high viability. A standardized inoculum preparation protocol is recommended. |
| Oxygen Limitation | As cell density increases, oxygen demand rises. Increase the agitation and/or aeration rate to maintain a sufficient dissolved oxygen level. |
| Accumulation of Toxic Byproducts | As mentioned previously, byproducts like acetate can inhibit growth. Monitor byproduct concentrations and adjust the feeding strategy accordingly. |
Frequently Asked Questions (FAQs)
1. What is a typical fed-batch strategy for this compound overproduction?
A common strategy involves an initial batch phase to allow for biomass accumulation, followed by a fed-batch phase where a concentrated solution of the primary carbon source (e.g., glucose or glycerol) and L-tryptophan is fed to the bioreactor.[5] The feeding rate can be constant, stepwise, or exponential to control the specific growth rate and avoid the accumulation of inhibitory byproducts. Some studies have successfully used a combination of pulse feeding of glucose and tryptophan.[5]
2. What are the key media components for high this compound yield?
Key media components include a primary carbon source (glucose or glycerol), a nitrogen source (e.g., yeast extract, peptone, or ammonium salts), and L-tryptophan as a precursor.[1][4][6][7] Micronutrients and trace elements are also essential for robust cell growth and enzyme function. The addition of stress-inducing agents like ampicillin has been shown to enhance this compound production in some strains.[6][7]
3. How can I accurately quantify the this compound concentration in my fermentation broth?
This compound can be quantified using spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12][13]
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Spectrophotometry: After extracting this compound from the cell pellet and/or supernatant using a suitable solvent (e.g., ethanol, methanol, or butanol), the absorbance can be measured at its maximum wavelength (around 575-585 nm).[8]
-
HPLC: For more accurate and specific quantification, especially to distinguish between this compound and deoxythis compound, a reverse-phase HPLC method is recommended.[12][13]
4. What is the role of quorum sensing in this compound production?
In many producing organisms, such as Chromobacterium violaceum, this compound biosynthesis is regulated by a quorum sensing (QS) system.[2] The CviI/R QS system positively regulates the expression of the vio operon, which contains the genes for this compound biosynthesis. Inducing the QS system, for example with formic acid, has been shown to increase this compound production.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on fed-batch fermentation for this compound production.
Table 1: Comparison of Fed-Batch Strategies and Resulting this compound Titers
| Organism | Fed-Batch Strategy | Key Media Components | This compound Titer (mg/L) | Productivity (mg/L/h) | Reference |
| Chromobacterium violaceum MTCC2656 | Pulse feeding of glucose and tryptophan with 60% (v/v) broth harvest | Optimized media with specific carbon, nitrogen, and micronutrients | 1046 ± 16 | 26.12 ± 0.64 | [5] |
| Janthinobacterium lividum | Glycerol (1% v/v) addition at logarithmic growth phase | Nutrient Broth | 1828 | Not Reported | [6][7] |
| Engineered E. coli | Fed-batch with interactive control of tryptophan and this compound pathways | M9-YE medium | 1750 (crude) | Not Reported | [6][7] |
| Engineered E. coli | Glycerol-based fed-batch | Defined minimal medium | 710 | Not Reported | [14] |
| Chromobacterium violaceum | Batch with formic acid and tryptophan addition | Nutrient Broth | 1020 | Not Reported | [2][3] |
Experimental Protocols
1. Protocol for Fed-Batch Fermentation of Recombinant E. coli for this compound Production
This protocol is a generalized procedure based on common practices and should be optimized for specific strains and bioreactor systems.
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
Use the overnight culture to inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with a small amount of yeast extract and the appropriate antibiotic.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches the mid-log phase (typically 0.6-0.8).
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with the production medium (e.g., a defined minimal medium with glucose as the initial carbon source).
-
Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.
-
Run the batch phase at 37°C with appropriate agitation and aeration to maintain a dissolved oxygen (DO) level above 30%.
-
Monitor cell growth (OD600) and substrate consumption.
-
-
Fed-Batch Phase:
-
When the initial carbon source is nearly depleted (indicated by a sharp increase in DO), initiate the fed-batch by starting the feed pump.
-
The feeding solution should be a concentrated mixture of glucose (or glycerol), L-tryptophan, and a nitrogen source.
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The feeding rate should be controlled to maintain a low concentration of the carbon source in the bioreactor, thus avoiding overflow metabolism. An exponential feeding strategy is often used to maintain a constant specific growth rate.
-
After a period of biomass accumulation, the temperature can be lowered to 20-30°C to enhance this compound production and protein folding.
-
If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate time, typically a few hours after starting the feed or when a certain cell density is reached.
-
Continue the fed-batch fermentation for the desired duration, monitoring cell growth, this compound production, and key parameters (pH, DO, substrate levels).
-
-
Harvesting and Extraction:
-
At the end of the fermentation, harvest the cells by centrifugation.
-
Extract the this compound from the cell pellet using a suitable organic solvent (e.g., ethanol or methanol). The supernatant may also contain some this compound.
-
2. Protocol for this compound Quantification by HPLC
This is a general HPLC method and may require optimization for your specific system.
-
Sample Preparation:
-
Take a known volume of fermentation broth.
-
Centrifuge to separate the cell pellet and supernatant.
-
Extract this compound from the cell pellet by resuspending in a known volume of ethanol or methanol and vortexing vigorously. Centrifuge to remove cell debris.
-
Filter the supernatant and the cell extract through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, a 70:30 (v/v) methanol:water mobile phase.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 585 nm.[12]
-
Injection Volume: 20 µL.
-
Quantification: Use a standard curve prepared with purified this compound of known concentrations.
-
Visualizations
Signaling Pathway of this compound Biosynthesis Regulation
Caption: Regulation of the this compound biosynthesis operon.
Experimental Workflow for Fed-Batch Fermentation
Caption: A typical experimental workflow for this compound production.
Troubleshooting Logic for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. journal.hep.com.cn [journal.hep.com.cn]
- 6. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. WO2011110932A1 - Process for the production of this compound and its derivative deoxythis compound containing bioactive pigment from chromobacterium sp. (mtcc 5522) - Google Patents [patents.google.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. primo.pugetsound.edu [primo.pugetsound.edu]
Technical Support Center: Induction of Violacein Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the induction of violacein synthesis using chemical stimulants.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind inducing this compound synthesis with chemical stimulants?
A1: this compound is a secondary metabolite produced by bacteria like Chromobacterium violaceum. Its synthesis is regulated by a complex network, primarily the quorum-sensing (QS) system. Chemical stimulants can induce this compound production by activating this QS system or by imposing a level of cellular stress that triggers a response involving the this compound biosynthesis pathway. For instance, some stimulants can upregulate the expression of the vioABCDE operon, which contains the genes necessary for this compound synthesis from L-tryptophan.
Q2: Which chemical stimulants are commonly used to induce this compound synthesis?
A2: Several chemical stimulants have been reported to induce this compound synthesis, including certain antibiotics at sub-inhibitory concentrations (e.g., ampicillin, tetracycline, erythromycin), formic acid, and dimethyl sulfoxide (DMSO) in some contexts. In recombinant systems, such as E. coli expressing the this compound operon, Isopropyl β-D-1-thiogalactopyranoside (IPTG) is used as a standard inducer.
Q3: How do sub-inhibitory concentrations of antibiotics induce this compound production?
A3: Sub-inhibitory concentrations of antibiotics that target translation, such as tetracycline and erythromycin, can act as signaling molecules that trigger a stress response in bacteria.[1] This response can involve the activation of a two-component regulatory system (like the 'air' system in C. violaceum), which in turn upregulates the CviI/R quorum-sensing system, a key positive regulator of the this compound operon (vioA promoter).[1] This leads to an increase in this compound production as a defensive or competitive mechanism.[1]
Q4: What is the mechanism of formic acid-induced this compound synthesis?
A4: Formic acid has been shown to induce this compound production by upregulating the quorum-sensing-related gene cviI.[2][3][4][5][6][7][8] The CviI protein is responsible for synthesizing the autoinducer molecule N-acyl-L-homoserine lactone (AHL). Increased levels of AHL lead to the activation of the CviR transcriptional regulator, which then promotes the expression of the vio gene cluster, resulting in higher this compound yields.[2][3][4][5][6][7][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound induction experiments.
Issue 1: Low or No this compound Production After Induction
| Possible Cause | Troubleshooting Step |
| Incorrect Stimulant Concentration | The concentration of the chemical stimulant is critical. For antibiotics, it must be sub-inhibitory. Perform a dose-response experiment to determine the optimal concentration that induces this compound production without significantly hindering bacterial growth.[9][10] For formic acid, concentrations above a certain threshold (e.g., 320 µg/mL) can be toxic and inhibit production.[3] |
| Inappropriate Timing of Induction | The growth phase of the bacterial culture at the time of induction is important. For many systems, induction during the mid-log phase of growth yields the best results. Adding the inducer too early or too late can result in lower yields. |
| Sub-optimal Culture Conditions | Ensure that other culture parameters such as temperature, pH, and aeration are optimal for both bacterial growth and this compound production. For Janthinobacterium lividum, optimal conditions were found to be 25°C and pH 7.0.[9] |
| Nutrient Limitation | This compound synthesis is dependent on the precursor L-tryptophan. Supplementing the culture medium with L-tryptophan can significantly enhance this compound production, especially when using a potent inducer.[7] |
| Problem with the Bacterial Strain | Verify the identity and viability of your bacterial strain. Spontaneous mutations can sometimes lead to a loss of pigment production. It is advisable to use a fresh culture from a reliable stock. |
Issue 2: High Variability in this compound Yield Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Use a standardized inoculum for all cultures. Variations in the initial cell density can lead to differences in growth kinetics and, consequently, this compound production. |
| Uneven Distribution of Stimulant | Ensure the chemical stimulant is thoroughly mixed into the culture medium to guarantee uniform exposure for all cells. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, shaking speed, and aeration across all replicate cultures. Minor variations in these parameters can affect metabolic activity and pigment production. |
Issue 3: Unexpected Color Change or Pigment Degradation
| Possible Cause | Troubleshooting Step |
| pH Shift in the Culture Medium | Monitor and, if necessary, buffer the pH of the culture medium. Extreme pH values can affect the stability and color of the this compound pigment. |
| Photodegradation | This compound can be sensitive to light. Incubate cultures in the dark or under controlled, low-light conditions to prevent photodegradation of the pigment. |
| Production of this compound Derivatives | The biosynthetic pathway can sometimes produce derivatives of this compound, such as deoxythis compound, which may have a different hue. This can be influenced by the specific stimulant used and the genetic background of the strain. Chromatographic methods (e.g., HPLC) can be used to identify the different pigments produced. |
Quantitative Data on Chemical Induction
The following tables summarize the reported effects of various chemical stimulants on this compound production.
Table 1: Effect of Formic Acid and Tryptophan on this compound Production in C. violaceum [3][4][7]
| Stimulant | Concentration | This compound Yield (g/L) | Fold Increase |
| Control (No Additives) | - | ~0.28 | - |
| Tryptophan | 0.15 mg/mL | 0.83 | ~2.96 |
| Tryptophan | 0.3 mg/mL | 0.80 | ~2.85 |
| Formic Acid + Tryptophan (0.3 mg/mL) | 160 µg/mL | 1.02 | ~3.64 |
Table 2: Effect of Ampicillin on this compound Production in J. lividum [9][10]
| Stimulant | Concentration (mg/mL) | Relative this compound Production Increase |
| Ampicillin | 0.1 | ~33% |
| Ampicillin | 0.2 | ~36% |
| Ampicillin | 0.3 | Lower than 0.2 mg/mL |
| Ampicillin | 0.4 | Lower than 0.2 mg/mL |
Experimental Protocols
Protocol 1: Induction of this compound Synthesis using Formic Acid
This protocol is adapted from studies on C. violaceum.[3][4][7]
-
Culture Preparation: Inoculate a suitable broth medium (e.g., Nutrient Broth) with a fresh culture of C. violaceum. Incubate at 28-30°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.8-1.0).
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Induction:
-
Prepare a stock solution of formic acid.
-
Aseptically add formic acid to the bacterial culture to a final concentration of 160 µg/mL.
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For enhanced production, supplement the medium with L-tryptophan to a final concentration of 0.3 mg/mL at the time of induction.
-
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Incubation: Continue to incubate the culture under the same conditions for 24-48 hours.
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This compound Extraction and Quantification:
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Harvest the cells by centrifugation.
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Resuspend the cell pellet in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to extract the this compound.
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Centrifuge the mixture to pellet the cell debris.
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Quantify the this compound in the supernatant by measuring the absorbance at approximately 575-585 nm using a spectrophotometer. A standard curve with purified this compound should be used for accurate quantification.
-
Protocol 2: Induction of this compound Synthesis using Sub-inhibitory Concentrations of Antibiotics
This protocol is a general guideline based on the induction observed with ampicillin and translation-inhibiting antibiotics.[1][9][10]
-
Determination of Minimum Inhibitory Concentration (MIC): Before induction, determine the MIC of the chosen antibiotic for your bacterial strain using standard methods (e.g., broth microdilution).
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Culture Preparation: Prepare a liquid culture of the this compound-producing bacterium as described in Protocol 1.
-
Induction:
-
Prepare a stock solution of the antibiotic.
-
Aseptically add the antibiotic to the mid-log phase culture at a sub-inhibitory concentration (e.g., 1/4 to 1/8 of the MIC). The optimal concentration should be determined empirically by testing a range of concentrations. For ampicillin with J. lividum, concentrations between 0.1-0.2 mg/mL have been shown to be effective.[9][10]
-
-
Incubation: Continue the incubation for 24-48 hours.
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Extraction and Quantification: Follow the same procedure for this compound extraction and quantification as described in Protocol 1.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Regulation Pathway
The synthesis of this compound is a multi-step enzymatic process starting from L-tryptophan, encoded by the vioABCDE operon. The expression of this operon is under complex regulatory control, primarily influenced by the CviI/R quorum-sensing system and negatively regulated by the VioS repressor. Chemical stimulants can perturb this regulatory network to induce this compound production.
Caption: Regulatory network and biosynthetic pathway of this compound.
Experimental Workflow for this compound Induction
The following diagram illustrates a typical workflow for an experiment designed to test the induction of this compound synthesis by a chemical stimulant.
Caption: General experimental workflow for chemical induction of this compound.
References
- 1. A Chemical Counterpunch: Chromobacterium violaceum ATCC 31532 Produces this compound in Response to Translation-Inhibiting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 10. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Violacein Pathway Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in genetically modifying and optimizing the violacein biosynthetic pathway.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or no this compound production | 1. Inefficient expression of vio genes: Suboptimal promoter strength, ribosome binding site (RBS) efficiency, or codon usage can lead to poor protein expression. | a. Optimize promoter strength: Test a library of promoters with varying strengths to drive the expression of the vioABCDE operon. In some cases, weak to medium strength promoters can result in better pathway balance and higher yields. b. Engineer Ribosome Binding Sites (RBS): Use RBS engineering strategies, such as inverse PCR, to optimize the translational efficiency of each gene in the operon.[1] c. Codon optimization: Synthesize the vio genes with codons optimized for your expression host (e.g., E. coli, Y. lipolytica). |
| 2. Limited precursor availability: Insufficient intracellular L-tryptophan, the precursor for this compound synthesis, is a common bottleneck. | a. Supplement with L-tryptophan: Add L-tryptophan to the culture medium. Optimal concentrations should be determined empirically, as excess tryptophan can sometimes be inhibitory.[2][3] b. Engineer the host's tryptophan pathway: Overexpress key genes in the tryptophan biosynthesis pathway (e.g., feedback-resistant trpE) and knock out genes responsible for tryptophan degradation (e.g., tnaA) or that divert precursors to other aromatic amino acids (e.g., pheA).[4][5] | |
| 3. Plasmid instability: The plasmid carrying the vio gene cluster may be lost during cell division, especially in long-term fermentations. | a. Use stable plasmids: Employ broad-host-range plasmids known for their stability, such as IncP-based vectors.[6] b. Chromosomal integration: Integrate the vio gene cluster into the host chromosome for stable, long-term expression. | |
| 4. Metabolic burden: High-level expression of five large enzymes can impose a significant metabolic load on the host, leading to poor growth and reduced productivity. | a. Use inducible promoters: Control the expression of the vio genes with an inducible promoter to separate the cell growth phase from the production phase. b. Balance enzyme expression: Avoid overexpression of all enzymes. Use a combinatorial approach with different promoter strengths for each gene to find a balanced pathway that minimizes metabolic stress.[7] | |
| High levels of deoxythis compound byproduct | 1. Imbalance in VioC and VioD activity: Deoxythis compound is produced when VioC acts on prodeoxyviolaceinic acid before VioD. This can be due to relatively low VioD expression or activity. | a. Increase VioD expression: Use a stronger promoter or a more efficient RBS for the vioD gene specifically.[8][9] b. Site-directed mutagenesis of VioD: If overexpression is not sufficient, consider protein engineering of VioD to improve its catalytic efficiency. |
| 2. Deletion or mutation in the vioD gene: The vioD gene in your construct may be non-functional. | a. Sequence verification: Sequence your entire vioABCDE construct to ensure the integrity of all genes. b. Use a functional vioD: Obtain a validated vioD gene from a reliable source. | |
| Formation of other colored byproducts (green, pink) | 1. Accumulation of pathway intermediates: Imbalances in the expression of the vio genes can lead to the accumulation of colored intermediates like prothis compound (green) or prodeoxythis compound. | a. Fine-tune gene expression: Use a library-based approach with varying promoter strengths for each gene in the pathway to identify combinations that minimize intermediate accumulation.[8][9] Strong expression of VioB, VioC, and VioD has been shown to favor this compound production.[8][9] |
| Cell toxicity or growth inhibition | 1. Accumulation of toxic intermediates: Buildup of certain pathway intermediates can be toxic to the host cells. | a. Balance the pathway: As with byproduct formation, optimizing the relative expression levels of the vio genes can prevent the accumulation of toxic intermediates. b. Use a two-strain co-culture system: Split the pathway between two different strains to reduce the metabolic burden on a single host.[7] |
| 2. Toxicity of this compound itself: While generally well-tolerated by E. coli, very high concentrations of this compound might have some inhibitory effects.[4] | a. In situ product removal: Investigate methods for extracting this compound from the culture during fermentation to prevent accumulation to toxic levels. |
Frequently Asked Questions (FAQs)
Q1: What is the basic genetic organization of the this compound pathway?
A1: The biosynthesis of this compound is catalyzed by five enzymes (VioA, VioB, VioC, VioD, and VioE) encoded by the vioABCDE gene cluster, which is often organized as a single operon. The pathway starts with the condensation of two molecules of L-tryptophan.[5][6]
Q2: Which host organisms are commonly used for heterologous this compound production?
A2: Escherichia coli is the most common host due to its well-characterized genetics and rapid growth.[4][6] Other hosts like the yeast Yarrowia lipolytica and Corynebacterium glutamicum have also been successfully engineered for this compound production.[10]
Q3: How can I increase the supply of L-tryptophan for this compound synthesis?
A3: You can increase L-tryptophan availability by knocking out the tnaA gene, which encodes tryptophanase, an enzyme that degrades tryptophan.[1][4] Additionally, you can overexpress feedback-resistant versions of key enzymes in the tryptophan biosynthetic pathway, such as anthranilate synthase (trpE).[4]
Q4: What is the role of quorum sensing in this compound production?
A4: In its native producers, such as Chromobacterium violaceum, this compound production is often regulated by quorum sensing, a cell-density-dependent signaling mechanism.[6] This is typically not a factor in heterologous production systems unless the quorum sensing machinery is also engineered into the host.
Q5: How can I accurately quantify this compound and deoxythis compound in my cultures?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying this compound and its derivatives.[1] A common protocol involves extracting the pigments from the cell pellet with an organic solvent like ethanol or methanol, followed by analysis on a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid) and detection at around 575 nm for this compound.[1]
Q6: I am observing a pink or green color instead of purple in my cultures. What does this mean?
A6: A pink color often indicates the accumulation of deoxythis compound, which can be caused by low VioD activity. A greenish hue can be due to the buildup of the intermediate prothis compound. Both issues point to an imbalance in the expression of the pathway enzymes, which can be addressed by fine-tuning promoter and RBS strengths.[8][9]
Data Presentation
Table 1: Effect of Genetic Modifications on this compound Production in E. coli
| Host Strain / Genetic Modification | Carbon Source | Fermentation Scale | This compound Titer (mg/L) | Deoxythis compound Titer (mg/L) |
| E. coli JM109 with pPSX-Vio+ | LB | Shake Flask | ~3.9-fold higher than DH5α | Not Reported |
| E. coli Vio-4 (vioD integrated) | Arabinose | Fed-batch Fermentor | 710 | Not Reported |
| E. coli with engineered Trp pathway | Glucose | 5-L Fermentor | 1750 (crude) | Not Reported |
| E. coli BL21(DE3) with RBS engineering | LB + 2mM Tryptophan | Shake Flask | ~3269.7 µM (combined) | Not Reported |
| E. coli co-culture (VioABE + VioDC) | Minimal Media + Xylose | Shake Flask | ~126 | Not Reported |
Table 2: this compound Production in Various Host Organisms
| Host Organism | Key Genetic Modification | Fermentation Scale | This compound Titer (mg/L) |
| Yarrowia lipolytica | Golden Gate assembly with strong promoters | Shake Flask | 70.04 |
| Janthinobacterium lividum | Fed-batch with glycerol | 2-L Bioreactor | 1828 (crude) |
| Duganella sp. B2 | Optimized culture conditions | Shake Flask | ~4.71 mmol/L |
| Psychrotrophic bacterium RT102 | Optimized fermentation | 3-L Fermentor | 3500 |
Experimental Protocols
Protocol 1: Golden Gate Assembly of the this compound Pathway in Yarrowia lipolytica
This protocol is adapted from methodologies for modular, hierarchical assembly of multigene pathways.[2][8][9][11][12]
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Design and Synthesize Basic Parts:
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Synthesize the coding sequences for vioA, vioB, vioC, vioD, and vioE.
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Select a set of promoters with varying strengths (e.g., strong, medium, weak) for Y. lipolytica.
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Select a terminator sequence.
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Flank each part with BsaI restriction sites and unique 4-bp overhangs to direct the assembly.
-
-
Level 1 Assembly: Create Transcription Units (TUs):
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For each gene (vioA to vioE), set up a Golden Gate reaction in a single tube containing:
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The promoter part plasmid.
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The coding sequence part plasmid.
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The terminator part plasmid.
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A destination vector for the TU.
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BsaI restriction enzyme.
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T4 DNA Ligase.
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Reaction buffer.
-
-
Incubate the reaction with thermal cycling (e.g., 37°C for ligation and 50°C for digestion, repeated for multiple cycles, followed by a final heat inactivation step).
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Transform the reaction mixture into competent E. coli for plasmid propagation and selection.
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Verify the correct assembly of each TU by sequencing.
-
-
Level 2 Assembly: Assemble the Full Pathway:
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Set up a second Golden Gate reaction containing:
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The five verified TU plasmids (for vioA, vioB, vioC, vioD, and vioE).
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A final destination vector for the entire pathway.
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BsaI restriction enzyme.
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T4 DNA Ligase.
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Reaction buffer.
-
-
Perform the reaction and transform into E. coli as described above.
-
-
Transformation into Y. lipolytica:
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Isolate the final pathway plasmid from E. coli.
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Transform the plasmid into Y. lipolytica using an appropriate method (e.g., electroporation or lithium acetate).
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Select for transformants on appropriate selective media.
-
-
Screening and Analysis:
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Screen the resulting yeast colonies for this compound production (indicated by a purple color).
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Quantify this compound production from promising colonies using HPLC.
-
Protocol 2: Quantification of this compound by HPLC
This protocol is a generalized procedure based on common practices.[1][13]
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Sample Preparation:
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Harvest a defined volume of cell culture (e.g., 1 mL) by centrifugation (e.g., 10,000 x g for 5 minutes).
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of an extraction solvent (e.g., 95% ethanol or methanol).
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Lyse the cells by vigorous vortexing and/or sonication until the pellet is colorless and the solvent is deep purple.
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Centrifuge again to pellet the cell debris.
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Transfer the supernatant containing the extracted this compound to a new tube.
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Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10-20 µL.
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Detection: Diode Array Detector (DAD) or UV-Vis detector at 575 nm.
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Gradient:
-
0-15 min: 50% to 100% B
-
15-16 min: Hold at 100% B
-
16-17 min: 100% to 50% B
-
17-20 min: Hold at 50% B (re-equilibration)
-
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: The this compound biosynthetic pathway, converting L-tryptophan to this compound.
Caption: Workflow for genetic modification and analysis of the this compound pathway.
Caption: A logical troubleshooting flowchart for low this compound production.
References
- 1. Direct RBS Engineering of the biosynthetic gene cluster for efficient productivity of violaceins in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High crude this compound production from glucose by Escherichia coli engineered with interactive control of tryptophan pathway and this compound biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Engineering of Microorganisms to Increase Production of this compound [ijeab.com]
- 11. Coupling Yeast Golden Gate and VEGAS for Efficient Assembly of the this compound Pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Golden-Gate Based Cloning Toolkit to Build this compound Pathway Libraries in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of this compound and Indolmycin [bio-protocol.org]
Technical Support Center: Enhancing Recombinant Protein Production in CHO Cells by Controlling the Cell Cycle with Violacein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the cell cycle in Chinese Hamster Ovary (CHO) cells to improve recombinant protein production, with a specific focus on the application of violacein.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind controlling the CHO cell cycle to improve recombinant protein production?
A1: The core principle is to uncouple cell growth from protein production.[1][2] Most strategies involve arresting the cell cycle in a specific phase, typically the G1 phase, which is associated with high metabolic activity and protein synthesis machinery.[1][3] By halting proliferation, the cell's resources can be redirected from replication to the production of the recombinant protein of interest, thereby increasing the specific productivity (qP) and overall product titer.[1][2]
Q2: How does this compound work to enhance recombinant protein production in CHO cells?
A2: this compound, a purple pigment derived from microorganisms, has been shown to improve recombinant Immunoglobulin G (IgG) production in CHO cells by controlling the cell cycle.[4][5] It induces cell cycle arrest in the G1 and G2/M phases.[4] This arrest, particularly the sustained G2/M arrest, is linked to suppressed cell growth and a significant increase in specific IgG production rate and overall product concentration, without negatively impacting product quality attributes like N-linked glycosylation.[4]
Q3: What kind of improvements in recombinant protein yield can be expected with this compound treatment?
A3: In a 14-day fed-batch culture of CHO cells, treatment with 0.9 μM this compound resulted in a 37.6% increase in the maximum IgG concentration compared to the control group.[4] This improvement was attributed to both an increased specific production rate and enhanced cell longevity.[4]
Q4: Are there other methods to control the CHO cell cycle for this purpose?
A4: Yes, several other methods are commonly employed, which can be broadly categorized as chemical and genetic approaches.
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Chemical Inducers: Small molecules like sodium butyrate, valeric acid, and selective CDK4/6 inhibitors are used to induce cell cycle arrest, primarily in the G0/G1 phase.[3][6][7] These have been shown to consistently increase specific productivity.[6][7]
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Genetic Engineering: This involves the overexpression of cyclin-dependent kinase inhibitors (CKIs) such as p21, p27, and p53 mutants.[1][3] These proteins are key regulators of cell cycle progression and their overexpression can effectively halt the cell cycle and enhance protein production.[3][8]
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Process Strategies: Shifting the culture temperature (e.g., from 37°C down to 30-35°C) is a widely used method to induce a G1-like state of reduced proliferation and increased productivity.[1][9]
Q5: Will arresting the cell cycle negatively affect the quality of my recombinant protein?
A5: This is a critical consideration, as some growth control methods can impact product quality attributes (PQAs). For instance, temperature shifts and butyrate treatment have been reported to affect glycan processing.[6] However, studies on this compound have shown that N-linked glycosylation and charge variant profiles were largely unaffected by the treatment.[4] Similarly, selective CDK4/6 inhibitors have been shown to improve glycan processing by decreasing high mannose content, which is in contrast to other methods.[6][10] It is crucial to empirically verify the effect of any cell cycle control strategy on the specific PQAs of your protein.
Troubleshooting Guide
Issue 1: Low recombinant protein yield despite this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The effect of this compound is dose-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific CHO cell line and product. A concentration of 0.9 μM was found to be effective for IgG production.[4] |
| Incorrect Timing of this compound Addition | The timing of cell cycle arrest induction is crucial. Adding the inhibitor too early might severely limit cell growth and overall biomass. Consider adding this compound at the mid-to-late exponential growth phase when a sufficient cell density has been reached. |
| Cell Line Specificity | The response to cell cycle inhibitors can vary between different CHO cell lines. Your cell line may be less responsive to this compound. Consider testing other cell cycle inhibitors like CDK4/6 inhibitors or sodium butyrate. |
| Nutrient Limitation | Increased specific productivity will lead to higher consumption of nutrients like glucose and amino acids.[4] Ensure your fed-batch strategy is adequate to support the increased metabolic demand during the production phase. Monitor key nutrient and metabolite levels. |
Issue 2: Significant decrease in cell viability after inducing cell cycle arrest.
| Possible Cause | Troubleshooting Step |
| Toxicity of the arresting agent | High concentrations of chemical inducers can be cytotoxic. Re-evaluate the optimal concentration through a dose-response curve, focusing on maintaining high viability. |
| Induction of Apoptosis | Some cell cycle regulators are linked to apoptotic pathways.[1] If using genetic methods (e.g., p53 overexpression), ensure you are using a mutant that causes cell-cycle arrest but not apoptosis (e.g., p53175P).[3] Consider co-expressing anti-apoptotic genes like Bcl-2. |
| Accumulation of toxic byproducts | A high-density arrested culture can still produce toxic metabolites like lactate and ammonia.[4] Optimize your feeding strategy and media composition to minimize their accumulation. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture State at Time of Induction | Ensure that cells are in a consistent growth phase (e.g., mid-exponential) and at a similar cell density when the cell cycle arrest is initiated. |
| Degradation of this compound or other chemical inducers | Prepare fresh stock solutions of chemical inducers and store them appropriately. For fed-batch cultures, supplement the feed media with the inhibitor to maintain its concentration.[4] |
| Inaccurate Cell Counting and Viability Assessment | Use a reliable method for determining viable cell density (VCD) and viability, such as an automated cell counter. |
Quantitative Data Summary
Table 1: Effect of this compound on Recombinant IgG Production in CHO Cells
| Parameter | Control | 0.9 μM this compound | Percentage Change |
| Maximum IgG Concentration | - | - | +37.6%[4] |
| Specific IgG Production Rate | - | Increased | - |
| Cell Longevity | - | Increased | - |
| Glucose Uptake Rate | - | Increased | +17.8%[4] |
| Glutamine Uptake Rate | - | Increased | +44.0%[4] |
| Lactate Production Rate | - | Increased | +27.6%[4] |
| Ammonium Production Rate | - | Increased | +38.4%[4] |
Data adapted from a 14-day fed-batch culture study.[4]
Table 2: Effect of Various Cell Cycle Arrest Methods on Specific Productivity (qP)
| Method | Cell Line | Fold Increase in qP | Reference |
| CDK4/6 Inhibitor (10 µM) | Recombinant mAb-expressing CHO | 2-3 fold | [6] |
| Valeric Acid | Recombinant mAb-expressing CHO | Dose-dependent increase | [7] |
| Overexpression of p21Cip1 | mAb-producing CHO | ~4 fold | [2] |
| Sodium Butyrate (0.5 mM) | CHO-K1 | ~5 fold | [11] |
Experimental Protocols
Protocol 1: this compound Treatment for Enhanced Recombinant Protein Production in Fed-Batch Culture
This protocol is based on the methodology described for enhancing IgG production in CHO cells.[4]
-
Cell Culture Initiation: Inoculate CHO cells expressing the recombinant protein into your chosen culture medium in shaker flasks or a bioreactor.
-
Growth Phase: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation). Monitor viable cell density and viability daily.
-
This compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Induction of Cell Cycle Arrest:
-
In the experimental group, on day 0 of the fed-batch culture, add this compound to the culture medium to a final concentration of 0.9 μM.
-
In the control group, add an equivalent volume of DMSO as a vehicle control.
-
-
Fed-Batch Culture:
-
Incubate the cultures for a total of 14 days.
-
From day 4 onwards, add a bolus of feed medium (e.g., 5% of the culture volume) every other day.
-
Crucially , to maintain the inhibitor concentration, the feed medium for the experimental group should also be supplemented with 0.9 μM this compound. The control feed should contain the corresponding concentration of DMSO.
-
-
Sampling and Analysis: Collect samples regularly to measure viable cell density, viability, product titer, and relevant metabolites.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This is a standard protocol to assess the cell cycle distribution of your CHO cell population.
-
Sample Collection: Harvest approximately 1-2 x 10⁶ cells from your culture.
-
Cell Fixation:
-
Centrifuge the cells at a low speed (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for longer).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution (containing Propidium Iodide and RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use an appropriate laser (e.g., 488 nm) for excitation and collect the fluorescence emission in the red channel.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: G1/S checkpoint control and targets of cell cycle inhibitors.
Caption: Workflow for evaluating this compound's effect on production.
Caption: Troubleshooting logic for low protein yield post-treatment.
References
- 1. Frontiers | Decoupling Growth and Protein Production in CHO Cells: A Targeted Approach [frontiersin.org]
- 2. Decoupling Growth and Protein Production in CHO Cells: A Targeted Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proliferation control strategies to improve productivity and survival during CHO based production culture: A summary of recent methods employed and the effects of proliferation control in product secreting CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves recombinant IgG production by controlling the cell cycle of Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves recombinant IgG production by controlling the cell cycle of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valeric acid induces cell cycle arrest at G1 phase in CHO cell cultures and improves recombinant antibody productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in cell cycle regulation to enhance recombinant protein production in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced recombinant protein production in CHO cell continuous cultures under growth-inhibiting conditions is associated with an arrested cell cycle in G1/G0 phase | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Spectra of Violacein and Prodigiosin
In the landscape of natural product drug discovery, the bacterial pigments violacein and prodigiosin have emerged as promising candidates due to their broad range of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a detailed, objective comparison of the antimicrobial spectra of this compound and prodigiosin, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Overview of this compound and Prodigiosin
This compound is a violet pigment derived from two L-tryptophan molecules, produced by several Gram-negative bacteria such as Chromobacterium violaceum.[1][4] It is known for its antibacterial, antiviral, and antitumor properties.[1][4] Prodigiosin is a red tripyrrole pigment produced by bacteria like Serratia marcescens and has demonstrated antibacterial, antifungal, and anticancer activities.[5][6] Both compounds are secondary metabolites and their production is often linked to quorum sensing mechanisms.[5][7]
Antimicrobial Spectrum: A Quantitative Comparison
The antimicrobial efficacy of this compound and prodigiosin has been evaluated against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for comparison.
This compound Antimicrobial Activity
This compound has demonstrated significant activity, particularly against Gram-positive bacteria.[1][8][9] Studies have shown its effectiveness against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8][10] Its activity against Gram-negative bacteria is generally considered to be lower.[8][9]
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 3.9 | [10] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 3.9 | [10] |
| Staphylococcus aureus | - | 5.7 | [7][11] |
| Staphylococcus aureus | ATCC 6538P | 1.25 | [12] |
| Staphylococcus aureus | ATCC 14458 | 2.5 | [12] |
| Staphylococcus aureus (ORSA) | ATCC 3359 | 20 | [12] |
| Staphylococcus aureus (ORSA) | CCBH 5330 | 5 | [12] |
| Bacillus subtilis | - | <10 | [9] |
| Klebsiella pneumoniae | - | 15.6 | [7][11] |
| Pseudomonas aeruginosa | - | 18.5 | [7][11] |
| Vibrio cholerae | - | 20.0 | [7][11] |
| Salmonella typhi | - | 5.7 | [7][11] |
| Escherichia coli | - | >1000 | [9] |
| Salmonella typhimurium | - | 290 | [9] |
ORSA: Oxacillin-Resistant Staphylococcus aureus
Prodigiosin Antimicrobial Activity
Prodigiosin exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[2][13] Some studies suggest it is more selective towards Gram-positive bacteria.[14]
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 10 | [15] |
| Staphylococcus aureus (MRSA) | - | >10 | [15] |
| Staphylococcus aureus | - | 8 | [16] |
| Bacillus subtilis | NCIM 2545 | 13.9 | [17] |
| Escherichia coli | - | 10 | [15] |
| Escherichia coli | NCIM 2065 | 5.15 | [17] |
| Klebsiella pneumoniae | NCIM 2706 | 7.32 | [17] |
| Pseudomonas aeruginosa | NCIM 2036 | 14.9 | [17] |
| Pseudomonas aeruginosa | - | 4 | [16] |
| Chromobacterium violaceum | - | 16 | [16] |
| Enterococcus faecalis | - | 10 | [15] |
Mechanism of Action
This compound primarily targets the cytoplasmic membrane of bacteria.[18][19] It causes membrane permeabilization, leading to the leakage of intracellular components and ultimately cell death.[10][18] This mechanism of disrupting the physical integrity of the membrane makes it effective against dormant or persistent bacteria that are often resistant to antibiotics targeting metabolic processes.[19]
Prodigiosin has a more multifaceted mechanism of action. It has been shown to disrupt cell membranes through its lipophilic nature, induce DNA cleavage, inhibit the cell cycle, and generate reactive oxygen species (ROS).[5][14] Its ability to act on multiple cellular targets may contribute to its broad-spectrum activity.[2]
Experimental Protocols
The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) as described in the cited literature.
Microbroth Dilution Assay for MIC Determination
-
Preparation of Microbial Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to reach a standardized concentration, typically corresponding to a specific optical density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[16]
-
Preparation of Test Compounds: this compound and prodigiosin are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth medium to achieve a range of concentrations.
-
Assay Setup: The assay is performed in 96-well microtiter plates. Each well contains the broth medium, the microbial inoculum, and a specific concentration of the test compound. Control wells containing only the medium (sterility control), medium and inoculum (growth control), and medium, inoculum, and solvent (solvent control) are also included.[16]
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[12][15]
Biosynthetic Pathways
The biosynthesis of both this compound and prodigiosin involves complex enzymatic pathways.
This compound Biosynthesis
This compound is synthesized from two molecules of L-tryptophan by the products of the vioABCDE operon.[20][21] The key steps involve the oxidative dimerization of L-tryptophan and a subsequent rearrangement of the indole ring.[4][22][23]
Caption: this compound biosynthetic pathway.
Prodigiosin Biosynthesis
The biosynthesis of prodigiosin is a convergent process involving two separate pathways that produce 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-pentylpyrrole (MAP).[5][6] These two precursors are then condensed to form prodigiosin.[24][25]
Caption: Prodigiosin biosynthetic pathway.
Conclusion
Both this compound and prodigiosin demonstrate potent antimicrobial activities, but their spectra and mechanisms of action exhibit key differences. This compound's strength lies in its pronounced activity against Gram-positive bacteria, including resistant strains, through membrane disruption. Prodigiosin displays a broader spectrum, affecting both Gram-positive and Gram-negative bacteria via multiple cellular targets. The choice between these two compounds for further research and development will depend on the specific therapeutic application and the target pathogens. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision fermentation - Wikipedia [en.wikipedia.org]
- 4. This compound and related tryptophan metabolites produced by Chromobacterium violaceum: biosynthetic mechanism and pathway for construction of this compound core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 6. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Biotechnological Activities and Applications of Bacterial Pigments this compound and Prodigiosin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial mode of action of this compound from Chromobacterium violaceum UTM5 against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic antimicrobial profiling of this compound with commercial antibiotics against pathogenic micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Effects of this compound against Planktonic Cells and Biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]
- 14. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition | PLOS One [journals.plos.org]
- 15. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic bactericidal profiling of prodigiosin extracted from Serratia marcescens in combination with antibiotics against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound Targets the Cytoplasmic Membrane of Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bactericidal action of this compound revealed [agencia.fapesp.br]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In vitro biosynthesis of this compound from L-tryptophan by the enzymes VioA-E from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Unveiling the Metabolic Fate of Violacein: A Comparative Guide to its Stability in Liver Microsomes
For researchers and drug development professionals, understanding the metabolic stability of a novel therapeutic candidate is a critical step in preclinical evaluation. This guide provides a comparative assessment of the metabolic stability of violacein, a promising natural bisindole alkaloid with anticancer and antimalarial properties, within liver microsomes. To offer a comprehensive perspective, its performance is benchmarked against established therapeutic agents, supported by experimental data and detailed protocols.
Executive Summary
This compound exhibits significant species-dependent differences in its metabolic stability, with notably higher stability in human liver microsomes compared to those of mice and rats. This suggests a potentially favorable pharmacokinetic profile in humans. When compared to other therapeutic agents, this compound's stability profile is distinct, highlighting the unique metabolic pathways it may undergo. This guide synthesizes the available quantitative data, outlines the experimental procedures for assessing metabolic stability, and provides visual workflows to aid in the design and interpretation of related studies.
Comparative Metabolic Stability of this compound and Alternative Compounds
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In the context of drug development, higher stability in liver microsomes often correlates with a longer duration of action and improved therapeutic efficacy. The following table summarizes the in vitro metabolic stability parameters for this compound and selected comparator drugs in human, mouse, and rat liver microsomes.
| Compound | Species | Half-life (t1/2, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | Human | 216[1] | 6.4[1] |
| Mouse | 81[1] | 17.0[1] | |
| Rat | 36[1] | 38.4[1] | |
| Chloroquine | Human | - | Biphasic kinetics observed, indicating multiple enzyme involvement.[2] |
| Artemisinin | Rat | - | 8-fold higher in pre-treated rats, indicating auto-induction.[3] |
| Paclitaxel | Human | - | Significant inter-individual variability (16-fold) in metabolite formation.[4] |
| Rat | - | Metabolized mainly to C3'-hydroxypaclitaxel.[5] |
Experimental Protocols
A standardized in vitro metabolic stability assay using liver microsomes is crucial for generating reliable and reproducible data. The following protocol outlines a typical procedure for such an assessment.
Objective:
To determine the in vitro metabolic half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human, mouse, and rat liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (human, mouse, rat)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome mixture.
-
The final incubation volume and concentrations should be optimized (e.g., 1 µM test compound, 0.5 mg/mL microsomal protein).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
-
Sample Processing:
-
Vortex the terminated samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation:
-
t1/2 = 0.693 / k
-
-
Calculate the in vitro intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume (µL) / amount of microsomal protein (mg))
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps involved in the liver microsomal stability assay and the subsequent data analysis pipeline.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Data analysis pipeline for determining metabolic stability parameters.
Conclusion
The assessment of metabolic stability in liver microsomes provides invaluable data for the early-stage evaluation of drug candidates. This compound demonstrates a promising stability profile in human liver microsomes, warranting further investigation into its pharmacokinetic and pharmacodynamic properties. By utilizing standardized protocols and comparative analysis, researchers can make more informed decisions in the selection and optimization of new chemical entities for therapeutic development. This guide serves as a foundational resource for scientists engaged in the crucial task of characterizing the metabolic fate of novel compounds.
References
- 1. Evaluation of this compound Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. admeshop.com [admeshop.com]
- 3. In vitro evidence for auto-induction of artemisinin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Paclitaxel metabolism in rat and human liver microsomes is inhibited by phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Violacein-Producing Janthinobacterium Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of violacein-producing Janthinobacterium strains, offering insights into the genomic factors underpinning the production of this bioactive purple pigment. This compound and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antibacterial, antiviral, antifungal, and antitumor properties.[1][2] Understanding the genomic diversity and regulatory mechanisms within Janthinobacterium, a notable producer of this compound, is crucial for harnessing its therapeutic potential.
Comparative Genomic and Phenotypic Analysis
A key study by Wu et al. (2021) provides a foundational comparative analysis of nine Janthinobacterium strains, including a type strain isolated from soil and eight strains from terrestrial subsurface sediment and groundwater.[1][3][4] This research highlights significant variations in this compound production and metabolic capabilities among phylogenetically related strains, linking these differences to their environmental origins and specific genomic features.[1][3][4]
Genomic Features of Representative Janthinobacterium Strains
The following table summarizes key genomic features of several Janthinobacterium strains, illustrating the genomic diversity within the genus.
| Strain | Genome Size (bp) | GC Content (%) | Predicted CDSs | Reference |
| J. lividum AMJK | 6,380,747 | 62.82 | Not Reported | [5] |
| J. lividum AMJM | 6,381,259 | 64.15 | Not Reported | [5] |
| J. lividum AMRM | 6,380,870 | 62.82 | Not Reported | [5] |
| J. lividum EIF1 | 6,373,589 | 61.98 | 5,551 | [6] |
| J. lividum EIF2 | 6,399,352 (chromosome) | 61.63 | 5,691 (chromosome) | [6] |
| Janthinobacterium sp. BJB412 | 6,786,668 | 67.16 | 5,932 | [7] |
| Janthinobacterium sp. LS2A | 6,251,303 | 62.69 | 5,548 | [8][9] |
Secondary Metabolite Biosynthetic Gene Clusters (BGCs)
The potential for secondary metabolite production, a key indicator of a strain's biotechnological value, varies considerably among Janthinobacterium strains. Strains isolated from competitive environments, such as soil, tend to possess a richer repertoire of BGCs compared to those from oligotrophic subsurface environments.[3]
| Strain Origin | Number of BGCs | Key BGCs Identified | Reference |
| Soil (ATCC 12473) | 32 | This compound, Terpenes, Siderophores | [3] |
| Sediment | 16-18 | This compound | [3] |
| Groundwater | 6-11 | This compound | [3] |
This compound Production and Quorum Sensing Systems
This compound biosynthesis is intricately regulated, with quorum sensing (QS) playing a pivotal role.[3][10] Comparative genomics reveals a strong correlation between the presence of specific QS systems and the level of this compound production. Strains exhibiting robust this compound production typically harbor both N-acyl-homoserine lactone (AHL) and Janthinobacterium QS (JQS) systems. In contrast, weaker producers often possess only the JQS system.[3][4]
| Strain Category | QS Systems Present | This compound Production Level |
| Strong Producers | AHL QS and JQS | High |
| Weak Producers | JQS only | Low to None |
Experimental Protocols
This section details the key experimental and computational methodologies employed in the comparative genomics of Janthinobacterium.
DNA Extraction, Sequencing, and Genome Assembly
A robust and high-quality genome sequence is the foundation for comparative genomics.
Experimental Workflow for Genome Sequencing and Assembly
Caption: Workflow for Janthinobacterium genome sequencing and assembly.
Protocol:
-
Bacterial Culture and Genomic DNA Extraction:
-
Cultivate the Janthinobacterium strain in a suitable medium, such as Nutrient Broth or R2A broth, at 25-30°C.[11][12]
-
Isolate genomic DNA using a commercial kit like the Qiagen DNeasy Blood & Tissue Kit, following the manufacturer's protocol for Gram-negative bacteria.[13][14] An RNase digestion step is recommended to ensure high purity DNA.[14]
-
-
Library Preparation and Sequencing:
-
Genome Assembly:
Genome Annotation and Comparative Analyses
Once the genomes are assembled, they are annotated to identify genes and other functional elements, followed by comparative analyses.
Bioinformatic Workflow for Comparative Genomics
Caption: Bioinformatic workflow for comparative genomic analysis.
Protocols:
-
Genome Annotation:
-
Average Nucleotide Identity (ANI) Calculation:
-
Pangenome Analysis:
-
Biosynthetic Gene Cluster (BGC) Analysis:
Signaling Pathways in this compound Production
The production of this compound is tightly regulated by a complex interplay of genetic and environmental factors. The vioABCDE operon encodes the five enzymes essential for the conversion of L-tryptophan into this compound.[1][] The expression of this operon is often controlled by quorum sensing (QS) systems.
This compound Biosynthesis Pathway
The biosynthesis of this compound from L-tryptophan is a five-step enzymatic process.
Caption: The enzymatic pathway for this compound biosynthesis.
Quorum Sensing Regulation of this compound Production
In many Janthinobacterium strains, the expression of the vio operon is under the control of QS systems. The presence of both AHL and JQS systems appears to enhance this compound production.[3]
Caption: Model for quorum sensing regulation of this compound production.
Conclusion
The comparative genomics of Janthinobacterium strains reveals a fascinating interplay between environmental adaptation, genomic diversity, and the production of the valuable secondary metabolite this compound. Strains from ecologically competitive niches tend to have larger repertoires of secondary metabolite biosynthetic gene clusters. Furthermore, the robust production of this compound is strongly linked to the presence of dual quorum sensing systems. These insights are invaluable for researchers and drug development professionals seeking to select promising candidate strains and optimize culture conditions for the enhanced production of this compound and its derivatives for therapeutic applications. The detailed experimental and bioinformatic workflows provided in this guide offer a practical framework for conducting similar comparative genomic studies.
References
- 1. An anvi'o workflow for microbial pangenomics – [merenlab.org]
- 2. Pangenomics [anvio.org]
- 3. Slides: Genome annotation with Prokka / Genome annotation with Prokka / Genome Annotation [training.galaxyproject.org]
- 4. medium.com [medium.com]
- 5. Assembling a genome from short reads (e.g. Illumina) using SPAdes - Conor Meehan [conmeehan.github.io]
- 6. researchgate.net [researchgate.net]
- 7. Genome Assembly using SPAdes — Microbial Genomics Lab Spring 2022 documentation [microbialgenomicslab-spring2022.readthedocs.io]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 10. Secondary metabolite biosynthetic gene cluster identification – Genome Mining in Prokaryotes [carpentries-incubator.github.io]
- 11. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theijes.com [theijes.com]
- 13. Whole-genome sequencing of a Janthinobacterium sp. isolated from the Patagonian Desert - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dnatech.ucdavis.edu [dnatech.ucdavis.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Annotating the assembly using the PROKKA pipeline — Metagenomics Workshop SciLifeLab 1.0 documentation [metagenomics-workshop.readthedocs.io]
- 17. Bacterial genome annotation using Prokka — angus 5.0 documentation [angus.readthedocs.io]
- 19. kb.ezbiocloud.net [kb.ezbiocloud.net]
- 20. Scaling up your analysis with workflows [anvio.org]
- 21. academic.oup.com [academic.oup.com]
Unlocking New Potential: A Comparative Guide to the Synergistic Effects of Violacein with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the use of synergistic combinations of natural compounds and existing antibiotics. Violacein, a violet pigment produced by bacteria such as Chromobacterium violaceum, has demonstrated significant antimicrobial properties.[1][2][3] This guide provides a comprehensive comparison of the synergistic effects of this compound with various classes of antibiotics, supported by experimental data, to inform future research and drug development.
Quantitative Analysis of Synergistic Activity
The synergistic potential of this compound with a range of commercial antibiotics has been evaluated against several pathogenic bacteria. The primary method for quantifying synergy is the determination of the Fractional Inhibitory Concentration Index (FICI), calculated from the Minimum Inhibitory Concentrations (MICs) of the compounds alone and in combination. A FICI value of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Synergistic Effects of this compound-Antibiotic Combinations Against Staphylococcus aureus
| Antibiotic | Class | MIC of this compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Interaction |
| Gentamicin | Aminoglycoside | 5.7[1] | 4.0[1] | 1.0[1] | 1.0[1] | 0.4[1] | Synergy |
| Cefadroxil | Cephalosporin | 5.7[1] | - | 1.0[1] | - | - | Synergy |
| Vancomycin | Glycopeptide | - | - | - | - | <0.5[1] | Synergy |
| Tetracycline | Tetracycline | - | - | - | - | <0.5[1] | Synergy |
Table 2: Synergistic Effects of this compound-Antibiotic Combinations Against Salmonella typhi
| Antibiotic | Class | MIC of this compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Interaction |
| Azithromycin | Macrolide | 5.7[2] | - | - | - | 0.3[2] | Synergy |
| Kanamycin | Aminoglycoside | 5.7[2] | - | - | - | 0.3[2] | Synergy |
Table 3: Synergistic Effects of this compound-Antibiotic Combinations Against Other Pathogens
| Pathogen | Antibiotic | Class | FICI | Interaction |
| Pseudomonas aeruginosa | Tetracycline | Tetracycline | <0.5[1] | Synergy |
| Staphylococcus epidermidis (ATCC 12228) | Various (9 antibiotics) | Multiple Classes | - | 81.8% Synergy[4] |
| Staphylococcus epidermidis (ATCC 35984 - biofilm forming) | Various (6 antibiotics) | Multiple Classes | - | 54.5% Synergy[4] |
Research indicates that this compound exhibits strong synergistic effects, particularly with aminoglycoside and macrolide antibiotics, against a range of pathogens.[1][2] Notably, this compound in combination with certain antibiotics can reduce the required MIC by up to 16-fold.[4] Conversely, combinations with most penicillin-class antibiotics have shown indifference or antagonism.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's synergistic effects.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and commercial antibiotics, both individually and in combination, is determined using the micro broth dilution method.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculum, this compound stock solution, antibiotic stock solutions.
-
Procedure:
-
Prepare a twofold serial dilution of each antimicrobial agent (this compound and antibiotics) in MHB in the wells of a 96-well plate.
-
Standardize the bacterial suspension to a concentration of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is a two-dimensional dilution technique used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Procedure:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound horizontally and serial dilutions of the antibiotic vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate the wells with a standardized bacterial suspension as described for the MIC determination.
-
Incubate the plates under the same conditions.
-
Determine the MIC of each agent in the combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpretation of FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Visualizing the Workflow and Potential Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and a proposed mechanism of action for this compound's synergy.
Caption: Workflow for evaluating this compound-antibiotic synergy.
Caption: Proposed mechanism for this compound's synergistic action.
This compound's ability to disrupt the cytoplasmic membrane of bacteria is a key aspect of its antimicrobial activity.[5] This disruption may increase the permeability of the cell to other antibiotics, allowing them to reach their intracellular targets more effectively and at lower concentrations, thus producing a synergistic effect.
Conclusion
The data presented in this guide strongly support the potential of this compound as a synergistic agent to enhance the efficacy of existing antibiotics. The observed synergy with macrolides and aminoglycosides against both Gram-positive and Gram-negative pathogens is particularly promising. Further research into the precise molecular mechanisms of this synergy and in vivo studies are warranted to fully explore the therapeutic potential of this compound-antibiotic combination therapies in the fight against antimicrobial resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synergistic antimicrobial profiling of this compound with commercial antibiotics against pathogenic micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound antimicrobial activity on Staphylococcus epidermidis and synergistic effect on commercially available antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bactericidal action of this compound revealed [agencia.fapesp.br]
A Comparative Guide to Violacein Production: Wild-Type vs. Engineered Strains
For Researchers, Scientists, and Drug Development Professionals
Violacein, a naturally occurring violet pigment produced by several bacterial species, has garnered significant interest in the pharmaceutical industry due to its potent antitumor, antibacterial, and antiviral properties. Maximizing the production of this high-value compound is a key challenge for its commercial viability. This guide provides an objective comparison of this compound production in wild-type bacterial strains versus metabolically engineered strains, supported by experimental data and detailed protocols.
Performance Comparison: Titer, Yield, and Productivity
Metabolic engineering has demonstrated a remarkable capacity to enhance this compound production, significantly surpassing the yields of wild-type strains. Engineered Escherichia coli has emerged as a particularly effective host for heterologous this compound production. By optimizing precursor pathways and expressing the this compound biosynthesis gene cluster (vioABCDE), researchers have achieved substantial increases in titer and productivity.
Wild-type producers, such as Chromobacterium violaceum and Janthinobacterium lividum, are the natural source of this compound. However, their production levels are often limited by complex regulatory networks and the diversion of metabolic resources to other cellular processes.[1][2] For instance, wild-type C. violaceum has been reported to produce this compound at titers around 0.15 g/L in standard nutrient broth.[3] In contrast, engineered E. coli strains have achieved titers as high as 1.75 g/L in fed-batch fermentation, representing a more than 11-fold increase.[1]
The following table summarizes key quantitative data from various studies, offering a clear comparison of this compound production across different strains and conditions.
| Strain | Type | Genetic Modification(s) | Culture Conditions | This compound Titer (g/L) | Productivity (mg/L/h) | Reference |
| Chromobacterium violaceum | Wild-Type | N/A | Nutrient Broth, Flask Culture | 0.15 | N/A | [3] |
| Chromobacterium violaceum | Wild-Type | N/A | Optimized Medium, Fed-batch | 0.43 | N/A | [2][4] |
| Janthinobacterium lividum | Wild-Type | N/A | Nutrient Broth, 6 days | 0.305 | N/A | [2] |
| Escherichia coli B1/pVio | Engineered | pVio (vioABCDE cluster) | M9-YE Medium, Flask Culture | 0.153 | N/A | [1] |
| Escherichia coli B2/pED + pVio | Engineered | pVio (vioABCDE cluster), pED (trpEfbr, trpD) | M9-YE Medium, Flask Culture | 0.603 | N/A | [1] |
| Escherichia coli B2/pED + pVio | Engineered | pVio (vioABCDE cluster), pED (trpEfbr, trpD) | 5-L Bioreactor, Fed-batch | 1.75 | 36 | [1] |
| Escherichia coli Vio-4 | Engineered | Genomic integration of vioD, plasmid with vioABCE, engineered tryptophan pathway | Fed-batch Fermentation | 0.710 | N/A | [5][6] |
Metabolic Engineering Strategies for Enhanced Production
The significant improvements in this compound production in engineered strains are primarily attributed to the strategic manipulation of metabolic pathways. A key approach involves increasing the intracellular supply of L-tryptophan, the direct precursor for this compound biosynthesis. This is often achieved by:
-
Overexpression of Tryptophan Pathway Genes: Introducing plasmids containing key genes from the tryptophan operon, such as trpE (anthranilate synthase) and trpD (anthranilate phosphoribosyltransferase), boosts the metabolic flux towards tryptophan.[1]
-
Deregulation of Feedback Inhibition: Engineering feedback-resistant variants of enzymes like anthranilate synthase (trpE fbr) prevents the allosteric inhibition by tryptophan, ensuring sustained production.[1]
-
Deletion of Competing Pathways: Knocking out genes responsible for tryptophan degradation (tnaA) or the synthesis of competing aromatic amino acids (pheA) channels more precursors towards the desired product.[1]
These modifications, combined with the heterologous expression of the this compound gene cluster (vioABCDE), create a robust cellular factory for high-level this compound production.
Visualizing the Biosynthetic Pathway and Engineering Logic
The following diagrams illustrate the this compound biosynthetic pathway and the logical workflow of a typical metabolic engineering experiment to enhance its production.
Caption: The enzymatic cascade of the this compound biosynthesis pathway.
Caption: A simplified workflow for engineering E. coli for enhanced this compound production.
Experimental Protocols
Culture and Induction of this compound Production
This protocol is adapted for the cultivation of engineered E. coli strains.
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotics for plasmid maintenance. Incubate overnight at 37°C with shaking at 200 rpm.
-
Production Culture: Inoculate 100 mL of M9-YE medium (containing 10 g/L glucose) in a 500 mL flask with the overnight culture to an initial OD600 of 0.1.
-
Induction: When the OD600 of the culture reaches 0.6-0.8, induce the expression of the this compound and tryptophan pathway genes by adding the appropriate inducer (e.g., IPTG or anhydrotetracycline, depending on the expression system) to the final concentration specified for the system.
-
Incubation: Reduce the incubation temperature to 20-30°C and continue shaking at 200 rpm for 48-72 hours. The lower temperature can improve protein folding and solubility.
Extraction and Quantification of this compound
This spectrophotometric method is widely used for the quantification of this compound.[7][8]
-
Cell Harvesting: Take a 1 mL aliquot of the culture broth and centrifuge at 10,000 x g for 10 minutes to pellet the cells.
-
Supernatant Removal: Carefully discard the supernatant.
-
This compound Extraction: Add 1 mL of dimethyl sulfoxide (DMSO) to the cell pellet.[7][8]
-
Cell Lysis: Resuspend the pellet by vortexing and then sonicate the mixture for 15 minutes to ensure complete cell lysis and extraction of the intracellular this compound.[8]
-
Clarification: Centrifuge the DMSO extract at 10,000 x g for 7 minutes to pellet any cell debris.[8]
-
Spectrophotometric Measurement: Transfer the supernatant to a clean cuvette and measure the absorbance at 575 nm using a UV-Vis spectrophotometer.[8] Use pure DMSO as a blank.
-
Concentration Calculation: The concentration of this compound can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound in DMSO (a commonly used value is 10.955 L/g/cm), b is the path length of the cuvette (typically 1 cm), and c is the concentration of this compound.[8]
This guide highlights the substantial potential of metabolic engineering to overcome the production limitations of wild-type strains, paving the way for the industrial-scale synthesis of this compound for pharmaceutical applications. The provided data and protocols offer a valuable resource for researchers aiming to optimize this compound production in their own experimental setups.
References
- 1. High crude this compound production from glucose by Escherichia coli engineered with interactive control of tryptophan pathway and this compound biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Potential biocide roles of this compound [frontiersin.org]
- 5. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systems metabolic engineering of Escherichia coli for production of the antitumor drugs this compound and deoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of this compound in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 8. Improvement in this compound Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
Violacein's Anti-Proliferative Efficacy Across Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of violacein, a natural bisindole pigment, across a spectrum of cancer cell lines. The data presented is compiled from multiple studies to offer a consolidated resource for evaluating this compound's potential as an anti-cancer agent. This document details its cytotoxic efficacy, outlines the experimental protocols used for its validation, and illustrates the key signaling pathways implicated in its mechanism of action.
Data Presentation: Comparative Cytotoxicity of this compound
This compound has demonstrated a broad range of cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below. These values have been determined by various studies, primarily using MTT or similar cell viability assays, typically after a 48-hour treatment period.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Melanoma | SK-MEL-5 | 0.393 | [1][2] |
| A431 | Most effective | [3] | |
| Osteosarcoma | HOS | 0.35 | [4] |
| SaOS-2 | 0.44 | [4] | |
| MG-63 | 0.50 | [4] | |
| U-2 OS | 0.72 | [4] | |
| Rhabdomyosarcoma | RD | 0.88 | [4] |
| Breast Cancer | MCF-7 | 4.5 (24h), 1.7 (48h), 0.51 (72h) | [5] |
| BT549 | Significant migration inhibition at 0.25 µg/ml | [6][7][8] | |
| BT20 | Proliferation stimulated at lower concentrations | [6][7][8] | |
| Colon Cancer | HCT116 | - | [1][2][3][9] |
| Caco-2 | - | [10] | |
| HT29 | - | [3][10] | |
| KM12 | GI50 in the range of (3-6) x 10⁻⁸ M | [11] | |
| Hepatocellular Carcinoma | HepG2 | 9.864 | [1][2] |
| Huh7 | - | [1][2] | |
| Leukemia | MOLT-4 | GI50 in the range of (3-6) x 10⁻⁸ M | [4][11] |
| Lung Cancer | NCI-H460 | GI50 in the range of (3-6) x 10⁻⁸ M | [4][11] |
| A549 | - | [3] | |
| Prostate Cancer | PC3 | No effect on viability | [3][6][7][8] |
| Head and Neck Cancer | HN5 | Least affected | [3] |
| Uveal Melanoma | 92.1 | 2.78 | [11] |
| OCM-1 | 3.69 | [11] | |
| Bladder Cancer | T24 (low-grade) | Anti-proliferative activity observed | [12] |
| 5637 (high-grade) | Greater anti-proliferative activity than T24 | [12] | |
| Non-Cancer | V79-4 (Chinese hamster lung fibroblasts) | 1.6 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the validation of this compound's anti-proliferative effects.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantification: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis) is quantified to assess the extent of apoptosis induced by this compound.
Visualization of Signaling Pathways and Workflows
The anti-proliferative effects of this compound are attributed to its ability to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: A generalized workflow for assessing the anti-proliferative effects of this compound.
This compound's mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the modulation of key cell survival and proliferation signaling cascades.
Caption: this compound induces apoptosis via intrinsic and extrinsic signaling pathways.
In addition to inducing apoptosis, this compound has been shown to inhibit critical cell survival and proliferation pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: this compound inhibits key pro-survival and proliferative signaling pathways.
References
- 1. Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of natural pigment this compound against osteosarcoma and rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in human breast cancer cells through up regulation of BAX, p53 and down regulation of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of the Effects of this compound on Cancer Cells - ProQuest [proquest.com]
- 7. uhb.edu.sa [uhb.edu.sa]
- 8. "Molecular Mechanism of the Effects of this compound on Cancer Cells" by Ghadah Khaled Yousuf [digitalscholarship.tnstate.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Cytotoxic activity of this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of this compound in human uveal melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the anti-proliferative activity of this compound, a natural pigment of bacterial origin, in urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of Violacein, Deoxyviolacein, and Oxyviolacein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features and biological activities of three related bisindole alkaloids: violacein, deoxythis compound, and oxythis compound. The information presented is supported by experimental data to assist researchers in evaluating their potential as therapeutic agents.
Structural Comparison
This compound, deoxythis compound, and oxythis compound share a common core chemical structure derived from the condensation of two L-tryptophan molecules. Their structural diversity arises from the differential hydroxylation of the indole rings, which significantly influences their biological properties.
This compound is characterized by the presence of a hydroxyl group on one of its indole rings.[1] Deoxythis compound lacks this hydroxyl group, having a hydrogen atom in its place.[1] Conversely, oxythis compound is a hydroxylated analog of this compound, featuring an additional hydroxyl group.[2]
Figure 1. Chemical structures of this compound, Deoxythis compound, and Oxythis compound.
Comparative Biological Activity
The subtle structural differences between these three compounds result in a varied spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against a wide range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.[3][4] Deoxythis compound also exhibits anticancer activity, though its potency can vary compared to this compound.[5] Data on the anticancer activity of oxythis compound is currently limited.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Cell Line | Cancer Type | This compound | Deoxythis compound | Oxythis compound |
| HOS | Osteosarcoma | 0.35[4] | - | - |
| SaOS-2 | Osteosarcoma | 0.44[4] | - | - |
| MG-63 | Osteosarcoma | 0.50[4] | - | - |
| U-2 OS | Osteosarcoma | 0.72[4] | - | - |
| RD | Rhabdomyosarcoma | 0.88[4] | - | - |
| T24 | Bladder Cancer | 0.1135[4] | - | - |
| 5637 | Bladder Cancer | 0.1129[4] | - | - |
| HepG2 | Hepatocellular Carcinoma | 1.4[5] | No measurable toxicity[5] | - |
| HeLa | Cervical Cancer | 26 µg/mL (~75.7 µM)[6] | - | - |
| A549 | Lung Cancer | 31 µg/mL (~90.3 µM)[6] | - | - |
| HT29 | Colon Cancer | IC50 reduced 12.6-fold under hypoxia[7][8] | - | - |
| HCT116 | Colon Cancer | IC50 reduced 4.8-fold under hypoxia[7][8] | - | - |
| HN5 | Head and Neck Cancer | IC50 reduced 6.5-fold under hypoxia[7][8] | - | - |
| MCF-7 | Breast Cancer | IC50 reduced 4-fold under hypoxia[7][8] | - | - |
| 92.1 | Uveal Melanoma | 2.78[9] | - | - |
| OCM-1 | Uveal Melanoma | 3.69[9] | - | - |
Note: "-" indicates data not available from the searched sources.
Cytotoxicity Against Non-Cancerous Cells
An important consideration for any potential therapeutic is its selectivity for cancer cells over healthy cells.
Table 2: Comparative Cytotoxicity Against Non-Cancerous Cells (IC50 values in µM)
| Cell Line | Cell Type | This compound | Deoxythis compound | Oxythis compound |
| V79-4 | Chinese hamster lung fibroblasts | 1.6[4] | - | - |
| COS-7 | African green monkey kidney fibroblasts | ~2.5[5] | No measurable toxicity[5] | - |
| MRC-5 | Human fetal lung fibroblast | >6 (after 24h), ~3 (after 48h)[10] | - | - |
Note: "-" indicates data not available from the searched sources.
Antimicrobial and Antifungal Activity
All three compounds have shown activity against various microbial pathogens. The presence and position of the hydroxyl groups appear to play a significant role in their antimicrobial and antifungal efficacy.
Table 3: Comparative Antimicrobial and Antifungal Activity (MIC values or effective concentrations)
| Organism | Type | This compound | Deoxythis compound | Oxythis compound |
| Staphylococcus aureus | Bacterium (Gram-positive) | 1.25-20 µg/mL[11] | Strong activity[3] | Strong activity[3] |
| Streptococcus sp. | Bacterium (Gram-positive) | - | Ineffective[3] | Ineffective[3] |
| Rhizoctonia solani | Fungus | - | Strong activity at >2 mg/mL[3] | - |
| Phytophthora capsici | Fungus | - | - | High activity at 0.5 mg/mL[3] |
| Fusarium oxysporum | Fungus | - | - | Strong activity at 0.5 mg/mL[3] |
| Botrytis cinerea | Fungus | - | - | Strong activity at 0.5 mg/mL[3] |
| Verticillium dahliae | Fungus | - | - | Strong activity at 0.5 mg/mL[3] |
| Batrachochytrium dendrobatidis | Fungus | MIC: 1.82 µM[12] | - | - |
Note: "-" indicates data not available from the searched sources. Some data is presented as effective concentrations rather than precise MIC values.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis. The mechanisms of deoxythis compound and oxythis compound are less characterized.
This compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through multiple pathways:
-
MAPK Pathway: this compound can upregulate the p44/42 MAPK signaling pathway, which is known to promote apoptosis.[13]
-
p53 and Cell Cycle Regulation: It can cause cell cycle arrest at the G1 phase by upregulating tumor suppressor proteins like p53, p21, and p27, and downregulating cyclin D1.[2][14]
-
Caspase Activation: this compound treatment leads to the activation of caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis.[14][15]
-
Mitochondrial Pathway: It can induce the intrinsic apoptotic pathway through the dissipation of the mitochondrial membrane potential and the release of cytochrome c.[16]
-
Akt Signaling: this compound can inhibit the phosphorylation of Akt, a key protein in cell survival pathways.[2]
-
Reactive Oxygen Species (ROS) Production: In some cancer cell lines, this compound induces the production of ROS, leading to oxidative stress and apoptosis.[16]
Figure 2. Simplified signaling pathway of this compound-induced apoptosis.
Deoxythis compound and Oxythis compound Mechanisms
The precise signaling pathways modulated by deoxythis compound and oxythis compound are not as well-elucidated as those for this compound. Deoxythis compound has been reported to induce apoptosis in cancer cells and disrupt microbial cell membranes.[17] The presence of an additional hydroxyl group in oxythis compound is suggested to be essential for its potent bioactivities, but the specific molecular targets and pathways remain an area for further investigation.[3]
Experimental Protocols
The following are generalized protocols for the key assays used to determine the biological activities of these compounds. For specific experimental parameters, it is recommended to consult the original research articles.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, deoxythis compound, or oxythis compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[7][18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7][18]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 3. Experimental workflow for the MTT assay.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound (this compound, deoxythis compound, or oxythis compound) and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[19][20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 5 x 10^5 CFU/mL).[21]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion
This compound, deoxythis compound, and oxythis compound represent a promising class of bisindole alkaloids with a range of biological activities. This compound has been the most extensively studied and demonstrates potent, multi-faceted anticancer activity. The structural modifications in deoxythis compound and oxythis compound lead to altered biological profiles, with deoxythis compound showing reduced cytotoxicity to some normal cells and notable antifungal activity, while oxythis compound displays potent antifungal properties. Further research, particularly on the mechanisms of action of deoxythis compound and oxythis compound and their in vivo efficacy, is warranted to fully elucidate their therapeutic potential.
References
- 1. Biosynthesis and characterization of this compound, deoxythis compound and oxythis compound in heterologous host, and their antimicrobial activities | Semantic Scholar [semanticscholar.org]
- 2. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of natural pigment this compound against osteosarcoma and rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound anticancer activity is enhanced under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijmedrev.com [ijmedrev.com]
- 10. researchgate.net [researchgate.net]
- 11. The Bacterially Produced Metabolite this compound Is Associated with Survival of Amphibians Infected with a Lethal Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro anticancer activity of prodeoxythis compound produced by Yarrowia lipolytica through fermentation and predicted pharmacological properties compared with this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the anti-proliferative activity of this compound, a natural pigment of bacterial origin, in urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic activity of this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Violacein: A Multi-Target Natural Compound for Next-Generation Therapeutics
A Comparative Guide for Researchers and Drug Development Professionals
Violacein, a naturally occurring purple pigment derived from bacteria such as Chromobacterium violaceum, is emerging as a highly promising multi-target drug candidate.[1] Its unique bisindole structure is the foundation for a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an objective comparison of this compound's performance against established therapeutic agents, supported by experimental data, detailed protocols, and pathway diagrams to facilitate further research and development.
Anti-Cancer Potential: A Multi-Pronged Attack
This compound exhibits robust anti-cancer activity across a diverse range of tumor types by modulating multiple cancer hallmarks, including sustained proliferative signaling, evasion of cell death, and metastasis.[2] It has demonstrated efficacy in cell lines for breast, colon, liver, and head and neck cancers, among others.[2][3][4] Notably, this compound can overcome resistance to conventional chemotherapeutics like doxorubicin, highlighting its potential in treating refractory cancers.[2][5]
Key Mechanisms of Action:
-
Induction of Apoptosis: this compound triggers programmed cell death by upregulating the tumor suppressor p53 and pro-apoptotic proteins like Bax, while downregulating the p53 inhibitor MDM2 and anti-apoptotic protein Bcl-2.[3][4] This leads to the activation of the caspase cascade (caspase-9 and -3), culminating in PARP cleavage and cell death.[2][3]
-
Inhibition of Proliferation and Survival Pathways: The compound effectively downregulates key pro-survival signaling pathways, including Protein Kinase B (AKT) and Extracellular Signal-Regulated Kinase (ERK)1/2.[3] Inhibition of these pathways halts uncontrolled cell proliferation and survival.
-
Suppression of Cancer Stemness: this compound has been shown to suppress the proliferation and self-renewal of cancer stem-like cells, which are often responsible for tumor recurrence and metastasis. This is achieved by inhibiting key stemness markers like CD133, Sox2, and Nanog through the STAT3/AKT/ERK signaling axes.[3]
Comparative Performance:
The cytotoxic effects of this compound have been quantified in numerous cancer cell lines, with IC50 values often in the low micromolar to nanomolar range, demonstrating its high potency. Its selectivity for malignant cells over non-cancerous cells further enhances its therapeutic profile.[6][7]
| Table 1: Comparative Cytotoxicity (IC50) of this compound vs. Doxorubicin | ||
| Cell Line (Cancer Type) | This compound IC50 (µM) | Notes |
| SK-MEL-5 (Melanoma) | 0.393[2][5] | High sensitivity. |
| HOS (Osteosarcoma) | 0.35[6] | High sensitivity. |
| T24 (Bladder) | 0.114[8] | High sensitivity. |
| MCF-7 (Breast) | 4.5 (24h), 1.7 (48h)[4] | Time-dependent cytotoxicity. |
| HCT116 (Colon) | Varies, potentiation with 5-FU[8] | Synergistic effects observed. |
| Huh7 (Hepatocellular) | Effective against Doxorubicin-resistant strains[2][5] | Overcomes drug resistance. |
| V79-4 (Non-cancer lung fibroblast) | 1.6[7] | Demonstrates selectivity for cancer cells. |
Antimicrobial Activity: A Weapon Against Resistance
This compound possesses broad-spectrum antimicrobial activity, with particular potency against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][9][10] Its mechanism involves disrupting bacterial membrane integrity, leading to leakage of essential components like ATP.[9]
Comparative Performance:
Studies directly comparing this compound to standard antibiotics reveal its superior or synergistic activity, positioning it as a potential solution to the growing challenge of antibiotic resistance.
| Table 2: Comparative Antimicrobial Activity (MIC) of this compound vs. Standard Antibiotics | |||
| Pathogen | This compound MIC | Comparator Drug | Comparator MIC & Notes |
| Staphylococcus aureus (MRSA) | 20 µg/mL (ATCC 3359)[11] | Vancomycin | This compound showed 4x greater activity based on ATP leakage assays.[9] |
| Staphylococcus aureus | 5.7 µg/mL[12] | Gentamicin / Cefadroxil | MIC reduced to 1.0 µg/mL when combined with this compound (synergistic).[12] |
| Pseudomonas aeruginosa | 18.5 µg/mL[12] | - | - |
| Klebsiella pneumoniae | 15.6 µg/mL[12] | - | - |
Anti-inflammatory and Immunomodulatory Effects
This compound demonstrates significant anti-inflammatory and immunomodulatory capabilities. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while increasing anti-inflammatory cytokines like IL-10.[13] Its mechanism is complex, involving the modulation of key inflammatory pathways like NF-κB and the activation of Toll-like receptors (TLRs), specifically TLR8.[13][14] This dual activity suggests its potential use in treating various inflammatory and autoimmune diseases.[15]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of this compound with cellular machinery is crucial for understanding its multi-target potential.
Caption: Enzymatic cascade for this compound biosynthesis.
Caption: this compound induces apoptosis via the p53 pathway.
Caption: Dual modulation of AKT/ERK and NF-κB pathways.
Key Experimental Protocols
Reproducible and standardized methodologies are essential for comparative analysis. Below are summarized protocols for key assays used to evaluate this compound's efficacy.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17]
-
1. Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours under standard conditions (37°C, 5% CO₂).[18]
-
2. Treatment: Expose cells to a range of this compound concentrations (and comparator drugs) for the desired duration (e.g., 24, 48, 72 hours). Include a solvent control (e.g., DMSO).
-
3. MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Add 10-20 µL of this solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
4. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[17] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
5. Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[19] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol 2: Apoptosis Assessment (Caspase-3/7 Activity Assay)
This luminescent assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis.
-
1. Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate at 1x10⁴ cells/well. After 24 hours, treat with this compound or control compounds for a specified period (e.g., 8, 16, or 24 hours).[18][20]
-
2. Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a luminogenic caspase-3/7 substrate.
-
3. Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30-60 seconds.
-
4. Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
5. Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7 present.[21]
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
1. Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5x10⁵ CFU/mL.
-
2. Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth. The concentration range should be broad enough to determine the MIC (e.g., 500 to 1 µg/mL).[12]
-
3. Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound. Include a positive control well (bacteria, no drug) and a negative control well (broth, no bacteria).
-
4. Incubation: Incubate the plate at 37°C for 18-24 hours.
-
5. MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.[12]
Conclusion
This compound's ability to simultaneously modulate multiple critical pathways in cancer, infection, and inflammation sets it apart as a compelling multi-target drug candidate. Its high potency, efficacy against drug-resistant phenotypes, and synergistic potential with existing drugs underscore its therapeutic promise. The data and protocols presented in this guide offer a foundational resource for researchers to further explore and unlock the full potential of this compound in developing novel, effective treatments for complex diseases.
References
- 1. This compound: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces apoptosis in human breast cancer cells through up regulation of BAX, p53 and down regulation of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Anti-Cancer Activities of this compound: Actions on Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of natural pigment this compound against osteosarcoma and rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the anti-proliferative activity of this compound, a natural pigment of bacterial origin, in urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthetic, Industrial and Biological Applications of this compound and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Effects of this compound against Planktonic Cells and Biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic antimicrobial profiling of this compound with commercial antibiotics against pathogenic micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Potential biocide roles of this compound [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound Treatment Modulates Acute and Chronic Inflammation through the Suppression of Cytokine Production and Induction of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. broadpharm.com [broadpharm.com]
- 18. DSpace [research-repository.griffith.edu.au]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound improves recombinant IgG production by controlling the cell cycle of Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Solvents for High-Purity Violacein Extraction
For researchers, scientists, and drug development professionals, the purity of isolated bioactive compounds is paramount. This guide provides a comparative study of various solvents used for the extraction of violacein, a violet pigment with significant therapeutic potential, from microbial sources. The objective is to delineate the most effective solvent systems for achieving high-purity this compound, supported by experimental data and detailed protocols.
This compound, a bisindole compound produced by bacteria such as Chromobacterium violaceum, has garnered considerable interest for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1] The efficacy of these activities is intrinsically linked to the purity of the extracted this compound. The choice of extraction solvent is a critical determinant of not only the yield but also the purity of the final product. This guide compares common solvents and methodologies to aid researchers in selecting the optimal conditions for their specific applications.
Comparative Performance of Extraction Solvents
The selection of an appropriate solvent is a crucial step in the purification of this compound. The ideal solvent should effectively dissolve this compound while leaving behind cellular debris and other unwanted metabolites. The following table summarizes the performance of various solvents based on reported experimental findings.
| Solvent System | Source Organism | Extraction Method | Key Findings on Yield and Purity | Purity Assessment Methods | Reference |
| Ethanol | Chromobacterium violaceum | Centrifugation and solvent extraction | Higher color intensity compared to ethyl acetate, suggesting better yield.[2] | UV-Vis Spectroscopy | [2] |
| Ethyl Acetate | Chromobacterium violaceum | Centrifugation and solvent extraction | Lower color intensity compared to ethanol.[2] Used as an organic solvent to obtain crude extracts.[3] | UV-Vis Spectroscopy | [2][3] |
| Methanol | Janthinobacterium lividum | Solvent extraction from freeze-dried cell biomass | Effective for crude this compound extraction.[4][5] | Spectrophotometry | [4][5] |
| Methanol | Chromobacterium violaceum | Ultrasound-Assisted Extraction (UAE) | Highest this compound concentration achieved compared to ethanol, acetone, and ethyl acetate with UAE.[1] | High-Performance Liquid Chromatography (HPLC) | [1] |
| Acetone | Chromobacterium violaceum | Not specified | Mentioned as a solvent in which this compound is highly soluble.[6] | Not specified | [6] |
| Dimethyl Sulfoxide (DMSO) | Chromobacterium violaceum | Solvent for dissolving crude extract | Used to dissolve crude extract after concentration; showed a dark purple color.[3] | Spectrophotometry, FTIR | [3] |
| Ethyl Acetate / Cyclohexane | Yarrowia lipolytica (genetically modified) | Column Chromatography | Optimal for separating this compound and deoxythis compound, achieving high purity.[7][8][9] | Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) | [7][8][9] |
| Chloroform / Methanol / Hexane | Chromobacterium violaceum | Column Chromatography | Used to obtain homogeneous fractions for NMR analysis.[10] | Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry, NMR | [10] |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for this compound extraction based on the reviewed literature.
Protocol 1: Basic Solvent Extraction from Bacterial Culture
This protocol is a standard method for extracting this compound from a liquid culture of Chromobacterium violaceum.
-
Cell Harvesting : Centrifuge the bacterial culture broth (e.g., 100 mL) at 8,000-12,000 rpm for 10-20 minutes to pellet the cells.[2][3]
-
Supernatant Removal : Discard the supernatant. The this compound pigment is intracellular.
-
Cell Lysis (Optional but Recommended) : Resuspend the cell pellet in a small volume of buffer or media. Cell lysis can be enhanced by adding a lysis agent like 10% sodium lauryl sulfate (SLS), followed by vortexing and incubation.[3]
-
Solvent Addition : Add the chosen extraction solvent (e.g., ethanol, methanol, or ethyl acetate) to the cell pellet. The ratio of solvent to cell pellet can be optimized, but a common starting point is a 1:1 or 2:1.5 volume ratio.[3][5]
-
Extraction : Agitate the mixture by vortexing or shaking (e.g., 150 rpm) for 15-30 minutes at room temperature to facilitate the extraction of this compound into the solvent.[4][5]
-
Debris Removal : Centrifuge the mixture again at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the cell debris.[3]
-
Collection of Crude Extract : Carefully collect the colored supernatant, which contains the crude this compound extract.
-
Solvent Evaporation : The solvent can be evaporated (e.g., using a rotary evaporator or in a hot air oven at a controlled temperature) to concentrate the this compound.[3]
-
Purification (Optional) : The crude extract can be further purified using techniques like column chromatography.[7][10]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction efficiency.
-
Cell Preparation : Prepare the bacterial cell pellet as described in Protocol 1 (Steps 1-2).
-
Solvent Addition : Resuspend the cell pellet in the desired solvent (e.g., methanol).
-
Ultrasonication : Subject the mixture to ultrasonic-assisted extraction. The specific parameters (e.g., frequency, duration, temperature) should be optimized for the specific equipment and sample.
-
Purification : Follow steps 6-9 from Protocol 1 to separate the extract from cell debris and for further purification if necessary.
Visualizing the Process
To better illustrate the experimental workflows and the logic of a comparative study, the following diagrams are provided.
Caption: Workflow for this compound Extraction and Purification.
Caption: Logic for a Comparative Solvent Study.
Conclusion
The choice of solvent for this compound extraction significantly impacts the purity and yield of the final product. While ethanol and methanol are effective for obtaining crude extracts, with methanol showing higher efficacy in ultrasound-assisted methods, solvent systems like ethyl acetate/cyclohexane are superior for achieving high purity through chromatographic separation.[1][7][8][9] For applications in drug development and scientific research where purity is critical, a multi-step approach involving initial extraction with a polar solvent followed by chromatographic purification with a less polar solvent system is recommended. The provided protocols and workflows offer a foundation for developing a robust and optimized this compound purification strategy.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ijarbs.com [ijarbs.com]
- 3. bepls.com [bepls.com]
- 4. Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microbial Production of this compound and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 6. Production and characterization of this compound by locally isolated Chromobacterium violaceum grown in agricultural wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of Natural Pigments this compound and Deoxythis compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Item - Further studies on the isolation, characterization and structure of this compound: Purple pigment of Chromobacterium violaceum - American University - Figshare [aura.american.edu]
Safety Operating Guide
Proper Disposal Procedures for Violacein: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of violacein in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions. While not classified as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory safety protocols should always be observed[1].
Personal Protective Equipment (PPE): When handling this compound powder or solutions, the following PPE is recommended:
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Impermeable chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is advised[2].
-
Body Protection: A standard laboratory coat.
Spill Management: In the event of a spill:
-
Avoid raising dust if the spill involves solid this compound[2].
-
Ensure the area is well-ventilated.
-
Contain the spill and collect the material using appropriate tools (e.g., absorbent pads for liquids, dustpan for solids)[2].
-
Transfer the collected material into a designated, sealed chemical waste container[2].
-
Clean the spill area thoroughly with soap and water[1].
-
Dispose of all contaminated materials, including cleaning supplies and PPE, as chemical waste.
This compound Properties and Stability
Understanding the chemical properties of this compound is essential for its safe handling and disposal. This compound's stability is significantly influenced by pH, light, and the presence of certain chemicals.
Data on this compound Solubility and Stability:
| Property | Details | Source(s) |
| Solubility | Soluble in: Dimethyl sulfoxide (DMSO), methanol, ethanol, acetone.[3][4][5][6] Insoluble in: Water, non-polar organic solvents (e.g., n-hexane), 0.1 M HCl.[4][5][6] | [3][4][5][6] |
| pH Stability | Stable: Between pH 5 and 9.[4][5][6] Moderate Decomposition: In highly acidic conditions (pH 2), ~65% of the pigment remains after 30 days.[4] Rapid Decomposition: In highly alkaline conditions (pH 11), the pigment turns colorless within 24 hours, with over 90% decomposition.[4] | [4][5][6] |
| Temperature Stability | Stable in a temperature range of 25°C to 100°C.[4][5][6] | [4][5][6] |
| Light Stability | Slowly degrades upon exposure to light.[4][5][6] | [4][5][6] |
| Chemical Incompatibility | Avoid strong oxidizing agents.[2] | [2] |
| Hazardous Decomposition | When burned, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2] | [1][2] |
Step-by-Step Disposal Procedures
The primary method for this compound disposal is collection as chemical waste. Disposal must be carried out in accordance with local, state, and federal regulations[2]. Never dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Workflow for this compound Waste Disposal
Caption: Workflow for the segregation and disposal of this compound waste.
Procedure:
-
Segregate Waste:
-
Solid Waste: Place pure this compound powder, contaminated gloves, weigh paper, and other solid materials into a designated, sealable container for solid chemical waste.
-
Liquid Waste: Pour this compound solutions (e.g., dissolved in DMSO, ethanol, or methanol) into a designated, sealable container for liquid chemical waste. Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.
-
-
Label Waste Containers:
-
Clearly label each waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration or quantity.
-
Follow all institutional and regulatory labeling requirements.
-
-
Store Waste Securely:
-
Store sealed waste containers in a designated satellite accumulation area until they are ready for pickup.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials[2].
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Potential Decontamination and Inactivation Protocol
While collection for incineration is the standard procedure, the chemical properties of this compound suggest a potential method for decontamination of lab equipment or small liquid spills via chemical inactivation. This compound rapidly decomposes in highly alkaline conditions (pH 11)[4].
Disclaimer: This protocol is based on published chemical stability data and has not been validated as a formal disposal procedure. It should only be considered for decontaminating surfaces or glassware. The resulting solution must still be disposed of in accordance with local regulations after neutralization. Always obtain approval from your institution's EHS office before implementing any chemical inactivation protocol.
Experimental Protocol: Alkaline-Based Inactivation
-
Prepare Inactivation Solution: Prepare a fresh solution of 1 M sodium hydroxide (NaOH) or a bleach solution (sodium hypochlorite), which is also alkaline and a strong oxidizing agent.
-
Application:
-
For contaminated glassware or surfaces, apply the alkaline solution and allow a contact time of at least 24 hours to ensure complete degradation of the violet color[4].
-
For small liquid spills, after absorbing the bulk of the material, treat the area with the alkaline solution.
-
-
Neutralization: After the this compound color has disappeared, neutralize the remaining alkaline solution. For NaOH, this can be done by carefully adding a weak acid (e.g., citric acid or dilute HCl) until the pH is between 6 and 8.
-
Final Disposal: The final neutralized solution should be collected as aqueous chemical waste and disposed of through your institution's EHS office.
References
- 1. nordicbiosite.com [nordicbiosite.com]
- 2. agscientific.com [agscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production and characterization of this compound by locally isolated Chromobacterium violaceum grown in agricultural wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Violacein
For researchers, scientists, and drug development professionals working with violacein, ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial due to its potential for irritation and the fact that its toxicological properties have not been thoroughly investigated.[1] The following personal protective equipment is recommended:
-
Respiratory Protection: A NIOSH-approved respirator is advised to prevent the inhalation of dust or aerosols.[1][2]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[1][2]
-
Hand Protection: Use compatible chemical-resistant gloves to prevent skin contact.[1]
-
Body Protection: A laboratory coat should be worn to protect skin and clothing.[1]
Essential Safety and Handling Information
This compound is a violet pigment derived from bacteria and is insoluble in water.[3] While some safety data sheets classify it as non-hazardous, others indicate it may cause irritation to the skin, eyes, and mucous membranes.[1][4] Therefore, treating it with appropriate caution is the best practice.
| Parameter | Value | Source |
| Storage Temperature | -20°C or 2–8 °C | [2][3] |
| Acute Toxicity (Mouse) | Intraperitoneal LD50: 100 mg/kg | [1] |
| Oral TDLO (Rat) | 10 mg/kg | [1] |
| Oral TDLO (Mouse) | 10 mg/kg | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, and acetone | [3][4] |
| Stability | Stable under recommended storage conditions | [2][4] |
| Materials to Avoid | Strong oxidizing agents | [2] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides | [2][4] |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is vital for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[1]
-
Ensure easy access to an eyewash station and safety shower.
2. Handling the Compound:
-
Avoid creating dust when working with powdered this compound.[1][2]
-
Measure and handle the substance carefully to prevent spills.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling.[1][4]
-
Do not eat, drink, or smoke in the laboratory.
First Aid Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][2][4]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation or symptoms persist.[1][2][4]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[1][4]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: Collect all this compound waste, including unused product and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled chemical waste container.[2]
-
Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[1][2][4] Do not dispose of it with household waste.
Experimental Workflow: this compound Spill Response
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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